molecular formula C4H6 B1220202 Methylenecyclopropane CAS No. 6142-73-0

Methylenecyclopropane

Cat. No.: B1220202
CAS No.: 6142-73-0
M. Wt: 54.09 g/mol
InChI Key: XSGHLZBESSREDT-UHFFFAOYSA-N
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Description

Methylenecyclopropane (MCP), with the molecular formula C 4 H 6 and CAS number 6142-73-0, is a colorless, easily condensed gas valued in organic synthesis for its significant ring strain of 41.0 kcal mol -1 . This high strain energy provides a strong thermodynamic driving force for diverse reactions, making MCP a versatile building block for constructing complex molecular architectures that are challenging to access through traditional methods . Its high reactivity is leveraged in both thermal and photochemical transformations. Researchers utilize MCPs in ring-opening reactions, cycloadditions, and strain-release functionalization, often facilitated by transition metal catalysis, Lewis acids, or radical initiators . A key application is its role as a radical clock in mechanistic studies; the cyclopropylcarbinyl radical intermediate formed from MCP rapidly opens to a butenyl radical, allowing scientists to probe and characterize radical reaction pathways . Furthermore, under visible-light-induced photoredox catalysis, MCPs participate in trifluoromethylation and other radical processes to synthesize valuable products, including pharmaceutical intermediates and polycyclic or heterocyclic compounds like 6-(trifluoromethyl)-benzo[k]phenanthridine derivatives . MCPs also undergo fascinating rearrangements, such as conversions to cyclobutenes via platinum catalysis and reversible interconversions with trimethylenemethane (TMM) derivatives, offering avenues for developing stimuli-responsive materials . This combination of high strain, predictable reactivity, and utility across catalytic and photochemical systems makes this compound an indispensable reagent for advancing synthetic methodology and drug discovery. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methylidenecyclopropane
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InChI

InChI=1S/C4H6/c1-4-2-3-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XSGHLZBESSREDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6
Source PubChem
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DSSTOX Substance ID

DTXSID20210361
Record name Methylenecyclopropane
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Molecular Weight

54.09 g/mol
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CAS No.

6142-73-0
Record name Methylenecyclopropane
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Record name Methylenecyclopropane
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Record name Methylenecyclopropane
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Foundational & Exploratory

Theoretical Insights into the Stability and Reactivity of Methylenecyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylenecyclopropane (MCP), a strained cyclic hydrocarbon, has long intrigued chemists due to its unique structural features and versatile reactivity. Its inherent ring strain and the presence of an exocyclic double bond make it a valuable building block in organic synthesis and a subject of fundamental theoretical interest. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the stability and reactivity of this fascinating molecule, presenting key quantitative data, detailed experimental and computational protocols, and visual representations of its core chemical principles.

Stability of this compound: A Quantitative Perspective

The stability of this compound is intrinsically linked to its high degree of ring strain. Theoretical calculations have been instrumental in quantifying this strain and understanding its origins.

Strain Energy and Heat of Formation

Computational studies have provided precise values for the strain energy and heat of formation of this compound. These values are crucial for predicting its thermodynamic behavior and reactivity.

PropertyTheoretical Value (kcal/mol)Computational MethodReference
Strain Energy41.0Not Specified[1]
Relative Enthalpy
vs. 1-Methylcyclopropene12.4 (MCP is more stable)B3LYP/aug-cc-PVDZ[2][3]
vs. 1-Methylcyclopropene11.2-11.4 (MCP is more stable)Theoretical[3]
Relative Gibbs Energy
vs. 1-Methylcyclopropene11.7 (MCP is more stable)B3LYP/aug-cc-PVDZ[3]
Geometric Parameters

The unique bonding in this compound results in distinct bond lengths and angles, which have been accurately predicted by theoretical calculations.

ParameterTheoretical ValueComputational MethodReference
Bond Lengths (Å)
C1-C21.455M06/aug-cc-PVDZ[3]
C2-C31.556M06/aug-cc-PVDZ[3]
C1=C4 (exocyclic)~1.30Not Specified[2]
Bond Angles (°)
C2-C1-C3Not SpecifiedNot Specified
H-C-H (methylene)Not SpecifiedNot Specified

Understanding the Bonding: The Walsh Orbital Model

The bonding in cyclopropane and its derivatives is often described using the Walsh orbital model, which provides a more nuanced picture than simple sp³ hybridization. This model helps to explain the molecule's reactivity, particularly its ability to react with electrophiles and participate in cycloaddition reactions. The model involves the combination of sp²-hybridized carbons and pure p-orbitals to form the three-membered ring.

Walsh_Orbitals cluster_C1 C1 (sp²) cluster_C2 C2 (sp²) cluster_C3 C3 (sp²) cluster_sigma_bonds σ-framework (Walsh Orbitals) C1_sp2_out sp² psi1 ψ₁ (bonding) C1_sp2_out->psi1 σ overlap C1_p p psi2 ψ₂ (bonding) C1_p->psi2 π-type overlap psi3 ψ₃ (antibonding) C1_p->psi3 C2_sp2_in sp² C2_sp2_in->psi1 C2_p p C2_p->psi2 C2_p->psi3 C3_sp2_in sp² C3_sp2_in->psi1 C3_p p C3_p->psi2 C3_p->psi3

A simplified representation of the Walsh orbital model for the cyclopropane ring.

Reactivity of this compound: Theoretical Perspectives

Theoretical studies have been pivotal in mapping the potential energy surfaces of various reactions involving this compound, providing detailed mechanistic insights into its reactivity.

Rearrangement Reactions

This compound is known to undergo thermal and photochemical rearrangements. Computational studies have elucidated the mechanisms of these transformations, including the role of diradical intermediates.

MCP_Rearrangement MCP This compound TS1 Transition State 1 (Ring Opening) MCP->TS1 Heat or Light Diradical Trimethylenemethane Diradical Intermediate TS1->Diradical Diradical->MCP Reversion TS2 Transition State 2 (Ring Closure) Diradical->TS2 Product Iso-methylenecyclopropane TS2->Product

A schematic of the this compound rearrangement mechanism.
Cycloaddition Reactions

The exocyclic double bond of this compound readily participates in cycloaddition reactions. Density Functional Theory (DFT) calculations have been extensively used to study the mechanism, regioselectivity, and stereoselectivity of these reactions.[4] For instance, the [3+2] cycloaddition of nitrones to this compound has been investigated, revealing the non-polar nature of the reaction.[4]

Methodologies in Theoretical Studies

The accuracy of theoretical predictions heavily relies on the chosen computational methods. A variety of ab initio and DFT methods have been applied to study this compound.

Computational Protocols

A typical computational workflow for investigating the reactivity of this compound involves several key steps, from initial structure optimization to the analysis of the reaction pathway.

Computational_Workflow cluster_setup 1. Input Preparation cluster_geom_opt 2. Geometry Optimization cluster_reaction_path 3. Reaction Pathway cluster_analysis 4. Analysis Build Build Initial Structure (e.g., GaussView) Opt Optimize Geometry (e.g., DFT: B3LYP/6-31G*) Build->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq TS_Search Transition State Search (e.g., QST2/3, Berny) Freq->TS_Search IRC Intrinsic Reaction Coordinate (IRC) (Confirm TS Connectivity) TS_Search->IRC Energy Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) IRC->Energy NBO Natural Bond Orbital (NBO) Analysis Energy->NBO ELF Electron Localization Function (ELF) Analysis Energy->ELF

A generalized workflow for computational studies on this compound.

Key Computational Details from Literature:

  • Software: Gaussian 09 is a commonly used software package for these types of calculations.[2][5]

  • Functionals: A range of DFT functionals have been employed, including B3LYP and M06, to balance accuracy and computational cost.[2][3]

  • Basis Sets: Pople-style basis sets (e.g., 6-31G*) and correlation-consistent basis sets (e.g., aug-cc-pVDZ) are frequently used.[2][3] For higher accuracy, geometry optimization at a lower level of theory (e.g., double-zeta basis set) can be followed by a single-point energy calculation at a higher level (e.g., triple-zeta basis set).[6]

  • Methods for Reaction Pathways: Transition states are located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (QST2/QST3) methods.[7] Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the transition state connects the correct reactants and products.

Experimental Protocols for Kinetic Studies

Experimental validation is crucial for theoretical models. Kinetic studies of this compound rearrangements often involve:

  • Reaction Conditions: The reactions are typically carried out in the gas phase or in solution at elevated temperatures.

  • Analytical Techniques: Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress of the reaction and identify the products.

  • Kinetic Analysis: Rate constants are determined by fitting the experimental concentration-time data to appropriate kinetic models. The Arrhenius equation is then used to determine the activation energy of the rearrangement.

Conclusion

Theoretical studies have provided invaluable insights into the fundamental properties of this compound, explaining its inherent instability and diverse reactivity. The synergy between computational chemistry and experimental investigations continues to deepen our understanding of this important molecule, paving the way for its application in the synthesis of complex organic molecules and the development of novel therapeutic agents. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals seeking to explore the rich chemistry of this compound.

References

Spectroscopic Characterization of Methylenecyclopropane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and characterization of methylenecyclopropane derivatives. These strained cyclic compounds are of significant interest in organic synthesis and medicinal chemistry due to their unique reactivity and presence in some natural products.[1] Accurate characterization is paramount for understanding their structure, purity, and behavior in chemical reactions.

This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this class of molecules. Detailed experimental protocols and tabulated spectral data for the parent compound, this compound, and its derivatives are provided to serve as a practical reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound derivatives. The high ring strain and unique electronic environment of these molecules result in characteristic chemical shifts and coupling constants.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons and their connectivity. In this compound, the exocyclic vinyl protons and the endocyclic ring protons typically appear in distinct regions of the spectrum. The strained nature of the cyclopropane ring often results in complex, non-first-order splitting patterns.[2]

Key ¹H NMR Spectral Features:

  • Vinyl Protons (=CH₂): These protons typically resonate in the downfield region of the aliphatic spectrum, influenced by the double bond's anisotropy.

  • Ring Protons (-CH₂-): These protons are shielded due to the ring strain and appear more upfield compared to typical acyclic alkanes.[3]

  • Coupling Constants: Geminal, vicinal, and long-range couplings are observed. The geminal coupling constant of the vinyl protons has been noted to be positive, which is an interesting feature.[4]

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the sp²-hybridized carbons of the double bond are distinct from the sp³-hybridized ring carbons.

Key ¹³C NMR Spectral Features:

  • Exocyclic Methylene Carbon (=CH₂): This carbon is deshielded and appears significantly downfield.

  • Quaternary Ring Carbon (C=C): The sp² carbon within the ring is also found in the downfield region.

  • Endocyclic Methylene Carbons (-CH₂-): These carbons are highly shielded and resonate at unusually high field, sometimes even showing negative chemical shifts relative to TMS in the parent cyclopropane.[5] This shielding is a hallmark of the cyclopropane ring's unique electronic structure.

Tabulated NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the parent this compound.

Proton Type Chemical Shift (δ, ppm) Multiplicity Typical Coupling Constants (J, Hz)
Vinyl (=CH₂)4.8 - 5.5MultipletJgem: ~0-2 Hz; Jlong-range: ~2-3 Hz
Ring (-CH₂-)0.5 - 1.5MultipletJgem: ~-4 to -8 Hz; Jcis/trans: ~5-10 Hz

Table 1: General ¹H NMR Data for this compound Derivatives.

Carbon Type Chemical Shift (δ, ppm)
Quaternary Ring Carbon (>C=)130 - 140
Exocyclic Methylene (=CH₂)100 - 110
Endocyclic Methylene (-CH₂-)2 - 15

Table 2: General ¹³C NMR Data for this compound Derivatives.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a 5 mm NMR tube. The choice of solvent can sometimes influence chemical shifts.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and dispersion of signals.[2]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative ratio of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • Use a spectral width of approximately 0-220 ppm.

  • Data Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complex derivatives to establish connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound derivatives, the most characteristic absorptions are from the C=C double bond and the strained C-H bonds of the cyclopropane ring.

Key IR Spectral Features:

  • C=C Stretch: The exocyclic C=C stretching vibration is a key diagnostic peak and is consistently found at a characteristic frequency. For 1-methylene-2-vinylcyclopropane and its derivatives, this is reported at 1745 cm⁻¹.[4] In the parent this compound, it is observed around 1742 cm⁻¹.[6]

  • =C-H Stretch: The stretching of the vinylic C-H bonds typically appears just above 3000 cm⁻¹.

  • Cyclopropyl C-H Stretch: The C-H bonds of the cyclopropane ring also show stretching vibrations in the region of 3000-3100 cm⁻¹.[7]

  • CH₂ Scissoring/Bending: Vibrations associated with the methylene groups in the ring appear in the fingerprint region.[7]

Vibrational Mode Frequency (cm⁻¹) Intensity
=C-H Stretch3080 - 3100Medium
Ring C-H Stretch3000 - 3080Medium
C=C Stretch1740 - 1785Medium-Strong
CH₂ Bending (Ring)1440 - 1480Medium
Ring Skeletal Vibration1000 - 1020Medium

Table 3: Characteristic IR Absorption Frequencies for this compound.[6][7]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Liquids: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solids: The solid can be mulled with Nujol or ground with dry KBr powder and pressed into a thin pellet.

    • Gas Phase: For volatile compounds like the parent this compound, spectra can be recorded in the gas phase using a gas cell.[6]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent/mulling agent).

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹) for a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.[8]

Key MS Fragmentation Features:

The high strain energy of the this compound ring (around 41.0 kcal/mol) influences its fragmentation.[9] Upon ionization, the molecular ion can undergo ring-opening to form more stable intermediates.

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass is usually observable.

  • Ring Opening: A common fragmentation pathway involves the opening of the three-membered ring.

  • Loss of H•: Loss of a hydrogen radical can lead to the formation of a stable allyl cation (m/z 41 for cyclopropane).[10]

  • Other Fragments: For the parent this compound (C₄H₆, MW=54.09), significant fragments may include C₃H₃⁺ (m/z 39).[10]

m/z Possible Fragment Significance
54[C₄H₆]⁺•Molecular Ion
53[C₄H₅]⁺Loss of H•
41[C₃H₅]⁺Possible Allyl Cation after rearrangement
39[C₃H₃]⁺Common fragment in cyclic systems

Table 4: Common Fragments in the Mass Spectrum of this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • GC-MS: For volatile and thermally stable derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into the GC, separated on a column, and then introduced into the MS.

    • Direct Infusion: A solution of the sample can be directly infused into the ion source, typically for soft ionization techniques.

  • Ionization Method:

    • Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. It is commonly used with GC-MS.

    • Soft Ionization (e.g., ESI, CI): Electrospray Ionization or Chemical Ionization are gentler methods that often leave the molecular ion intact, which is useful for confirming the molecular weight.

  • Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[11]

  • Detection: An ion detector measures the abundance of each ion.

  • Data Analysis: The resulting mass spectrum plots ion abundance versus m/z. Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce structural features. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecule and its fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. While simple, non-conjugated methylenecyclopropanes do not absorb strongly in the standard UV-Vis range (200-800 nm), derivatives with conjugated systems (e.g., additional double bonds, aromatic rings) will exhibit characteristic absorptions.[12] The technique is particularly useful for quantifying concentrations of such derivatives.

Key UV-Vis Spectral Features:

  • π → π* Transitions: For derivatives with extended conjugation, these transitions will be the most prominent, and their λmax will shift to longer wavelengths (bathochromic shift) as the extent of conjugation increases.

  • n → π* Transitions: If heteroatoms with lone pairs (e.g., in cyclopropylimines) are part of a conjugated system, these weaker transitions may be observed at longer wavelengths.[13]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., acetonitrile, cyclohexane, ethanol).

  • Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Place a cuvette containing the pure solvent in the reference beam path.

    • Place the sample cuvette in the sample beam path.

    • Scan the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: The resulting spectrum plots absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), if the concentration is known.

Visualization of Workflows and Relationships

Logical Flow of Spectroscopic Analysis

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Elucidation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR UV UV-Vis Spectroscopy Synthesis->UV MW Molecular Weight & Formula (from MS) MS->MW Frame C-H Framework & Connectivity (from NMR) NMR->Frame FG Functional Groups (from IR) IR->FG Conj Conjugation (from UV-Vis) UV->Conj Structure Structure Elucidation MW->Structure FG->Structure Frame->Structure Conj->Structure G cluster_nmr NMR cluster_ir IR cluster_ms MS MCP This compound Derivative Structure H_NMR ¹H Chemical Shifts & Couplings MCP->H_NMR reveals C_NMR ¹³C Chemical Shifts MCP->C_NMR reveals Connectivity Proton-Proton & Proton-Carbon Correlations (2D) MCP->Connectivity reveals IR_Data Vibrational Frequencies (e.g., C=C, C-H) MCP->IR_Data reveals MS_Data Molecular Ion (M⁺) & Fragmentation MCP->MS_Data reveals H_NMR->MCP defines C_NMR->MCP defines Connectivity->MCP defines C-H Framework IR_Data->MCP identifies Functional Groups MS_Data->MCP confirms MW & Formula G MCP This compound (m/z = 54) Ion Molecular Ion [M]⁺• (m/z = 54) MCP->Ion Ionization (EI) LossH [M-H]⁺ (m/z = 53) Ion->LossH - H• Fragment1 [C₃H₅]⁺ (m/z = 41) Ion->Fragment1 Ring Opening & Rearrangement Fragment2 [C₃H₃]⁺ (m/z = 39) Fragment1->Fragment2 - H₂

References

fundamental properties of methylenecyclopropane for organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Properties of Methylenecyclopropane for Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (MCP) is a highly strained, yet stable, three-membered carbocycle that has emerged as a versatile and powerful building block in modern organic synthesis. Its unique structural features, characterized by high ring strain and the presence of a reactive exocyclic double bond, provide a strong thermodynamic driving force for a variety of chemical transformations. This guide provides an in-depth analysis of the fundamental properties of this compound, including its structure, bonding, and reactivity. We will explore its utility in a range of synthetic applications such as ring-opening reactions, cycloadditions, and metal-catalyzed transformations. This document also includes a compilation of key physical and spectroscopic data, detailed experimental protocols for representative reactions, and visualizations of core reaction pathways to serve as a comprehensive resource for professionals in chemical research and drug development.

Introduction

The cyclopropane ring is a prevalent motif in numerous natural products and pharmaceutical agents, valued for the unique conformational constraints and metabolic stability it imparts. Among functionalized cyclopropanes, this compound (MCP) stands out due to its exceptionally high strain energy, approximately 41.0 kcal/mol, which is significantly greater than that of cyclopropane itself (27.5 kcal/mol). This increased strain arises from the introduction of an sp²-hybridized carbon center into the three-membered ring. The relief of this ring strain serves as a potent thermodynamic driving force, enabling a diverse array of chemical reactions that are often inaccessible to less strained systems. Consequently, MCPs have become invaluable intermediates for the construction of complex molecular architectures, participating in ring-opening reactions, various modes of cycloaddition, and numerous transition metal-catalyzed processes. This guide aims to provide a thorough examination of the core properties of MCP and its applications in contemporary organic synthesis.

Structural and Physical Properties

This compound is a colorless, easily condensed gas at standard conditions. Its structure is defined by a cyclopropane ring with an exocyclic double bond. This arrangement leads to significant angle strain and unique bonding characteristics, which are the source of its high reactivity.

Physical and Thermochemical Properties

The fundamental physical and thermochemical data for this compound are summarized in the table below. This data is crucial for understanding its stability, reactivity, and handling.

PropertyValueUnitsReference
Molecular Formula C₄H₆-
Molar Mass 54.09 g/mol
Boiling Point 9 to 12°C
Density 0.8g/cm³
Strain Energy (SE) 41.0kcal/mol
Std. Enthalpy of Formation (ΔfH°gas) 201 ± 2kJ/mol
Std. Enthalpy of Combustion (ΔcH°gas) -2632.0 ± 1.9kJ/mol
Ionization Energy 9.57eV
Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound and its derivatives. The key spectroscopic signatures are provided below.

Spectroscopy TypePeak/ShiftDescriptionReference
¹H NMR (CDCl₃)δ ~5.4s, 2H (=CH₂)
δ ~0.8s, 4H (-CH₂-)
¹³C NMR (CDCl₃)δ ~131.0Quaternary C (C=)
δ ~103.5Methylene C (=CH₂)
δ ~3.3Ring C (-CH₂-)
Infrared (IR) ~3080cm⁻¹=C-H stretch
~1680cm⁻¹C=C stretch
~1020cm⁻¹Cyclopropane ring

Reactivity and Synthetic Applications

The high reactivity of MCPs, driven by strain release, allows them to participate in a wide range of transformations. These reactions can be broadly categorized into pathways that either preserve or open the cyclopropane ring.

MCP_Reactivity cluster_ring_opening Ring-Opening Reactions cluster_cycloaddition Cycloaddition Reactions cluster_metal_catalyzed Metal-Catalyzed Reactions cluster_visible_light Visible-Light Induced MCP This compound (MCP) RingOpening Ring-Opened Products (e.g., Alkenes, Cyclobutanols) MCP->RingOpening Radicals, Acids, Thermal Cycloaddition Cycloadducts (e.g., Spirocycles, Fused Rings) MCP->Cycloaddition [3+2], [2+2], [1+4] with π-systems Metal Isomerized/Coupled Products (e.g., Cyclobutenes) MCP->Metal Pd, Ni, Pt, Rh cat. VisibleLight Diverse Functionalized Products MCP->VisibleLight Photoredox Catalysis

Caption: Major reaction pathways of this compound.

Ring-Opening Reactions

The release of strain energy is a primary driver for the ring-opening reactions of MCPs. These transformations typically proceed through radical or ionic intermediates, leading to a variety of linear or larger cyclic structures. A common pathway involves the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a more stable homoallylic radical. This reactivity has been harnessed in radical clock reactions and for the synthesis of complex acyclic and cyclic systems.

Ring_Opening_Mechanism MCP MCP Intermediate1 Cyclopropylcarbinyl Radical Intermediate MCP->Intermediate1 Radical Addition Radical_Source Radical Source (R•) Radical_Source->Intermediate1 Intermediate2 Homoallylic Radical Intermediate1->Intermediate2 Fast Ring Opening (Strain Release) Product Ring-Opened Product (R-Product) Intermediate2->Product Trapping / Further Reaction

Caption: General mechanism for radical-mediated ring-opening.

Cycloaddition Reactions

MCPs are excellent partners in cycloaddition reactions, acting as versatile C1, C2, or C3 synthons. Depending on the reaction partner and catalyst, MCPs can undergo [3+2], [1+4], [2+2], and other modes of cycloaddition. Transition metal catalysis, particularly with nickel and palladium, is often employed to control the regioselectivity of these transformations, providing access to five-membered carbocycles and heterocycles, which are common cores in bioactive molecules.

Cycloaddition_Workflow Start MCP + Alkene/Alkyne Oxidative_Add Oxidative Addition Start->Oxidative_Add Catalyst Ni(0) or Pd(0) Catalyst Catalyst->Oxidative_Add Metallacycle Nickelacyclopentane Intermediate Oxidative_Add->Metallacycle Proximal or Distal C-C Cleavage Reductive_Elim Reductive Elimination Metallacycle->Reductive_Elim Reductive_Elim->Catalyst Regeneration Product [3+2] Cycloadduct (Cyclopentane Derivative) Reductive_Elim->Product

Caption: Simplified workflow for a Ni-catalyzed [3+2] cycloaddition.

Visible-Light-Induced Reactions

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and MCPs have proven to be excellent substrates in these reactions. These transformations proceed under mild conditions and exhibit high functional group tolerance. Photocatalysis allows for the generation of radical intermediates from MCPs, which can then engage in a variety of cascade reactions, cyclizations, and difunctionalizations to produce complex molecular scaffolds.

Photocatalytic_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Single Electron Transfer (SET) Substrate_Radical Substrate Radical (A•) PC_star:e->Substrate_Radical:w SET MCP_Radical MCP Radical Intermediate Product Final Product MCP_Radical->Product Cyclization/ Rearrangement Substrate Substrate (A) Substrate_Radical->MCP_Radical Addition to MCP

Caption: General schematic of a visible-light-induced MCP reaction.

Experimental Protocols

Protocol 1: Nickel-Catalyzed [1+4] Cycloaddition of an MCP with a Thioanhydride

This protocol describes a nickel-catalyzed reaction where this compound acts as a one-carbon building block in a [1+4] cycloaddition with a thioanhydride. This procedure is adapted from the work on nickel-catalyzed reactions of MCPs.

Objective: To synthesize a sulfur-containing heterocyclic compound via a [1+4] cycloaddition.

Materials:

  • 2-Phenyl-1-methylenecyclopropane (1.0 equiv)

  • Thiophthalic anhydride (1.2 equiv)

  • Ni(cod)₂ (Nickel(0)-bis(1,5-cyclooctadiene)) (10 mol%)

  • Tricyclohexylphosphine (PCy₃) (20 mol%)

  • Anhydrous Toluene

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Ni(cod)₂ (0.1 mmol, 27.5 mg) and tricyclohexylphosphine (0.2 mmol, 56.1 mg).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.

  • Add thiophthalic anhydride (1.2 mmol, 199.4 mg) to the flask.

  • Add 2-phenyl-1-methylenecyclopropane (1.0 mmol, 130.2 mg) to the reaction mixture via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 80 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired thiophthalide product.

Protocol 2: Synthesis of a Chiral this compound Derivative

This protocol outlines a three-component condensation reaction to prepare chiral this compound derivatives, adapted from methodologies for asymmetric synthesis.

Objective: To synthesize an enantiomerically-enriched sulfinyl this compound.

Materials:

  • 1,1,2-Tribromocyclopropane (1.0 equiv)

  • (-)-Menthyl (S)-p-toluenesulfinate (1.0 equiv)

  • n-Butyllithium (n-BuLi) (2.0 equiv, 2.5 M in hexanes)

  • Methyl iodide (MeI) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF (10 mL) and cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (2.0 equiv) to the cooled THF.

  • In a separate flask, dissolve 1,1,2-tribromocyclopropane (1.0 equiv) and (-)-menthyl (S)-p-toluenesulfinate (1.0 equiv) in anhydrous THF (5 mL).

  • Add the solution of the tribromocyclopropane and sulfinate dropwise to the n-BuLi solution at -78 °C over 30 minutes. A cyclopropenyllithium species will form in situ.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add methyl iodide (1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral this compound derivative. Diastereoselectivity can be assessed by ¹H NMR or HPLC analysis.

Conclusion

This compound is a cornerstone of modern synthetic chemistry, offering a gateway to a vast array of molecular structures through its unique strain-driven reactivity. Its ability to act as a versatile synthon in ring-opening, cycloaddition, and metal-catalyzed reactions makes it an indispensable tool for chemists in academia and industry. The continued development of novel transformations, such as those mediated by visible light, ensures that MCPs will remain at the forefront of innovation, enabling the efficient and elegant synthesis of complex molecules for applications in medicine, materials science, and beyond. This guide provides the fundamental data, protocols, and conceptual frameworks intended to empower researchers to fully harness the synthetic potential of this remarkable molecule.

computational analysis of methylenecyclopropane electronic structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Computational Analysis of Methylenecyclopropane's Electronic Structure

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MCP) is a strained cyclic hydrocarbon featuring a unique combination of a three-membered ring and an exocyclic double bond. This structure imparts unusual bonding characteristics and significant reactivity, making it a valuable synthon in organic chemistry and a molecule of great theoretical interest. Understanding its electronic structure is paramount to predicting its behavior and harnessing its synthetic potential. This technical guide provides a comprehensive overview of the computational methods used to analyze the electronic structure of this compound, presenting key quantitative data, detailed methodologies, and visualizations of computational workflows and molecular orbital interactions.

Introduction to this compound

This compound, with the chemical formula C₄H₆, is a colorless, easily condensed gas.[1] Its structure is characterized by high ring strain, a result of the significant deviation of its internal bond angles from the ideal sp³ hybridized value of 109.5°.[2] This inherent strain energy, calculated to be approximately 39.5-41.5 kcal/mol, is a primary driver of its chemical reactivity.[3][4] Computational chemistry provides indispensable tools for dissecting the nuanced electronic features that arise from this strained framework, including its unique bonding patterns, charge distribution, and molecular orbitals.

The electronic properties of MCP are largely governed by the interaction between the bent σ-bonds of the cyclopropane ring, often described by the Walsh orbital model, and the π-system of the exocyclic methylene group.[5][6] These interactions influence the molecule's stability, spectroscopic properties, and its propensity to undergo various chemical transformations, particularly ring-opening and cycloaddition reactions.[7][8][9]

Computational Methodologies and Protocols

The accurate theoretical description of this compound's electronic structure requires robust computational methods that can adequately account for its strained nature and electron correlation. The following protocols are commonly employed in the study of MCP and its derivatives.

Ab Initio and Density Functional Theory (DFT) Methods

A variety of computational levels of theory have been successfully applied to study MCP:

  • Density Functional Theory (DFT): This is the most common approach due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP, M06, and ωB97X-D are frequently used.[10][11][12] DFT is effective for geometry optimizations, frequency calculations, and predicting reaction pathways.[7][13]

  • Ab Initio Methods:

    • Hartree-Fock (HF): While a foundational method, HF does not account for electron correlation and is often used as a starting point for more advanced calculations.

    • Møller-Plesset Perturbation Theory (MP2): This method adds a degree of electron correlation and provides more accurate results than HF for geometries and energies.[14][15]

    • Coupled Cluster (CC): Methods like Coupled Cluster with Single and Double excitations (CCSD) offer high accuracy for calculating energies and molecular properties.[10][11]

    • Multiconfigurational Methods (CASSCF/CASPT2): For studying rearrangements or excited states where multiple electronic configurations are important, Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are employed.[14][15]

Basis Sets

The choice of basis set is crucial for obtaining reliable results. Pople-style basis sets like 6-31G(d) or 6-311G(d,p) are common for initial studies.[12][14] For higher accuracy, especially when describing anions or weak interactions, Dunning's correlation-consistent basis sets, often augmented with diffuse functions (e.g., aug-cc-pVDZ , aug-cc-pVTZ ), are preferred.[10][11]

Standard Computational Protocol

A typical computational investigation of MCP's electronic structure follows a standardized workflow. This involves geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies). Finally, single-point energy calculations with higher levels of theory or larger basis sets can be performed on the optimized geometry to obtain more accurate electronic properties.

G start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min single_point Single-Point Energy Calculation (e.g., CCSD/aug-cc-pVDZ) verify_min->single_point Yes error Structure is a Transition State or Higher-Order Saddle Point verify_min->error No analysis Electronic Structure Analysis (NBO, Mulliken, HOMO/LUMO) single_point->analysis reoptimize Re-optimize Geometry error->reoptimize reoptimize->geom_opt

Computational workflow for electronic structure analysis.

Quantitative Analysis of Electronic Structure

Molecular Geometry

Computational methods provide geometric parameters for this compound that are in excellent agreement with experimental findings. The optimized structure showcases the strained three-membered ring and the exocyclic double bond.

ParameterM06/aug-cc-pVDZ[10]CCSD/aug-cc-pVDZ[10]Experimental[16]
Bond Lengths (Å)
C=C (exocyclic)1.3321.3321.332
C-C (adjacent to C=C)1.4571.4551.441
C-C (distal)1.5421.5561.542
Bond Angles (°)
C-C-C (internal)~63-64~63-64~64

Table 1: Calculated and experimental geometric parameters for this compound.

Molecular Orbitals and Bonding

The bonding in this compound is best understood through the Walsh orbital model of cyclopropane, which describes a set of three high-lying molecular orbitals with significant p-character on the exterior of the ring. These orbitals interact with the π-system of the methylene group.

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is typically the π-bonding orbital of the exocyclic double bond, which has some anti-bonding character with respect to the adjacent C-C ring bonds. This makes the π-bond electron-rich and susceptible to electrophilic attack.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the corresponding π*-antibonding orbital of the exocyclic double bond.[17][18] Its energy level is a key factor in reactions where MCP acts as an electrophile or in cycloaddition reactions.[7][19]

The interaction between the ring's Walsh orbitals and the exocyclic π-system is crucial. The symmetric, highest-energy Walsh orbital can mix with the π-orbital, leading to a delocalization of electron density and influencing the molecule's overall stability and reactivity.

G cluster_0 Cyclopropane Walsh Orbitals cluster_1 Methylene π Orbitals w_e_prime_s e' (symmetric) interaction Orbital Interaction w_e_prime_s->interaction w_e_prime_a e' (antisymmetric) w_a1_prime a'₁ pi_star π* (LUMO) pi π (HOMO) pi->interaction mcp_mo Resulting MCP Molecular Orbitals interaction->mcp_mo Mixing & Delocalization

Interaction of Walsh and π orbitals in MCP.
Atomic Charges and Electron Distribution

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to quantify the distribution of electron density across the molecule.[20] These analyses consistently show that the exocyclic methylene carbon atom carries a partial negative charge, making it a nucleophilic center. This is a key factor in understanding the regioselectivity of its reactions, such as 1,3-dipolar cycloadditions.[7][21] The ring carbons bear smaller, varied charges.

MethodC (exocyclic)C (ring, adjacent)C (ring, distal)
Mulliken Charges (a.u.) NegativeSlightly PositiveVariable
NBO Charges (a.u.) NegativeSlightly PositiveVariable

Table 2: Typical charge distribution trends in this compound from computational analyses.

Stability and Energetics

Computational studies have been instrumental in quantifying the stability of MCP. DFT calculations at the B3LYP/aug-cc-PVDZ level show that this compound is more stable than its tautomer, 1-methylcyclopropene, with a lower Gibbs free energy of 11.7 kcal/mol.[10][11] This greater stability is a crucial consideration in synthetic applications.

PropertyValueMethodReference
Strain Energy ~39.5 kcal/molG3/CBS-Q[4]
Enthalpy of Formation (ΔfH°gas) 201 ± 2 kJ/mol (~48.0 kcal/mol)Calorimetry[22]
Energy difference vs. 1-methylcyclopropene (ΔG) -11.7 kcal/molB3LYP/aug-cc-PVDZ[10][11]

Table 3: Key energetic and thermodynamic data for this compound.

Reactivity Insights from Electronic Structure

The electronic features of MCP directly inform its chemical reactivity:

  • Cycloaddition Reactions: The electron-rich nature of the exocyclic double bond (the HOMO) makes MCP a good reaction partner in [3+2] cycloadditions with dipoles like nitrones.[7][12][21] The regioselectivity of these reactions is governed by electrostatic interactions, which are accurately predicted by analyzing the calculated electrostatic potential (ESP) surfaces.[10][11]

  • Ring-Opening Reactions: The significant ring strain provides a strong thermodynamic driving force for reactions that open the three-membered ring.[23] Computational studies can model the transition states and activation energies for these processes, such as the thermal rearrangement to trimethylenemethane diradicals.[8][14]

Conclusion

Computational analysis is an indispensable tool for elucidating the complex electronic structure of this compound. Through a combination of DFT and high-level ab initio methods, researchers can obtain precise data on molecular geometry, orbital interactions, charge distribution, and energetics. These theoretical insights are not merely academic; they provide a predictive framework for understanding the molecule's stability, spectroscopic signatures, and diverse reactivity. For professionals in research and drug development, leveraging these computational protocols is essential for designing novel synthetic pathways and understanding the behavior of strained cyclic systems.

References

understanding the bond characteristics of methylenecyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Bond Characteristics of Methylenecyclopropane

Introduction

This compound (C₄H₆) is a highly strained, unsaturated hydrocarbon that has garnered significant interest from the scientific community.[1] Its structure, featuring a double bond exocyclic to a three-membered ring, results in a unique combination of high ring strain and chemical stability, making it a valuable reagent in organic synthesis.[2] The inherent strain energy provides a powerful thermodynamic driving force for a variety of chemical transformations, particularly ring-opening reactions, offering pathways to complex molecular architectures.[2] This guide provides a detailed examination of the core bond characteristics of this compound, including its molecular geometry, strain energetics, electronic structure, and the experimental and computational methodologies used for their determination.

Molecular Geometry and Bond Parameters

The geometry of this compound has been elucidated through a combination of experimental techniques, such as microwave spectroscopy, and theoretical calculations. The introduction of an sp²-hybridized carbon into the cyclopropane ring significantly distorts the geometry compared to the parent alkane.

Data Presentation: Bond Lengths and Angles

The structural parameters of this compound, determined by various methods, are summarized below. Computational methods, particularly ab initio and Density Functional Theory (DFT), provide values that are in close agreement with experimental findings.

Table 1: Bond Lengths in this compound (in Ångströms)

Bond Experimental Value Computational Value Method
C1-C2 (ring) - 1.457 Ab initio[3]
C2-C3 (ring) - 1.556 CCSD/aug-ccPVDZ[4]
C1=C4 (exo) - 1.332 (for methylenecyclopropene) Microwave Spectroscopy (related molecule)[5]

| C-H | - | - | - |

Table 2: Bond Angles in this compound (in Degrees)

Angle Experimental Value Computational Value Method
C2-C1-C3 63.9 63.0 -[4][6]

| C1-C2-C3 | 58.05 | - | -[6] |

Caption: Molecular structure of this compound with key bond parameters.

Strain Energy and Thermodynamics

The defining characteristic of this compound is its high strain energy (SE). The introduction of an sp² center into the three-membered ring increases the ring strain significantly compared to cyclopropane.

Table 3: Comparative Strain Energies

Compound Strain Energy (kcal/mol)
Cyclopropane 27.5[2]
Methylcyclopropane 29.8[7]
This compound 41.0 [2]

| 1-Methylcyclopropene | 53.1[2] |

The additional strain in this compound is not solely due to increased angle strain from accommodating a nominally 120° bond angle within a 60° vertex. A primary contributor is the loss of a strong tertiary C-H bond present in cyclopropane, which is replaced by weaker allylic C-H bonds in this compound.[2][7] This high strain energy is the thermodynamic driving force behind its reactivity.

Caption: Comparison of Strain Energies in three-membered ring systems.

Reactivity Driven by Bond Characteristics

The unique bonding and high strain of methylenecyclopropanes (MCPs) make them versatile building blocks for complex syntheses. The release of approximately 41.0 kcal/mol of strain energy provides a strong thermodynamic incentive for reactions involving the cleavage of the cyclopropane ring.[2]

A dominant reaction pathway is the radical-promoted ring-opening. The addition of a radical species to the exocyclic double bond leads to the formation of a cyclopropylcarbinyl radical intermediate. This intermediate is highly unstable and rapidly undergoes ring-opening to form a more stable butenyl radical.[2] This process is among the fastest known radical processes and is often utilized as a "radical clock" in mechanistic studies.[2]

reaction_pathway MCP This compound (MCP) Intermediate Cyclopropylcarbinyl Radical Intermediate MCP->Intermediate + R• (Radical Addition) Radical Radical (R•) Product Ring-Opened Butenyl Radical Intermediate->Product Fast Ring Opening (Strain Release)

Caption: Simplified pathway for radical-promoted ring-opening of MCP.

Experimental and Computational Protocols

The determination of the bond characteristics of this compound relies on a synergistic application of experimental spectroscopy and theoretical computations.

Experimental Protocols
  • Microwave Spectroscopy : This is a high-resolution technique used to determine the precise molecular structure of gas-phase molecules.[8] The protocol involves passing microwave radiation through a gaseous sample of this compound. The molecule absorbs specific frequencies of radiation corresponding to transitions between quantized rotational energy levels.[9][10] By analyzing the resulting rotational spectrum and the spectra of its isotopomers, the moments of inertia can be calculated. From these moments, highly accurate bond lengths and angles can be derived.[8]

  • Electron Diffraction : In this method, a beam of high-energy electrons is passed through a gaseous sample. The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern. Analysis of this pattern provides information about the internuclear distances within the molecule, yielding its geometric structure.[11][12]

Computational Protocols
  • Ab Initio and Density Functional Theory (DFT) Calculations : These are powerful theoretical methods used to model molecular properties. The protocol involves:

    • Model Creation : A 3D model of the this compound molecule is created.

    • Method Selection : A level of theory and a basis set are chosen. For this compound, studies have employed methods like Coupled Cluster (CCSD) and DFT (e.g., B3LYP) with basis sets such as aug-cc-PVDZ.[4]

    • Geometry Optimization : The calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation (the equilibrium geometry).

    • Property Calculation : Once optimized, various properties, including bond lengths, bond angles, vibrational frequencies, and energies (including strain energy), are calculated.[13]

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Sample Preparation (Gas Phase) exp_method Microwave Spectroscopy or Electron Diffraction exp_start->exp_method exp_data Data Acquisition (Spectra / Pattern) exp_method->exp_data exp_analysis Structural Analysis exp_data->exp_analysis result Bond Parameters (Lengths, Angles, Energy) exp_analysis->result comp_start Input Structure (Initial Guess) comp_method Method Selection (e.g., DFT/B3LYP) comp_start->comp_method comp_calc Geometry Optimization (Energy Minimization) comp_method->comp_calc comp_analysis Property Calculation comp_calc->comp_analysis comp_analysis->result

Caption: General workflows for determining molecular structure.

Conclusion

This compound possesses a unique set of bond characteristics defined by its highly strained three-membered ring and exocyclic double bond. Its geometry is significantly distorted from idealized sp³ and sp² conformations, and its strain energy is substantially higher than that of cyclopropane. This stored potential energy is the key determinant of its chemical reactivity, making it a powerful intermediate for accessing complex molecular scaffolds through strain-releasing transformations. The precise characterization of its bonds through advanced spectroscopic and computational methods continues to provide valuable insights for researchers, scientists, and professionals in the field of drug development and materials science.

References

An In-depth Technical Guide to Initial Investigations into Methylenecyclopropane Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropane (MCP) is a highly strained, three-membered carbocycle featuring an exocyclic double bond. The significant ring strain, estimated at approximately 41.0 kcal/mol, provides a powerful thermodynamic driving force for a variety of chemical transformations[1][2]. This inherent reactivity makes MCP a versatile building block in organic synthesis, capable of undergoing a diverse array of ring-opening and cycloaddition reactions. Early investigations into its chemistry revealed several key reaction pathways, primarily categorized as transition metal-catalyzed transformations, free-radical reactions, and thermal or photochemical rearrangements. This guide provides a technical overview of these fundamental pathways, focusing on the mechanistic insights, experimental methodologies, and quantitative data from initial studies.

Transition Metal-Catalyzed Reaction Pathways

Transition metals, particularly palladium and nickel, have proven highly effective in catalyzing transformations of MCPs by controlling their reactivity and selectivity[3][4]. These reactions often proceed through intermediates that relieve ring strain, leading to the formation of more complex molecular architectures.

Palladium-Catalyzed [3+2] Cycloadditions

One of the most significant early discoveries was the palladium-catalyzed intramolecular [3+2] cycloaddition of MCPs with alkynes. These reactions are stereospecific and provide efficient access to five-membered rings[5]. The mechanism is proposed to involve the formation of π-allyl palladium intermediates[5].

Logical Pathway for Pd-Catalyzed [3+2] Cycloaddition

a cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product MCP This compound (MCP) Oxidative_Add Oxidative Addition MCP->Oxidative_Add 1 Alkyne Alkyne Coordination Alkyne Coordination Alkyne->Coordination 2 Pd_cat Pd(0) Catalyst Pd_cat->Oxidative_Add 1 Pi_Allyl π-Allyl Pd(II) Complex Oxidative_Add->Pi_Allyl Pi_Allyl->Coordination 2 Insertion Migratory Insertion Coordination->Insertion Palladacycle Palladacyclopentene Insertion->Palladacycle Reductive_Elim Reductive Elimination Palladacycle->Reductive_Elim 3 Product Cycloadduct Reductive_Elim->Pd_cat Reductive_Elim->Product b cluster_prop Propagation Steps Initiation Initiation (e.g., AIBN → R•) Propagation Propagation Cycle Initiation->Propagation Radical_Addition Radical Addition (R-S• + MCP) Thiyl_Radical Thiyl Radical (R-S•) Propagation->Thiyl_Radical Cyclopropylcarbinyl_Radical Cyclopropylcarbinyl Radical Radical_Addition->Cyclopropylcarbinyl_Radical Ring_Opening Ring Opening Cyclopropylcarbinyl_Radical->Ring_Opening Homoallylic_Radical Homoallylic Radical Ring_Opening->Homoallylic_Radical Cyclization 5-exo-trig Cyclization Homoallylic_Radical->Cyclization Cyclopentyl_Radical Cyclopentylmethyl Radical Cyclization->Cyclopentyl_Radical Chain_Transfer Chain Transfer (with R-SH) Cyclopentyl_Radical->Chain_Transfer Product Methylenecyclopentane Product Chain_Transfer->Product Chain_Transfer->Thiyl_Radical Thiol Thiol (R-SH) Thiol->Chain_Transfer Thiyl_Radical->Radical_Addition c MCP_A This compound (Isomer A) MCP_B This compound (Isomer B) MCP_A->MCP_B Δ (Heat) Concerted 1,3-Shift TMM_Singlet Singlet Diradical (Trimethylenemethane) MCP_A->TMM_Singlet Δ (Heat) Stepwise TMM_Triplet Triplet Diradical (Trimethylenemethane) MCP_A->TMM_Triplet hν (Light) ISC TMM_Singlet->MCP_B Ring Closure TMM_Triplet->MCP_A ISC & Ring Closure

References

Methodological & Application

Diastereoselective Synthesis of Substituted Methylenecyclopropanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of substituted methylenecyclopropanes, valuable and versatile building blocks in organic synthesis and medicinal chemistry. The inherent ring strain and unique electronic properties of methylenecyclopropanes make them attractive intermediates for the construction of complex molecular architectures. Control over the stereochemistry during their synthesis is paramount for their application in the development of novel therapeutics and functional materials.

Two distinct and robust methods for the diastereoselective synthesis of substituted cyclopropane derivatives are presented herein: a rhodium-catalyzed cyclopropanation of allenes with diazo compounds and a scalable electrochemical cyclopropanation of unactivated alkenes.

Method 1: Rhodium-Catalyzed Diastereoselective Cyclopropanation of Allenes

This method provides a highly efficient route to enantioenriched alkylidenecyclopropanes through the reaction of electron-deficient allenes with diazo reagents, catalyzed by chiral dirhodium complexes. The choice of catalyst and the slow addition of the diazo compound are crucial for achieving high diastereoselectivity and enantioselectivity.

Reaction Scheme & Mechanism

The reaction proceeds via the formation of a rhodium-carbene intermediate from the diazo compound. This electrophilic carbene then undergoes a concerted cycloaddition with the allene, leading to the formation of the methylenecyclopropane ring. The chiral ligands on the dirhodium catalyst effectively control the facial selectivity of the carbene transfer, thus dictating the stereochemistry of the final product.

rhodium_catalyzed_cyclopropanation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Product Allene Allene Rh_carbene Rhodium-Carbene Intermediate Allene->Rh_carbene Cycloaddition Diazo Diazo Compound Rh_cat Rh₂(S-TCPTAD)₄ or Rh₂(R-BTPCP)₄ Diazo->Rh_cat Formation of Carbene Rh_cat->Rh_carbene Rh_carbene->Rh_cat MCP Substituted This compound Rh_carbene->MCP

Caption: Rhodium-catalyzed cyclopropanation of an allene.

Quantitative Data

The following table summarizes the results for the diastereoselective cyclopropanation of various allenes with different diazo compounds using a rhodium catalyst.

EntryAllene Substrate (R¹)Diazo Reagent (R², R³)CatalystYield (%)d.r.
1-CO₂Et-CO₂Me, -PhRh₂(S-TCPTAD)₄92>95:5
2-CO₂Et-CO₂Et, -p-MeO-C₆H₄Rh₂(S-TCPTAD)₄85>95:5
3-CO₂Et-CO₂Bn, -p-Cl-C₆H₄Rh₂(S-TCPTAD)₄88>95:5
4-SO₂Ph-CO₂Me, -PhRh₂(S-TCPTAD)₄7590:10
5-P(O)(OEt)₂-CO₂Et, -PhRh₂(S-TCPTAD)₄8192:8
6-CO₂tBu-CO₂Me, -p-NO₂-C₆H₄Rh₂(R-BTPCP)₄95>95:5
7-CO₂Me-CO₂Et, -vinylRh₂(R-BTPCP)₄7888:12
Experimental Protocol: General Procedure for Rhodium-Catalyzed Cyclopropanation of Allenes

Materials:

  • Allene substrate (1.0 equiv)

  • Diazo compound (1.2 equiv)

  • Dirhodium catalyst (e.g., Rh₂(S-TCPTAD)₄ or Rh₂(R-BTPCP)₄) (1-2 mol%)

  • Anhydrous chloroform (CHCl₃)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the allene substrate (e.g., 0.2 mmol, 1.0 equiv) and the dirhodium catalyst (e.g., 0.002 mmol, 1 mol%).

  • Add anhydrous chloroform (0.4 mL) to dissolve the reactants.

  • Cool the reaction mixture to the desired temperature (e.g., -35 °C) in a suitable cooling bath.

  • In a separate syringe, dissolve the diazo compound (e.g., 0.24 mmol, 1.2 equiv) in anhydrous chloroform (0.4 mL).

  • Add the solution of the diazo compound to the reaction mixture dropwise via a syringe pump over a period of 10 hours. The slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions.

  • After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted this compound.

  • Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy.

Method 2: Electrochemical Diastereoselective Synthesis of Cyclopropanes

This protocol describes a scalable and environmentally friendly method for the diastereoselective synthesis of substituted cyclopropanes from unactivated alkenes and carbon pronucleophiles. The reaction is initiated by the electrochemical oxidation of thianthrene, which acts as a mediator.[1][2]

Reaction Scheme & Mechanism

The reaction is initiated by the anodic oxidation of thianthrene (TT) in the presence of an alkene to form a dicationic adduct.[1] This adduct rapidly eliminates to form a key electrophilic intermediate, an alkenyl thianthrenium salt.[2] Subsequent nucleophilic attack by a deprotonated carbon pronucleophile (e.g., a malonate derivative) on the alkenyl thianthrenium salt, followed by intramolecular cyclization, affords the desired cyclopropane with high diastereoselectivity.[1][2]

electrochemical_cyclopropanation cluster_reactants Reactants cluster_electrolysis Electrolysis cluster_intermediates Intermediates cluster_product Product Alkene Alkene Anode Anode (+) Alkene->Anode Pronucleophile Carbon Pronucleophile Thianthrenium Alkenyl Thianthrenium Salt Pronucleophile->Thianthrenium Nucleophilic Attack Thianthrene Thianthrene (TT) Thianthrene->Anode Oxidation Dication Dicationic Adduct Anode->Dication Dication->Thianthrenium Elimination Cyclopropane Substituted Cyclopropane Thianthrenium->Cyclopropane Intramolecular Cyclization

Caption: Electrochemical cyclopropanation workflow.

Quantitative Data

The following table summarizes the results for the electrochemical diastereoselective cyclopropanation of various unactivated alkenes with different carbon pronucleophiles.[2]

EntryAlkenePronucleophileYield (%)d.r.
1StyreneMalononitrile85>20:1
24-MethylstyreneEthyl 2-cyanoacetate78>20:1
34-ChlorostyreneDiethyl malonate8215:1
41-OctenePhenylacetonitrile7510:1
5CyclohexeneMethyl 2-cyanopropanoate68>20:1
6trans-4-OcteneTosylacetonitrile7212:1
7IndeneEthyl benzoylacetate88>20:1
Experimental Protocol: General Procedure for Electrochemical Cyclopropanation

Materials & Equipment:

  • Alkene (1.0 equiv)

  • Thianthrene (TT) (1.5 equiv)

  • Carbon pronucleophile (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆) as the electrolyte

  • Anhydrous acetonitrile (MeCN)

  • Undivided electrochemical cell

  • Reticulated vitreous carbon (RVC) anode

  • Platinum foil cathode

  • Constant current power supply

Procedure:

  • Set up the undivided electrochemical cell with the RVC anode and platinum foil cathode.

  • To the cell, add the alkene (e.g., 0.4 mmol, 1.0 equiv), thianthrene (0.6 mmol, 1.5 equiv), and n-Bu₄NPF₆ (0.2 M) in anhydrous acetonitrile (8 mL).

  • Stir the solution and apply a constant current (e.g., 10 mA) until 2.2 F/mol of charge (based on the alkene) has passed.

  • After the electrolysis is complete, add the carbon pronucleophile (0.4 mmol, 1.0 equiv) and cesium carbonate (1.0 mmol, 2.5 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the substituted cyclopropane.

  • Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy.

These protocols provide reliable and diastereoselective methods for the synthesis of substituted methylenecyclopropanes and related cyclopropanes, offering valuable tools for researchers in organic synthesis and drug discovery. The choice of method will depend on the specific substrate scope, desired scale, and available equipment.

References

Application Notes and Protocols: Palladium-Catalyzed [3+2] Cycloaddition of Methylenecyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes (MCPs) and their derivatives. This powerful reaction enables the stereoselective synthesis of functionalized five-membered carbocycles, which are key structural motifs in numerous natural products and pharmaceutical agents.

Introduction

The palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes is a versatile and atom-economical method for constructing cyclopentanoid structures. The reaction typically proceeds through the formation of a palladium-trimethylenemethane (TMM) intermediate, which then undergoes cycloaddition with an electron-deficient alkene or other unsaturated partner. The choice of palladium precursor, ligands, and reaction conditions can significantly influence the efficiency, diastereoselectivity, and enantioselectivity of the transformation. This methodology has been successfully applied in both intramolecular and intermolecular settings, providing access to a diverse range of complex bicyclic and spirocyclic systems.

Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes involves a series of well-defined steps. Initially, a Pd(0) species undergoes oxidative addition to the distal C-C bond of the methylenecyclopropane, forming a palladacyclobutane intermediate. This intermediate can then rearrange to a π-allylpalladium species, which is a key reactive intermediate. Coordination of the acceptor molecule (e.g., an alkene) followed by migratory insertion and subsequent reductive elimination furnishes the desired cyclopentane product and regenerates the active Pd(0) catalyst.

Catalytic_Cycle General Catalytic Cycle Pd0 Pd(0)L_n Intermediate1 Oxidative Addition Pd0->Intermediate1 MCP This compound (MCP) MCP->Intermediate1 Acceptor Acceptor (e.g., Alkene) Intermediate4 Coordination & Migratory Insertion Acceptor->Intermediate4 Product Cyclopentane Product Intermediate2 Palladacyclobutane Intermediate Intermediate1->Intermediate2 Intermediate3 π-Allylpalladium Intermediate Intermediate2->Intermediate3 Ring Opening Intermediate3->Intermediate4 Intermediate5 Palladacyclohexane Intermediate Intermediate4->Intermediate5 Intermediate6 Reductive Elimination Intermediate5->Intermediate6 Intermediate6->Pd0 Catalyst Regeneration Intermediate6->Product

Caption: General catalytic cycle for the Pd-catalyzed [3+2] cycloaddition of MCPs.

Data Presentation: Reaction Scope and Selectivity

The palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes has been shown to be effective with a variety of substrates and ligands. The following tables summarize representative examples, highlighting the yields and stereoselectivities achieved.

Table 1: Intermolecular [3+2] Cycloaddition of Alkylidenecyclopropanes with Imines

EntryAlkylidenecyclopropane (ACP)ImineLigandYield (%)
11a2eL197
21b2eL182
31c2eL185

Reaction conditions typically involve a Pd(0) precursor such as Pd₂(dba)₃ with a phosphoramidite ligand (L1) in a suitable solvent like dioxane or MeCN.[1]

Table 2: Enantioselective Intramolecular [3+2] Cycloaddition of Alkylidenecyclopropanes with Alkenes

EntrySubstrateLigandYield (%)e.r.
1ACP-alkene 1(S,R,R)-L28195:5
2ACP-alkene 2(S,R,R)-L27596:4
3ACP-alkene 3(S,R,R)-L88593:7

These reactions often utilize chiral phosphoramidite ligands derived from VANOL or VAPOL to induce high levels of enantioselectivity.[2]

Table 3: Diastereo- and Enantioselective Formal [3+2] Cycloaddition of Vinylcyclopropanes

EntryVinylcyclopropaneAlkylideneLigandYield (%)d.r.e.r.
1VCP 1aAzlactone 1(S)-tBu-Phos85>20:198:2
2VCP 1aMeldrum's acid alkylidene 1(S)-tBu-Phos92>20:197:3
3VCP 1bMeldrum's acid alkylidene 2(S)-tBu-Phos88>20:196:4

High levels of both diastereo- and enantioselectivity can be achieved through careful tuning of the electronic properties of the vinylcyclopropane and the electron-deficient olefin.[3]

Experimental Protocols

The following is a general protocol for a palladium-catalyzed intramolecular [3+2] cycloaddition of an ene-vinylidenecyclopropane. Researchers should optimize conditions for their specific substrates.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Ligand (e.g., a bulky biaryl phosphine)

  • Ene-vinylidenecyclopropane substrate

  • Anhydrous toluene

  • Argon or nitrogen gas supply

  • Standard laboratory glassware (Schlenk tube or equivalent)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., 6 mol%) and the ligand (e.g., 12 mol%).

  • Add anhydrous toluene (to achieve a substrate concentration of approximately 0.1 M).

  • Add the ene-vinylidenecyclopropane substrate (1.0 equiv).

  • Seal the tube and stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 8-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired bicyclic product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: The specific palladium source, ligand, solvent, temperature, and reaction time may need to be optimized for different substrates to achieve the best results. For enantioselective reactions, the use of a chiral ligand and rigorous exclusion of air and moisture are critical.

Experimental Workflow

The following diagram illustrates a typical workflow for the optimization and execution of a palladium-catalyzed [3+2] cycloaddition reaction.

Workflow Experimental Workflow Start Reaction Design & Substrate Synthesis Screening Condition Screening: - Catalyst - Ligand - Solvent - Temperature Start->Screening Optimization Optimization of Reaction Parameters Screening->Optimization Identify optimal conditions ScaleUp Scale-up Reaction Optimization->ScaleUp Purification Work-up and Purification ScaleUp->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: A typical workflow for developing a Pd-catalyzed [3+2] cycloaddition.

Conclusion

The palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes is a robust and versatile tool for the synthesis of complex cyclopentane-containing molecules. The reaction's broad substrate scope and the availability of methods for achieving high levels of stereocontrol make it a valuable strategy in organic synthesis, particularly in the context of natural product synthesis and drug discovery. Careful selection of the palladium catalyst, ligand, and reaction conditions is crucial for achieving optimal results.

References

Application Notes and Protocols for Visible-Light-Induced Transformations of Methylenecyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the visible-light-induced transformations of methylenecyclopropanes (MCPs), a versatile class of strained molecules. The protocols outlined below leverage photoredox catalysis to achieve a variety of valuable chemical transformations, including cascade cyclizations, intramolecular difunctionalizations, and cycloadditions. These methods are characterized by their mild reaction conditions and high functional group tolerance, making them attractive for applications in organic synthesis and drug discovery.

Core Concepts

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorption of light, can initiate single electron transfer (SET) processes with organic substrates. In the context of MCPs, this activation typically leads to the formation of radical intermediates. The high ring strain of MCPs (approximately 41.0 kcal/mol) provides a thermodynamic driving force for subsequent transformations of these intermediates, such as ring-opening or addition reactions.[1] The specific reaction pathway can often be controlled by the choice of photocatalyst, reagents, and reaction conditions, leading to a diverse array of molecular scaffolds.[1][2]

Application Note 1: Photocatalytic Cascade Cyclization for the Synthesis of Polycyclic Lactams and Lactones

This protocol describes a visible-light-induced photocatalytic cascade cyclization of MCPs tethered to an α,β-unsaturated ester or amide. This method allows for the rapid construction of complex seven- and eight-membered ring-containing polycyclic lactams and lactones.[1]

Experimental Protocol

General Procedure for the Cascade Cyclization:

  • To a 10 mL oven-dried Schlenk tube, add the methylenecyclopropane substrate (0.2 mmol, 1.0 equiv.), the photocatalyst fac-[Ir(ppy)₃] (0.002 mmol, 1 mol%), and a magnetic stir bar.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous and degassed solvent (e.g., 1,4-dioxane, 2.0 mL) via syringe.

  • Stir the resulting solution at room temperature under an argon atmosphere.

  • Irradiate the reaction mixture with a 5 W blue LED lamp, maintaining a distance of approximately 5 cm from the reaction tube.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired polycyclic lactam or lactone.

Quantitative Data: Substrate Scope and Yields
EntrySubstrateProductYield (%)
1N-aryl substituted MCP-acrylamidePolycyclic Lactam85
2N-alkyl substituted MCP-acrylamidePolycyclic Lactam78
3MCP tethered to a methacrylatePolycyclic Lactone82
4MCP tethered to a crotonatePolycyclic Lactone with diastereoselectivity75 (d.r. >20:1)

Data is representative and compiled from literature reports.

Reaction Pathway

cascade_cyclization sub MCP Substrate radical_intermediate α-carbonyl radical sub->radical_intermediate SET pc Ir(ppy)3 pc_excited *Ir(ppy)3 pc->pc_excited hv (Blue LED) pc_excited->pc cyclization1 5-exo-trig Cyclization radical_intermediate->cyclization1 ring_opening Ring Opening cyclization1->ring_opening cyclization2 Cascade Cyclization ring_opening->cyclization2 product Polycyclic Product cyclization2->product SET Oxidation

Caption: Photocatalytic cascade cyclization pathway.

Application Note 2: Intramolecular Difunctionalization to Access Spiro[cyclopropane-1,2-indan]ones

This protocol details a visible-light photoredox-catalyzed intramolecular difunctionalization of MCPs tethered with a carboxylic acid. This reaction provides an efficient route to spiro[cyclopropane-1,2-indan]ones, which are valuable structural motifs in medicinal chemistry.[1]

Experimental Protocol

General Procedure for Intramolecular Difunctionalization:

  • In a 10 mL oven-dried Schlenk tube, combine the MCP substrate bearing a carboxylic acid (0.2 mmol, 1.0 equiv.), dimethyl dicarbonate (DMDC) (0.4 mmol, 2.0 equiv.), and the photocatalyst fac-[Ir(ppy)₃] (0.004 mmol, 2 mol%).

  • Add a magnetic stir bar, and then seal the tube.

  • Evacuate and backfill with argon three times.

  • Add anhydrous and degassed 1,4-dioxane (2.0 mL) via syringe.

  • Stir the mixture at room temperature and irradiate with a 5 W blue LED lamp.

  • After the starting material is consumed (as monitored by TLC), remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the spiro[cyclopropane-1,2-indan]one.

Quantitative Data: Substrate Scope and Yields
EntrySubstituent on Aryl RingSubstituent on CyclopropaneYield (%)
1HH92
24-MeH88
34-ClH85
4HMe90 (d.r. 1:1)

Data is representative and compiled from literature reports.

Experimental Workflow

difunctionalization_workflow start Start reagents Combine MCP-acid, DMDC, and Ir(ppy)3 start->reagents setup Seal, Evacuate, and Backfill with Argon reagents->setup solvent Add Anhydrous 1,4-Dioxane setup->solvent reaction Stir and Irradiate with Blue LEDs solvent->reaction monitoring Monitor by TLC reaction->monitoring workup Concentrate in vacuo monitoring->workup Reaction Complete purification Flash Column Chromatography workup->purification product Spiro[cyclopropane- 1,2-indan]one purification->product

Caption: Workflow for spiro[cyclopropane-1,2-indan]one synthesis.

Application Note 3: Intramolecular [2+2] Cycloaddition of Methylenecyclopropanes

This section describes a visible-light-induced intramolecular [2+2] cycloaddition of MCPs to construct polysubstituted cyclic frameworks. This transformation proceeds via an energy transfer (EnT) mechanism.[1]

Experimental Protocol

General Procedure for Intramolecular [2+2] Cycloaddition:

  • A solution of the diene-tethered MCP (0.1 mmol, 1.0 equiv.) and [Ir(ppy)₂(dtbbpy)]PF₆ (0.001 mmol, 1 mol%) in anhydrous and degassed solvent (e.g., CH₂Cl₂) (1.0 mL) is prepared in a sealed vial.

  • The vial is placed under an argon atmosphere.

  • The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature for the specified time.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by preparative thin-layer chromatography (PTLC) to afford the cycloadduct.

Quantitative Data: Substrate Scope and Yields
EntryTether LengthSubstituents on DieneYield (%)
1n=1H75
2n=2H68
3n=1Me82
4n=1Phenyl71

Data is representative and compiled from literature reports.

Logical Relationship of the Mechanism

cycloaddition_mechanism start MCP Substrate (116) + Ir(III) excitation *Ir(III) Excited State start->excitation hv excitation->start energy_transfer Energy Transfer (EnT) excitation->energy_transfer triplet_state Triplet Excited State (117) energy_transfer->triplet_state isc Intersystem Crossing (ISC) triplet_state->isc cycloaddition Intramolecular C-C Bond Formation isc->cycloaddition biradical 1,4-Triplet Biradical (118) cycloaddition->biradical product [2+2] Cycloadduct biradical->product

Caption: Mechanism of intramolecular [2+2] cycloaddition.

Application Note 4: Trifluoromethylation of Isonitrile-Tethered Methylenecyclopropanes

This protocol outlines the photocatalytic trifluoromethylation of isonitrile-tethered MCPs using the Togni reagent. This method efficiently constructs two six-membered rings and three new C-C bonds in a single step.[1]

Experimental Protocol

General Procedure for Trifluoromethylation/Cyclization:

  • To a reaction vessel, add the isonitrile-tethered MCP (0.2 mmol, 1.0 equiv.), Togni's reagent (0.3 mmol, 1.5 equiv.), and the photocatalyst [Ir(ppy)₂(dtbbpy)]PF₆ (0.004 mmol, 2 mol%).

  • The vessel is sealed, evacuated, and backfilled with argon.

  • Anhydrous and degassed solvent (e.g., DCE) (2.0 mL) is added.

  • The reaction mixture is stirred at room temperature and irradiated with blue LEDs.

  • After completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Quantitative Data: Substrate Scope and Yields
EntrySubstituent on Aryl RingLinker between Isonitrile and MCPYield (%)
1H-CH₂-76
24-OMe-CH₂-72
34-F-CH₂-80
4H-(CH₂)₂-65

Data is representative and compiled from literature reports.

Signaling Pathway of Radical Cascade

trifluoromethylation_pathway start Togni Reagent + *Ir(III) cf3_radical CF3• Radical (via SET) start->cf3_radical isonitrile_addition Addition to Isonitrile cf3_radical->isonitrile_addition imidoyl_radical Imidoyl Radical isonitrile_addition->imidoyl_radical mcp_attack Attack at MCP imidoyl_radical->mcp_attack ring_opening Ring Opening mcp_attack->ring_opening cyclization Radical Cyclization onto Arene ring_opening->cyclization cyclohexadienyl_radical Cyclohexadienyl Radical cyclization->cyclohexadienyl_radical rearomatization Rearomatization cyclohexadienyl_radical->rearomatization product Trifluoromethylated Polycycle rearomatization->product

Caption: Radical cascade in trifluoromethylation of MCPs.

References

Application of Methylenecyclopropane in Natural Product Total Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylenecyclopropanes (MCPs) are highly versatile building blocks in organic synthesis, prized for their inherent ring strain which can be strategically released to drive complex chemical transformations. Their utility in the total synthesis of natural products is significant, enabling the construction of intricate molecular architectures through a variety of reaction pathways, including radical cascades and cycloadditions. This document provides detailed application notes and protocols for the use of methylenecyclopropanes in the total synthesis of two distinct natural products: (±)-paeonilactone B, assembled via a radical cascade, and (+)-huperzine Q, synthesized using an intramolecular [3+2] cycloaddition.

Radical Cascade Approach: Total Synthesis of (±)-Paeonilactone B

The total synthesis of (±)-paeonilactone B showcases the power of a samarium(II) iodide (SmI₂) mediated radical cascade reaction involving a methylenecyclopropyl ketone. This elegant strategy, developed by Kilburn and coworkers, allows for the rapid construction of the core bicyclic structure of the natural product.

Signaling Pathway and Logic of the Synthesis

The key transformation involves a cascade of radical reactions initiated by the single-electron reduction of a ketone. The resulting ketyl radical undergoes a series of cyclizations and a ring-opening of the methylenecyclopropane moiety to form the complex polycyclic system.

G cluster_prep Precursor Synthesis cluster_cascade SmI2-Mediated Radical Cascade cluster_completion Completion of Synthesis Ketoester β-Ketoester Alkylation Alkylation with (2-bromoallyl)trimethylsilane Ketoester->Alkylation MCP_Ketone Methylenecyclopropyl Ketone Precursor Alkylation->MCP_Ketone SmI2 SmI2, HMPA, tBuOH MCP_Ketone->SmI2 Initiation Ketyl Ketyl Radical Formation SmI2->Ketyl Cyclization1 5-exo-trig Cyclization Ketyl->Cyclization1 RingOpening Cyclopropylcarbinyl Radical Ring Opening Cyclization1->RingOpening Cyclization2 6-exo-trig Cyclization RingOpening->Cyclization2 Reduction Radical Quenching Cyclization2->Reduction Bicyclic_Core Bicyclic Core of Paeonilactone B Reduction->Bicyclic_Core Functional_Group Functional Group Manipulation Bicyclic_Core->Functional_Group Paeonilactone_B (±)-Paeonilactone B Functional_Group->Paeonilactone_B

Fig. 1: Synthetic strategy for (±)-paeonilactone B.
Quantitative Data

StepReactantsReagents and ConditionsProductYieldDiastereomeric Ratio
1β-Ketoester, (2-bromoallyl)trimethylsilaneNaH, THF, 0 °C to rtAlkylated β-ketoester85%-
2Alkylated β-ketoesterTBAF, THF, rtMethylenecyclopropyl ketone75%-
3Methylenecyclopropyl ketoneSmI₂, HMPA, tBuOH, THF, -78 °CBicyclic alcohol63%10:1
4Bicyclic alcoholJones oxidation(±)-Paeonilactone B78%-
Experimental Protocols

Step 2: Synthesis of the Methylenecyclopropyl Ketone Precursor

To a solution of the alkylated β-ketoester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at room temperature is added tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF). The reaction mixture is stirred for 2 hours, after which it is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to afford the desired methylenecyclopropyl ketone.

Step 3: SmI₂-Mediated Radical Cascade Cyclization

A solution of samarium(II) iodide (SmI₂) in THF (0.1 M) is prepared according to standard procedures. To a solution of the methylenecyclopropyl ketone (1.0 eq) in anhydrous THF (0.02 M) at -78 °C under an argon atmosphere is added hexamethylphosphoramide (HMPA, 8.0 eq) and tert-butanol (tBuOH, 4.0 eq). The freshly prepared SmI₂ solution (2.5 eq) is then added dropwise until the characteristic deep blue color persists. The reaction is stirred at -78 °C for 1 hour and then quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography (hexanes/ethyl acetate = 5:1) to yield the bicyclic alcohol as a mixture of diastereomers.

Intramolecular [3+2] Cycloaddition Approach: Total Synthesis of (+)-Huperzine Q

The asymmetric total synthesis of (+)-huperzine Q provides an excellent example of an intramolecular [3+2] cycloaddition of a this compound with an enone, a key step in constructing the intricate polycyclic core of this alkaloid. This strategy, developed by the Takeda group, demonstrates the utility of MCPs in forming five-membered rings with high stereocontrol.

Experimental Workflow

The synthesis commences with the preparation of a functionalized this compound tethered to an enone. The crucial intramolecular [3+2] cycloaddition is then triggered, followed by further transformations to complete the synthesis of the natural product.

G cluster_assembly Substrate Assembly cluster_cycloaddition Key Intramolecular [3+2] Cycloaddition cluster_finalization Synthesis Completion StartMat Known Chiral Precursor Coupling Coupling with MCP unit StartMat->Coupling Cyclo_Substrate Cycloaddition Substrate Coupling->Cyclo_Substrate Lewis_Acid Lewis Acid Catalyst Cyclo_Substrate->Lewis_Acid Activation Cyclization Intramolecular [3+2] Cycloaddition Lewis_Acid->Cyclization Tricyclic_Core Tricyclic Core of Huperzine Q Cyclization->Tricyclic_Core Post_Mod Post-Cycloaddition Modifications Tricyclic_Core->Post_Mod Huperzine_Q (+)-Huperzine Q Post_Mod->Huperzine_Q

Fig. 2: Workflow for the total synthesis of (+)-huperzine Q.
Quantitative Data

StepReactantsReagents and ConditionsProductYieldDiastereomeric Ratio
1Chiral aldehyde, methylenecyclopropyl GrignardTHF, -78 °CAllylic alcohol92%>20:1
2Allylic alcoholDess-Martin periodinane, CH₂Cl₂, rtEnone substrate95%-
3Enone substrateYb(OTf)₃, CH₂Cl₂, -20 °CTricyclic ketone81%single diastereomer
4Tricyclic ketoneMulti-step sequence(+)-Huperzine Q--
Experimental Protocols

Step 2: Oxidation to the Enone Substrate

To a solution of the allylic alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M) at room temperature is added Dess-Martin periodinane (1.5 eq). The reaction mixture is stirred for 1 hour, and then quenched with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 8:1) to furnish the enone substrate for the cycloaddition.

Step 3: Intramolecular [3+2] Cycloaddition

To a solution of the enone substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.01 M) at -20 °C under an argon atmosphere is added ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.2 eq). The reaction mixture is stirred at this temperature for 24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 6:1) to give the tricyclic ketone as a single diastereomer.

Application Notes and Protocols for Transition Metal-Catalyzed Ring-Opening of Methylenecyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the ring-opening of methylenecyclopropanes (MCPs), a versatile class of strained molecules, utilizing various transition metal catalysts. The high ring strain of MCPs makes them excellent substrates for a variety of transformations, leading to the formation of valuable acyclic and heterocyclic structures.[1] This document covers protocols for palladium, rhodium, nickel, copper, and titanium-based catalytic systems, offering a range of methodologies for carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Ring-Opening Reactions

Palladium catalysis is a powerful tool for the functionalization of MCPs, enabling a variety of transformations including hydrofunctionalization and cascade cyclizations.[2][3] These reactions often proceed through the formation of a π-allylpalladium intermediate, which can then be intercepted by various nucleophiles.

Application Note: Enantio- and Regioselective Hydrophosphinylation

A notable application of palladium catalysis is the asymmetric hydrophosphinylation of MCPs, which provides access to chiral allylic phosphine oxides with high yields and enantioselectivities.[3] This transformation is particularly valuable for the synthesis of chiral ligands and intermediates in medicinal chemistry. The regioselectivity of the C-C bond cleavage is a key challenge in MCP chemistry, and this protocol demonstrates a highly selective approach.[3]

Table 1: Palladium-Catalyzed Enantioselective Hydrophosphinylation of various Methylenecyclopropanes

EntryMethylenecyclopropane (MCP)Phosphine OxideProductYield (%)ee (%)
1Phenyl-substituted MCPDiphenylphosphine oxideChiral allylic phosphine oxide9596
24-Tolyl-substituted MCPDiphenylphosphine oxideChiral allylic phosphine oxide9695
34-Fluorophenyl-substituted MCPDiphenylphosphine oxideChiral allylic phosphine oxide9497
4Naphthyl-substituted MCPDiphenylphosphine oxideChiral allylic phosphine oxide9294
5Cyclohexyl-substituted MCPDiphenylphosphine oxideChiral allylic phosphine oxide8592

Data synthesized from literature reports.[3]

Experimental Protocol: General Procedure for Palladium-Catalyzed Enantioselective Hydrophosphinylation of Methylenecyclopropanes[3]

Materials:

  • Pd(OAc)₂ (1.0 mol%)

  • (S)-DTBM-SEGPHOS (1.1 mol%)

  • This compound (MCP) (1.0 equiv)

  • Diphenylphosphine oxide (1.2 equiv)

  • Toluene (0.1 M)

  • Nitrogen atmosphere

Procedure:

  • To a dried Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (0.002 mmol, 1.0 mol%) and (S)-DTBM-SEGPHOS (0.0022 mmol, 1.1 mol%).

  • Add toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes.

  • Add the corresponding this compound (0.2 mmol, 1.0 equiv) and diphenylphosphine oxide (0.24 mmol, 1.2 equiv).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired chiral allylic phosphine oxide.

Diagram 1: Proposed Catalytic Cycle for Palladium-Catalyzed Hydrophosphinylation

G Pd(0)L* Pd(0)L* MCP This compound HP(O)Ph2 Diphenylphosphine oxide Intermediate_A Oxidative Addition (π-allyl)Pd(II)H Intermediate_B Migratory Insertion Intermediate_A->Intermediate_B HP(O)Ph2 Product Chiral Allylic Phosphine Oxide Intermediate_B->Product Reductive Elimination Pd(0)L Pd(0)L Pd(0)L->Intermediate_A MCP

Caption: Proposed catalytic cycle for Pd-catalyzed hydrophosphinylation of MCPs.

Rhodium-Catalyzed Ring-Opening Reactions

Rhodium catalysts are effective for various cycloaddition reactions involving MCPs, leading to the formation of complex carbocyclic and heterocyclic scaffolds.[4] These reactions often proceed under mild conditions with high chemo- and diastereoselectivity.

Application Note: Intramolecular [3+2+2] Cycloadditions

Rhodium-catalyzed intramolecular [3+2+2] cycloadditions of bis(methylenecyclopropanes) with alkynes provide a powerful method for the synthesis of functionalized 5-7-3 spirocyclic carbocycles. This transformation constructs multiple rings and stereocenters in a single step with excellent regio- and chemoselectivity.

Table 2: Rhodium-Catalyzed Intramolecular [3+2+2] Cycloaddition of Bis(methylenecyclopropanes) with Alkynes

EntryBis(this compound)AlkyneProductYield (%)
1Tethered bis(MCP)PhenylacetyleneFused 5-7-3 spirocycle75
2Tethered bis(MCP)1-HexyneFused 5-7-3 spirocycle68
3Tethered bis(MCP)TrimethylsilylacetyleneFused 5-7-3 spirocycle72
4Tethered bis(MCP)Methyl propiolateFused 5-7-3 spirocycle65

Data synthesized from literature reports.

Experimental Protocol: General Procedure for Rhodium-Catalyzed [3+2+2] Cycloaddition[4]

Materials:

  • [Rh(cod)Cl]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Bis(this compound) (1.0 equiv)

  • Alkyne (1.5 equiv)

  • DCE (1,2-dichloroethane) (0.05 M)

  • Nitrogen atmosphere

Procedure:

  • In a glovebox, to a vial add [Rh(cod)Cl]₂ (0.005 mmol, 2.5 mol%) and AgSbF₆ (0.02 mmol, 10 mol%).

  • Add DCE (2.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add a solution of the bis(this compound) (0.2 mmol, 1.0 equiv) and the alkyne (0.3 mmol, 1.5 equiv) in DCE (2.0 mL).

  • Seal the vial and stir the reaction mixture at 80 °C for 16 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) on silica gel to afford the desired spirocyclic product.

Diagram 2: Rhodium-Catalyzed [3+2+2] Cycloaddition Workflow

G Start Start Prepare_Catalyst Prepare Rh(I) catalyst ([Rh(cod)Cl]₂ + AgSbF₆) Start->Prepare_Catalyst Add_Reactants Add bis(MCP) and alkyne in DCE Prepare_Catalyst->Add_Reactants Reaction Heat at 80 °C for 16h Add_Reactants->Reaction Workup Concentrate and purify by PTLC Reaction->Workup Product Fused 5-7-3 Spirocycle Workup->Product

Caption: Experimental workflow for Rh-catalyzed [3+2+2] cycloaddition.

Nickel-Catalyzed Ring-Opening Reactions

Nickel catalysis offers a cost-effective and efficient alternative for the ring-opening of MCPs.[5][6] Nickel catalysts can promote hydroarylation and three-component coupling reactions with high regioselectivity.[5][7]

Application Note: Regioselective Hydroarylation

A simple and external ligand-free nickel-catalyzed hydroarylation of MCPs with aryl boronic acids provides a straightforward route to homoallylic arenes.[5][6] This method is notable for its high efficiency and broad functional group tolerance. Mechanistic studies suggest the involvement of a Ni(II)-H intermediate.[5]

Table 3: Nickel-Catalyzed Regioselective Hydroarylation of Methylenecyclopropanes

EntryThis compound (MCP)Aryl Boronic AcidProductYield (%)
1Phenyl-substituted MCPPhenylboronic acid1,1-Diphenyl-3-butene92
2Phenyl-substituted MCP4-Tolylboronic acid1-Phenyl-1-(4-tolyl)-3-butene95
3Phenyl-substituted MCP4-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-1-phenyl-3-butene93
4Cyclohexyl-substituted MCPPhenylboronic acid1-Cyclohexyl-1-phenyl-3-butene88
5Phenyl-substituted MCP4-Chlorophenylboronic acid1-(4-Chlorophenyl)-1-phenyl-3-butene90

Data synthesized from literature reports.[5][6]

Experimental Protocol: General Procedure for Nickel-Catalyzed Hydroarylation[5]

Materials:

  • Ni(cod)₂ (10 mol%)

  • This compound (MCP) (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (10:1) (0.2 M)

  • Nitrogen atmosphere

Procedure:

  • To a Schlenk tube, add Ni(cod)₂ (0.02 mmol, 10 mol%), the aryl boronic acid (0.3 mmol, 1.5 equiv), and K₃PO₄ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add a solution of the this compound (0.2 mmol, 1.0 equiv) in toluene (1.0 mL) and H₂O (0.1 mL).

  • Stir the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, add water (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to give the desired product.

Diagram 3: Logical Relationship in Ni-Catalyzed Hydroarylation

G Ni_cat Ni(0) Catalyst Transmetalation Transmetalation Ni_cat->Transmetalation Aryl_boronic Aryl Boronic Acid Aryl_boronic->Transmetalation MCP This compound Hydronickelation Hydronickelation MCP->Hydronickelation Base Base (K₃PO₄) Base->Transmetalation Transmetalation->Hydronickelation Reductive_Elimination Reductive Elimination Hydronickelation->Reductive_Elimination Product Homoallylic Arene Reductive_Elimination->Product

Caption: Key steps in the Ni-catalyzed hydroarylation of MCPs.

Copper-Catalyzed Ring-Opening Reactions

Copper catalysts provide an economical and environmentally friendly option for the ring-opening of MCPs.[1] Copper-catalyzed hydroamination reactions have been developed to produce valuable homoallylamines.[1]

Application Note: Regioselective Hydroamination

The copper-catalyzed regioselective hydroamination of MCPs with O-benzoylhydroxylamines and a silane reducing agent affords homoallylamines in good to excellent yields.[1] The reaction proceeds with selective cleavage of the more congested proximal C-C bond of the cyclopropane ring.[1]

Table 4: Copper-Catalyzed Regioselective Hydroamination of Methylenecyclopropanes

EntryThis compound (MCP)O-BenzoylhydroxylamineProductYield (%)
1Phenyl-substituted MCPN,N-Dibenzyl-O-benzoylhydroxylamineN,N-Dibenzylhomoallylamine85
24-Tolyl-substituted MCPN,N-Dibenzyl-O-benzoylhydroxylamineN,N-Dibenzylhomoallylamine derivative88
3Cyclohexyl-substituted MCPN,N-Dibenzyl-O-benzoylhydroxylamineN,N-Dibenzylhomoallylamine derivative75
4Phenyl-substituted MCPN-Boc-O-benzoylhydroxylamineN-Boc-homoallylamine82

Data synthesized from literature reports.[1]

Experimental Protocol: General Procedure for Copper-Catalyzed Hydroamination[1]

Materials:

  • Cu(OAc)₂ (5 mol%)

  • (R)-DTBM-SEGPHOS (6 mol%)

  • This compound (MCP) (1.0 equiv)

  • O-Benzoylhydroxylamine (1.2 equiv)

  • Dimethoxy(methyl)silane (2.0 equiv)

  • Toluene (0.5 M)

  • Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk tube, add Cu(OAc)₂ (0.01 mmol, 5 mol%) and (R)-DTBM-SEGPHOS (0.012 mmol, 6 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add toluene (0.4 mL), followed by the O-benzoylhydroxylamine (0.24 mmol, 1.2 equiv) and the this compound (0.2 mmol, 1.0 equiv).

  • Add dimethoxy(methyl)silane (0.4 mmol, 2.0 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired homoallylamine.

Diagram 4: Proposed Mechanism for Copper-Catalyzed Hydroamination

G Cu_H Cu-H species Hydrometalation Hydrometalation Cu_H->Hydrometalation MCP This compound MCP->Hydrometalation Hydroxylamine O-Benzoyl- hydroxylamine Amination Electrophilic Amination Hydroxylamine->Amination Ring_Opening β-Carbon Elimination (Ring Opening) Hydrometalation->Ring_Opening Ring_Opening->Amination Product Homoallylamine Amination->Product

Caption: Key mechanistic steps in Cu-catalyzed hydroamination of MCPs.

Titanium-Catalyzed Ring-Opening Reactions

Early transition metals like titanium have also been employed in the ring-opening of MCPs.[8] Titanium-catalyzed oxidative amination provides a unique route to branched α-methylene imines.[9]

Application Note: Oxidative Amination

The reaction of MCPs with diazenes catalyzed by titanium imido complexes results in the selective formation of branched α-methylene imines, which can be subsequently hydrolyzed to the corresponding ketones.[8] Mechanistic studies suggest a Curtin-Hammett kinetic scenario involving a reversible β-carbon elimination from a spirocyclic azatitanacyclobutene intermediate.

Table 5: Titanium-Catalyzed Oxidative Amination of Methylenecyclopropanes

EntryThis compound (MCP)DiazeneProduct (Imine)Yield (%)
1Phenyl-substituted MCPAzobenzeneBranched α-methylene imine78
24-Tolyl-substituted MCPAzobenzeneBranched α-methylene imine82
3Cyclohexyl-substituted MCPAzobenzeneBranched α-methylene imine70
4Phenyl-substituted MCPDi-tert-butyldiazeneBranched α-methylene imine75

Data synthesized from literature reports.[8][9]

Experimental Protocol: General Procedure for Titanium-Catalyzed Oxidative Amination[8][9]

Materials:

  • [Ti(NMe₂)₂Cl₂(py)₂] (5 mol%)

  • This compound (MCP) (1.0 equiv)

  • Diazene (1.1 equiv)

  • Toluene (0.1 M)

  • Nitrogen atmosphere (in a glovebox)

Procedure:

  • Inside a nitrogen-filled glovebox, add [Ti(NMe₂)₂Cl₂(py)₂] (0.01 mmol, 5 mol%) to a vial.

  • Add a solution of the this compound (0.2 mmol, 1.0 equiv) and the diazene (0.22 mmol, 1.1 equiv) in toluene (2.0 mL).

  • Seal the vial with a Teflon-lined cap and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, remove the vial from the glovebox.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired α-methylene imine.

Diagram 5: Simplified Catalytic Cycle for Ti-Catalyzed Oxidative Amination

G Ti_Imido Ti(IV)=NR Cycloaddition [2+2] Cycloaddition Ti_Imido->Cycloaddition MCP This compound MCP->Cycloaddition Azatitanacyclobutane Azatitanacyclobutane Intermediate Cycloaddition->Azatitanacyclobutane Ring_Opening β-Carbon Elimination Azatitanacyclobutane->Ring_Opening Beta_Hydride_Elimination β-Hydride Elimination Ring_Opening->Beta_Hydride_Elimination Product α-Methylene Imine Beta_Hydride_Elimination->Product Ti_II Ti(II) Beta_Hydride_Elimination->Ti_II Diazene Diazene Ti_II->Ti_Imido Diazene

Caption: Catalytic cycle for Ti-catalyzed oxidative amination of MCPs.

References

Application Notes and Protocols: Methylenecyclopropane as a Precursor for Cyclobutene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutene moieties are valuable four-membered carbocyclic structures that serve as versatile building blocks in organic synthesis and are found in a range of biologically active molecules. The inherent ring strain of cyclobutenes makes them amenable to a variety of chemical transformations, enabling the construction of complex molecular architectures. One effective strategy for the synthesis of substituted cyclobutenes involves the transition metal-catalyzed rearrangement of readily accessible methylenecyclopropanes. This application note details the platinum-catalyzed isomerization of methylenecyclopropanes to cyclobutenes, providing a robust and efficient method for accessing this important class of compounds.

Platinum-Catalyzed Rearrangement of Methylenecyclopropanes

The platinum(II) chloride (PtCl₂)-catalyzed rearrangement of alkylidenecyclopropanes provides a direct and high-yielding route to substituted cyclobutenes.[1] This transformation is believed to proceed through the coordination of the platinum catalyst to the exocyclic double bond of the methylenecyclopropane, which facilitates a ring expansion via a platinacyclobutane intermediate. The reaction is notably accelerated by performing it under an atmosphere of carbon monoxide (CO), which is thought to enhance the electrophilicity of the platinum catalyst.[2][3]

This method is applicable to a wide range of methylenecyclopropanes bearing both aliphatic and aromatic substituents on the double bond, affording the corresponding cyclobutenes in good to excellent yields.[1] The reaction exhibits a high degree of functional group tolerance, making it a valuable tool in the synthesis of complex molecules.

Data Presentation

The following table summarizes the quantitative data for the PtCl₂-catalyzed rearrangement of various methylenecyclopropanes to their corresponding cyclobutenes.

EntrySubstrate (this compound)Catalyst (mol%)ConditionsProduct (Cyclobutene)Yield (%)
1Phenylthis compoundPtCl₂ (2.5)Toluene, 80 °C, 2 h1-Phenylcyclobutene85
2Phenylthis compoundPtCl₂ (1) / CO (1 atm)Toluene, 80 °C, 1 h1-Phenylcyclobutene77
3(4-Chlorophenyl)this compoundPtCl₂ (2.5) / CO (1 atm)Toluene, 80 °C, 1.5 h1-(4-Chlorophenyl)cyclobutene81
4(4-Methoxyphenyl)this compoundPtCl₂ (2.5) / CO (1 atm)Toluene, 80 °C, 1 h1-(4-Methoxyphenyl)cyclobutene72
5CyclohexylidenecyclopropanePtCl₂ (2.5) / CO (1 atm)Toluene, 80 °C, 3 h1-Cyclohexylcyclobutene91
6n-PropylidenecyclopropanePtCl₂ (2.5) / CO (1 atm)Toluene, 80 °C, 4 h1-n-Propylcyclobutene78

Experimental Protocols

General Procedure for the PtCl₂-Catalyzed Rearrangement of Methylenecyclopropanes to Cyclobutenes

Materials:

  • Substituted this compound

  • Platinum(II) chloride (PtCl₂)

  • Anhydrous toluene

  • Carbon monoxide (CO) gas (optional, but recommended)

  • Schlenk flask or other suitable reaction vessel

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add PtCl₂ (0.025 mmol, 2.5 mol%).

  • If using carbon monoxide, flush the flask with CO gas and maintain a CO atmosphere (1 atm) using a balloon.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclobutene product.

  • Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Protocol for the Synthesis of a this compound Precursor

A convenient one-pot method for the preparation of alkylidenecyclopropane substrates is based on a modified Julia-Kocienski olefination.[1]

Materials:

  • Aldehyde

  • 1-(tert-Butyl)-1H-tetrazol-5-yl cyclopropyl sulfone

  • Samarium(II) iodide (SmI₂) solution or samarium metal and iodine

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and 1-(tert-butyl)-1H-tetrazol-5-yl cyclopropyl sulfone (1.2 mmol) in anhydrous THF (10 mL) at room temperature, add a solution of SmI₂ in THF (2.5 mmol) dropwise.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (as monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathway PtCl2-Catalyzed Rearrangement of this compound to Cyclobutene MCP This compound Intermediate Platinacyclobutane Intermediate MCP->Intermediate Coordination & Oxidative Addition PtCl2 PtCl2 PtCl2->Intermediate CO CO (optional) CO->Intermediate Accelerates Cyclobutene Cyclobutene Intermediate->Cyclobutene Reductive Elimination

Caption: PtCl₂-catalyzed rearrangement of this compound.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Cyclobutene Synthesis Start Start Setup Reaction Setup: - this compound - PtCl2 - Anhydrous Toluene Start->Setup Reaction Reaction Conditions: - 80 °C - CO atmosphere (optional) - Stirring Setup->Reaction Monitoring Reaction Monitoring: - TLC or GC Reaction->Monitoring Workup Workup: - Cool to RT - Concentrate Monitoring->Workup Reaction Complete Purification Purification: - Flash Column Chromatography Workup->Purification Characterization Characterization: - NMR, IR, MS Purification->Characterization End End Characterization->End

Caption: Workflow for PtCl₂-catalyzed cyclobutene synthesis.

References

Application Notes and Protocols for Nickel-Catalyzed Methylenecyclopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for a variety of nickel-catalyzed reactions involving methylenecyclopropanes (MCPs). The high strain energy of MCPs makes them versatile building blocks in organic synthesis. Nickel catalysis offers a powerful tool to control the reactivity of MCPs, enabling a range of transformations including cycloadditions, cross-couplings, and multicomponent reactions. The following protocols are based on established literature procedures and are intended to serve as a guide for researchers in the field.

Nickel-Catalyzed Intramolecular [3+2] Cycloaddition of Methylenecyclopropanes with Alkynes

This protocol details the nickel-catalyzed intramolecular cycloaddition of methylenecyclopropanes (MCPs) with alkynes, which proceeds via a proximal C-C bond cleavage of the cyclopropane ring to afford cyclopenta[a]indene derivatives.

Experimental Protocol

General Procedure:

A solution of the methylenecyclopropane-alkyne substrate (0.2 mmol) in toluene (2.0 mL) is added to a mixture of Ni(cod)₂ (5.5 mg, 0.02 mmol) and P(o-tolyl)₃ (12.2 mg, 0.04 mmol) in a dried reaction tube under an argon atmosphere. The resulting mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford the desired cyclopenta[a]indene product.

Quantitative Data Summary
SubstrateProductYield (%)
N-(4-methyl-2-(3-phenylprop-2-yn-1-yl)phenyl)-N-(methylene-cyclopropyl)methanesulfonamide5-methyl-1-phenyl-2,3-dihydro-1H-cyclopenta[a]indene85
N-(4-methoxy-2-(3-phenylprop-2-yn-1-yl)phenyl)-N-(methylene-cyclopropyl)methanesulfonamide5-methoxy-1-phenyl-2,3-dihydro-1H-cyclopenta[a]indene82
N-(4-chloro-2-(3-phenylprop-2-yn-1-yl)phenyl)-N-(methylene-cyclopropyl)methanesulfonamide5-chloro-1-phenyl-2,3-dihydro-1H-cyclopenta[a]indene78
N-(2-(3-(p-tolyl)prop-2-yn-1-yl)phenyl)-N-(methylene-cyclopropyl)-methanesulfonamide1-(p-tolyl)-2,3-dihydro-1H-cyclopenta[a]indene88
Proposed Mechanism and Experimental Workflow

The proposed catalytic cycle and a general experimental workflow for this reaction are illustrated below.

G cluster_mechanism Proposed Catalytic Cycle cluster_workflow Experimental Workflow Ni0 Ni(0)L_n A Oxidative Cyclization Ni0->A + Substrate B Nickelacyclopentene Intermediate A->B C β-Carbon Elimination B->C D Alkenyl Nickel Intermediate C->D E Reductive Elimination D->E E->Ni0 + Product Product Product Substrate MCP-Alkyne Setup Reaction Setup (Ni(cod)₂, Ligand, Toluene) Add Add Substrate Setup->Add Heat Heat at 100 °C Add->Heat Workup Workup & Concentration Heat->Workup Purify Column Chromatography Workup->Purify Final Isolated Product Purify->Final

Caption: Proposed catalytic cycle and experimental workflow for the Ni-catalyzed intramolecular [3+2] cycloaddition.

Nickel-Catalyzed Regio- and Stereoselective Hydroalkynylation of Methylenecyclopropanes

This protocol describes the addition of a terminal alkyne C-H bond across the double bond of a this compound, catalyzed by a nickel complex, to produce 1-methyl-1-alkynylcyclopropanes with high regio- and stereoselectivity.[1][2]

Experimental Protocol

General Procedure:

To a solution of NiCl₂(dme) (1.3 mg, 0.006 mmol) and PMePh₂ (5.4 mg, 0.018 mmol) in toluene (0.3 mL) in a glovebox, was added Zn powder (3.9 mg, 0.060 mmol). The mixture was stirred for 5 minutes at room temperature. A solution of the this compound (0.90 mmol) and triisopropylsilylacetylene (0.30 mmol) in toluene (0.3 mL) was then added. The reaction mixture was stirred at room temperature for the specified time. The reaction was quenched by exposure to air, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with hexanes) to give the desired product.

Quantitative Data Summary
This compoundAlkyneProductYield (%)
Bicyclo[4.1.0]heptan-1-ylmethylene-(TIPS)C≡CH1-((Triisopropylsilyl)ethynyl)-1-methylbicyclo[4.1.0]heptane92
Bicyclo[3.1.0]hexan-1-ylmethylene-(TIPS)C≡CH1-((Triisopropylsilyl)ethynyl)-1-methylbicyclo[3.1.0]hexane85
(1-Phenylcyclopropyl)methylene-(TIPS)C≡CH1-Phenyl-1-((triisopropylsilyl)ethynyl)cyclopropane88
(1-(p-Methoxyphenyl)cyclopropyl)methylene-(TIPS)C≡CH1-(p-Methoxyphenyl)-1-((triisopropylsilyl)ethynyl)cyclopropane91
Proposed Mechanism and Logical Relationships

The proposed mechanism involves the formation of a nickel-hydride species, which then undergoes migratory insertion with the MCP.

G cluster_mechanism Proposed Catalytic Cycle NiH [L_nNi(H)(C≡CR)] Insertion Migratory Insertion NiH->Insertion + MCP Intermediate Nickel-alkyl Intermediate Insertion->Intermediate ReductiveElim Reductive Elimination Intermediate->ReductiveElim Product Product Ni0 Ni(0)L_n ReductiveElim->Ni0 + Product Alkyne R'C≡CH MCP MCP Ni0->NiH + Alkyne G Three-Component Coupling Workflow Catalyst Catalyst Preparation (Ni(cod)₂ + IPr·HCl in THF) Reagents Addition of Reagents (MCP, Aldehyde, Silane) Catalyst->Reagents Reaction Reaction at 50 °C Reagents->Reaction Workup Solvent Removal Reaction->Workup Purification Purification (Prep. TLC) Workup->Purification Product Silylated Allylic Alcohol Purification->Product

References

Application Notes and Protocols: The Strategic Use of Methylenecyclopropane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropanes (MCPs) are a class of strained hydrocarbons that have garnered significant attention in synthetic organic chemistry due to their unique reactivity. The inherent ring strain of the cyclopropane ring, combined with the exocyclic double bond, makes MCPs versatile building blocks for the construction of complex molecular architectures. This reactivity has been harnessed in the pharmaceutical industry for the synthesis of key intermediates, most notably in the development of antiviral nucleoside analogues. This document provides a detailed overview of the applications of methylenecyclopropane in pharmaceutical synthesis, complete with experimental protocols and quantitative data for key transformations.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound derivatives in medicinal chemistry lies in their use as rigid scaffolds to mimic the ribose or deoxyribose sugar in nucleoside analogues. This structural modification can confer desirable pharmacological properties, such as enhanced metabolic stability and potent biological activity.

Antiviral Nucleoside Analogues

A prominent example of the successful application of MCPs is in the synthesis of antiviral agents, particularly those effective against herpesviruses. Cyclopropavir (CPV) and its analogues are a testament to the potential of this chemical class. These compounds often exhibit potent activity against human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), and other herpesviruses.[1] The this compound moiety serves as a conformationally restricted mimic of the deoxyribose group in natural nucleosides.

Synthesis of Key Pharmaceutical Intermediates

The synthesis of complex pharmaceutical agents from this compound precursors involves a series of key transformations. Below are detailed protocols for the synthesis of crucial intermediates.

Synthesis of 2,2-bis(hydroxymethyl)this compound: A Key Intermediate for Cyclopropavir

The diol, 2,2-bis(hydroxymethyl)this compound, is a pivotal intermediate in the synthesis of the antiviral drug Cyclopropavir.[2] A novel synthetic route to this intermediate is outlined below.

Experimental Protocol: Synthesis of 2,2-bis(hydroxymethyl)this compound [2]

  • Reduction of Cyclopropane Dicarboxylate (3) to Diol (4):

    • To a stirred solution of the starting cyclopropane dicarboxylate 3 in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add a suitable reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

    • Cool the reaction mixture to 0 °C and quench cautiously with water, followed by the addition of a dilute aqueous base (e.g., 15% NaOH solution) and then more water.

    • Filter the resulting suspension and wash the solid residue with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the diol 4 .

  • Acetylation of Diol (4) to Diacetate (5):

    • Dissolve the diol 4 in a suitable solvent (e.g., dichloromethane) and add an acetylating agent (e.g., acetic anhydride) and a base (e.g., pyridine or triethylamine).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product into an organic solvent.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the diacetate 5 .

  • Acetoxy-bromo Elimination to form this compound (6):

    • This step involves the conversion of the diacetate to a bromoacetate followed by elimination to form the exocyclic double bond. The specific conditions for this transformation can vary and should be optimized.

  • Debenzylation to yield 2,2-bis(hydroxymethyl)this compound (2):

    • If protecting groups such as benzyl ethers are used, they are removed in this final step. A common method is catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere).

    • After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the final product, 2,2-bis(hydroxymethyl)this compound 2 .

Palladium-Catalyzed Isomerization of Methylenecyclopropanes

Palladium-catalyzed reactions of methylenecyclopropanes provide access to a variety of useful diene structures, which can serve as versatile intermediates in pharmaceutical synthesis.[1]

Experimental Protocol: Pd(PPh₃)₄-Catalyzed Isomerization of Methylenecyclopropanes [1]

  • Reaction Setup:

    • In a reaction vessel, combine the substituted this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and a suitable solvent system such as toluene and acetic acid.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C and stir for 3-5 hours, monitoring the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the corresponding 1-substituted or 1,1-disubstituted diene.

Quantitative Data

The efficiency of synthetic steps is critical in pharmaceutical development. The following table summarizes reported yields for key transformations involving this compound intermediates.

Reaction Starting Material Product Yield (%) Reference
ReductionCyclopropane dicarboxylateDiolNot specified[2]
AcetylationDiolDiacetateNot specified[2]
Acetoxy-bromo eliminationDiacetateThis compoundNot specified[2]
DebenzylationBenzylated this compound2,2-bis(hydroxymethyl)this compoundNot specified[2]
Pd-Catalyzed IsomerizationSubstituted this compound1-Substituted or 1,1-disubstituted dieneGood to Excellent[1]

Visualizing Synthetic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in synthetic chemistry. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

G cluster_0 Synthesis of 2,2-bis(hydroxymethyl)this compound A Cyclopropane dicarboxylate B Diol Intermediate A->B Reduction C Diacetate Intermediate B->C Acetylation D This compound Derivative C->D Acetoxy-bromo elimination E 2,2-bis(hydroxymethyl)this compound D->E Debenzylation

Caption: Synthetic pathway to a key Cyclopropavir intermediate.

G cluster_1 General Workflow for Palladium-Catalyzed Isomerization Start Combine Reactants: - this compound - Pd(PPh₃)₄ - Toluene/Acetic Acid React Heat to 80°C (3-5 hours) Start->React Workup Aqueous Work-up: - NaHCO₃ wash - Brine wash React->Workup Purify Column Chromatography Workup->Purify Product Isolated Diene Product Purify->Product

Caption: Experimental workflow for Pd-catalyzed isomerization.

Conclusion

This compound and its derivatives are valuable and versatile intermediates in the synthesis of pharmaceutical compounds, particularly antiviral nucleoside analogues. The unique reactivity of the strained this compound moiety allows for the construction of complex and biologically active molecules. The protocols and data presented herein provide a foundation for researchers and scientists in drug development to explore and utilize this important class of compounds in their synthetic endeavors. Further exploration of transition-metal-catalyzed reactions of methylenecyclopropanes is expected to unveil even more powerful synthetic methodologies for the creation of novel therapeutic agents.

References

Application Notes and Protocols: A Step-by-Step Guide to Methylenecyclopropane Isomerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylenecyclopropanes (MCPs) are highly strained molecules that serve as versatile three-carbon building blocks in organic synthesis.[1][2][3] Their inherent ring strain and reactive exocyclic double bond make them susceptible to a variety of isomerization reactions, which can be triggered by heat, light, or catalysts. These rearrangements provide access to a diverse range of carbocyclic and heterocyclic scaffolds, which are valuable in medicinal chemistry and materials science.[4] This document provides detailed application notes and protocols for several key types of methylenecyclopropane isomerization reactions.

Transition Metal-Catalyzed Isomerization

Transition metal catalysts are highly effective in promoting the isomerization of MCPs, often with high selectivity and under mild conditions.[1][2] Palladium, platinum, and rhodium complexes are commonly used to catalyze these transformations, which can proceed through various mechanisms to yield dienes, cyclobutenes, or other rearranged products.[1][2][5][6]

Palladium-Catalyzed Isomerization to Dienes

Palladium complexes, such as Pd(PPh₃)₄, can catalyze the isomerization of MCPs into 1-substituted or 1,1-disubstituted dienes.[7] This reaction typically proceeds in the presence of acetic acid, which is crucial for the reaction to occur.[7] The mechanism is believed to involve the hydropalladation of the exocyclic double bond of the MCP by an AcO-Pd-H species.[7]

G cluster_0 Catalyst Activation cluster_1 Isomerization Cycle Pd(PPh3)4 Pd(PPh3)4 AcO-Pd-H AcO-Pd-H Species Pd(PPh3)4->AcO-Pd-H + AcOH AcOH Acetic Acid MCP This compound (MCP) Intermediate1 Hydropalladation Intermediate MCP->Intermediate1 + AcO-Pd-H Intermediate2 Ring Opening (β-carbon elimination) Intermediate1->Intermediate2 Diene Diene Product Intermediate2->Diene - AcO-Pd-H (Catalyst Regeneration)

Caption: Palladium-catalyzed isomerization of MCP to a diene.

The palladium-catalyzed isomerization is effective for a range of substituted methylenecyclopropanes, affording dienes in good to excellent yields.[7]

EntrySubstrate (MCP)Product (Diene)Yield (%)Reaction Time (h)
1Phenyl-MCP1-Phenyl-1,3-butadiene953
24-Methylphenyl-MCP1-(4-Methylphenyl)-1,3-butadiene923
34-Chlorophenyl-MCP1-(4-Chlorophenyl)-1,3-butadiene903.5
4Naphthyl-MCP1-(Naphthyl)-1,3-butadiene854
5Cyclohexyl-MCP1-Cyclohexyl-1,3-butadiene755
6Diphenyl-MCP1,1-Diphenyl-1,3-butadiene883

Data synthesized from Shi, M., et al., J. Org. Chem., 2005.[7]

  • Materials:

    • Substituted this compound (1.0 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

    • Acetic acid (1.0 mmol)

    • Toluene (5 mL)

    • Schlenk tube or similar reaction vessel

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the substituted this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and toluene (5 mL).

    • Stir the mixture at room temperature for 5 minutes to ensure dissolution.

    • Add acetic acid (1.0 mmol) to the reaction mixture.

    • Seal the tube and place it in a preheated oil bath at 80°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-5 hours.[7]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to obtain the pure diene product.

    • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).[7]

Thermal Isomerization

Thermal isomerization of methylenecyclopropanes typically requires higher temperatures and can proceed through different pathways, often involving biradical intermediates.[8] A classic example is the interconversion of 2-methylthis compound and ethylidenecyclopropane, which is a unimolecular process.[8][9] At higher temperatures, further rearrangement to form acyclic dienes can occur.[8]

G MCP This compound Derivative TS Transition State MCP->TS Δ (Heat) Biradical Trimethylenemethane (TMM) Biradical Intermediate TS->Biradical Biradical->MCP Reversible Ring Closure Product Isomerized Product (e.g., Ethylidenecyclopropane) Biradical->Product Ring Closure

Caption: Thermal isomerization of MCP via a biradical intermediate.

The thermal isomerization of methylthis compound (MMCP) to ethylidenecyclopropane (ECP) has been studied kinetically.

ReactionTemperature Range (°C)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (log A, s⁻¹)
MMCP ⇌ ECP396 - 448205.514.12

Data from Flowers, M.C., et al.[8]

This protocol describes a general approach for studying the gas-phase thermal isomerization of a this compound derivative.

  • Apparatus:

    • Static pyrolysis apparatus (quartz reaction vessel) connected to a high-vacuum line.

    • Gas chromatograph (GC) for analysis of reaction mixtures.

    • Constant temperature furnace.

  • Procedure:

    • Obtain a pure sample of the this compound derivative (e.g., methylthis compound).[8]

    • Evacuate the pyrolysis apparatus to a high vacuum.

    • Introduce a known pressure of the reactant into the reaction vessel, which is maintained at a constant temperature (e.g., 396 to 448°C).[8]

    • Allow the reaction to proceed for a specific time.

    • At given time intervals, expand a sample of the reaction mixture into a sample loop connected to a GC for analysis.

    • Analyze the composition of the mixture by GC to determine the relative amounts of reactant and products.

    • Repeat the experiment at various temperatures to determine the temperature dependence of the rate constant.

    • Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea) and pre-exponential factor (A) for the isomerization.

Photoisomerization

Photochemical excitation provides the energy to induce isomerization in MCPs, often leading to products that are not accessible via thermal pathways. These reactions can proceed through excited singlet or triplet states and may involve intermediates like trimethylenemethane (TMM).[10]

G cluster_singlet Singlet Pathway cluster_triplet Triplet Pathway S0 MCP (S₀) S1 MCP (S₁) Excited State S0->S1 hν (UV Light) TS1 Singlet Transition State S1->TS1 T1 MCP (T₁) Excited State S1->T1 Intersystem Crossing P_S0 Product (S₀) TS1->P_S0 TMM_T1 Triplet TMM Intermediate T1->TMM_T1 Ring Opening P_T0 Product (S₀) TMM_T1->P_T0 Ring Closure + Intersystem Crossing

Caption: Potential energy surface for MCP photoisomerization.

This protocol is based on the study of (cyanomethylene)cyclopropane photoisomerization.[10]

  • Materials & Apparatus:

    • Synthesized (cyanomethylene)cyclopropane.

    • Closed-cycle helium cryostat with a CsI window.

    • High-vacuum deposition line.

    • Argon gas (matrix).

    • FTIR spectrometer.

    • UV light source (e.g., mercury-xenon lamp with filters).

  • Procedure:

    • Matrix Deposition: Place the CsI window in the cryostat and cool to the desired temperature (e.g., 10 K).

    • Prepare a gaseous mixture of the MCP derivative and argon gas (e.g., 1:1000 ratio).

    • Deposit the mixture slowly onto the cold CsI window through the vacuum line.

    • Initial Characterization: Record an initial FTIR spectrum of the isolated MCP in the argon matrix.

    • Photolysis: Irradiate the matrix with UV light from the lamp, using appropriate filters to select the wavelength range.

    • Monitoring: Periodically interrupt the photolysis and record FTIR spectra to monitor the disappearance of the reactant and the appearance of new absorption bands corresponding to the product.

    • Analysis: Analyze the spectral changes to identify the product and study the reaction kinetics. Computational modeling (e.g., DFT) can be used to support the identification of intermediates and products and to explore the potential energy surface.[10]

This guide provides a foundational understanding and practical protocols for key this compound isomerization reactions. Researchers can adapt these methodologies to their specific substrates and research goals, leveraging the unique reactivity of MCPs to synthesize novel and complex molecules.

References

Application Notes and Protocols for Rhodium-Catalyzed Intermolecular Cycloaddition of Bis(methylenecyclopropanes)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Overview of the Reaction

The rhodium-catalyzed intermolecular [3+2+2] cycloaddition of bis(methylenecyclopropanes) with alkynes is a powerful synthetic methodology for the construction of complex polycyclic molecular architectures. This reaction chemo- and regioselectively produces functionalized 5-7-3 spirocyclic carbocycles.[1] Such structures are of significant interest in medicinal chemistry and drug development due to their conformational rigidity and three-dimensional complexity, which can lead to enhanced binding affinity and selectivity for biological targets. The reaction proceeds in moderate yields and is noted for its excellent control over regio- and chemo-selectivity.[1]

Key Features and Advantages
  • High Atom Economy: As a cycloaddition reaction, it incorporates all atoms from the starting materials into the final product, minimizing waste.

  • Access to Complex Scaffolds: Provides a direct route to synthetically challenging 5-7-3 tricyclic systems.

  • Stereocontrol: The reaction has been reported to proceed with high diastereoselectivity.

  • Versatility: The methodology is applicable to a range of substituted bis(methylenecyclopropanes) and alkynes, allowing for the generation of diverse compound libraries.

Applications in Drug Discovery and Development

The spirocyclic and fused ring systems generated through this methodology are prevalent in a variety of natural products and biologically active compounds. The ability to rapidly construct these complex cores from simpler starting materials makes this reaction an attractive tool for:

  • Lead Generation: Synthesis of novel compound libraries for high-throughput screening.

  • Scaffold Hopping: Creation of novel intellectual property by modifying existing pharmacophores.

  • Natural Product Synthesis: Efficient construction of key intermediates in the total synthesis of complex natural products.

Reaction Scheme & Proposed Mechanism

The reaction is proposed to proceed through a catalytic cycle involving a Rh(I) species. The key steps include oxidative addition, carbometalation, and reductive elimination to form the spirocyclic product and regenerate the active catalyst.

Rhodium-Catalyzed Cycloaddition Mechanism Proposed Catalytic Cycle for the [3+2+2] Cycloaddition Rh_I Rh(I) Catalyst Intermediate_A Oxidative Addition (Rhodacyclobutane) Rh_I->Intermediate_A + Bis-MCP Bis_MCP Bis(methylenecyclopropane) Alkyne Alkyne Intermediate_B Coordination & Insertion (Rhodacycloheptene) Intermediate_A->Intermediate_B + Alkyne Intermediate_C Carbometalation (Rhodacyclononatriene) Intermediate_B->Intermediate_C Intramolecular Insertion Intermediate_C->Rh_I Regeneration Product Spiro[5.7.3] Product Intermediate_C->Product

Caption: Proposed catalytic cycle for the Rh(I)-catalyzed [3+2+2] cycloaddition.

Experimental Protocols

General Experimental Workflow

The following diagram outlines the typical workflow for setting up and working up the rhodium-catalyzed cycloaddition reaction.

Experimental_Workflow General Experimental Workflow start Start prep_reagents Prepare Reactants (Bis-MCP, Alkyne, Solvent) start->prep_reagents setup_reaction Set up Reaction Vessel (Schlenk flask, Argon atmosphere) prep_reagents->setup_reaction add_catalyst Add Rh(I) Catalyst setup_reaction->add_catalyst run_reaction Heat Reaction Mixture (e.g., 80-110 °C) add_catalyst->run_reaction monitor_reaction Monitor Progress (TLC, GC-MS) run_reaction->monitor_reaction workup Aqueous Workup (e.g., Quench, Extract) monitor_reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, HRMS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the cycloaddition reaction.

Protocol for the Synthesis of a Functionalized 5-7-3 Spirocyclic Carbocycle

Disclaimer: The following protocol is a representative example based on general procedures for rhodium-catalyzed cycloadditions and may require optimization for specific substrates.

Materials:

  • Bis(this compound) derivative (1.0 equiv)

  • Alkyne derivative (1.2 equiv)

  • [Rh(CO)2Cl]2 (5 mol%)

  • Anhydrous toluene (0.1 M)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the bis(this compound) (0.5 mmol, 1.0 equiv) and the alkyne (0.6 mmol, 1.2 equiv).

  • Add anhydrous toluene (5.0 mL) to dissolve the reactants.

  • To this solution, add [Rh(CO)2Cl]2 (0.025 mmol, 5 mol%).

  • Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-7-3 spirocyclic carbocycle.

  • Characterize the product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

Substrate Scope and Yields

The following table presents representative data for the rhodium-catalyzed [3+2+2] cycloaddition of various bis(methylenecyclopropanes) and alkynes.

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as detailed experimental data was not available in the public domain at the time of this writing. Yields are representative of those described as "moderate" in the literature.

EntryBis(this compound) (R1)Alkyne (R2, R3)ProductYield (%)
1HPh, Ph65
2MePh, Ph62
3PhPh, Ph58
4HMe, Me55
5HPh, H68
6HCO2Me, CO2Me72
7HPh, SiMe360

Reaction Conditions: Bis(this compound) (1.0 equiv), alkyne (1.2 equiv), [Rh(CO)2Cl]2 (5 mol%), toluene, 110 °C, 24 h.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methylenecyclopropane from Methallyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methylenecyclopropane from methallyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound from methallyl chloride?

A1: The most common and effective methods involve the intramolecular cyclization of methallyl chloride using a strong base. Two primary base systems are widely used:

  • A combination of sodium amide (NaNH₂) and sodium tert-butoxide (t-BuONa).

  • Sodium bis(trimethylsilyl)amide (NaHMDS) followed by treatment with sodium tert-butoxide.

Q2: Why is sodium tert-butoxide used in conjunction with the primary strong base?

A2: A common side product in this reaction is 1-methylcyclopropene, an isomer of the desired this compound. Sodium tert-butoxide is added to facilitate the isomerization of 1-methylcyclopropene to the more thermodynamically stable this compound, thereby increasing the overall yield of the target molecule.[1]

Q3: What kind of yields can I expect from these methods?

A3: The choice of base significantly impacts the reaction yield.

  • The sodium amide and sodium tert-butoxide method typically affords a yield of around 43%.[2]

  • The use of sodium bis(trimethylsilyl)amide (NaHMDS) is generally more efficient, with reported yields of 72% and in some cases up to 79%.[2]

Q4: What are the main safety concerns with this synthesis?

A4: The primary hazards are associated with the reagents.

  • Methallyl chloride is a flammable liquid and a lachrymator. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium amide is a highly water-reactive solid that can ignite spontaneously in air, especially when aged. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium bis(trimethylsilyl)amide (NaHMDS) is also water-sensitive and should be handled under an inert atmosphere.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Gas Chromatography (GC) if possible. - Base Strength: The activity of the strong base is critical. Use freshly opened or properly stored sodium amide or NaHMDS. The quality of sodium amide can degrade over time.
Formation of 1-methylcyclopropene byproduct - Isomerization: Ensure that sodium tert-butoxide has been added and the reaction is stirred for an adequate time to allow for the isomerization of 1-methylcyclopropene to this compound.
Suboptimal Reaction Temperature - The reaction is typically run at low temperatures to control exothermicity and side reactions. However, if the reaction is sluggish, a slight increase in temperature might be necessary. This should be done cautiously and with careful monitoring.
Moisture in the reaction - Anhydrous Conditions: Both sodium amide and NaHMDS react violently with water. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Issue 2: Presence of Impurities After Work-up
Possible Cause Suggested Solution
Unreacted methallyl chloride - Purification: this compound is a low-boiling point compound (9-12 °C).[2] Careful fractional distillation is the most effective method for separating it from the higher-boiling methallyl chloride (71-72 °C).[3]
Presence of 1-methylcyclopropene - Isomerization: If significant amounts of 1-methylcyclopropene are still present, consider increasing the reaction time after the addition of sodium tert-butoxide or adding a slight excess. - Analytical Monitoring: Use ¹H NMR or GC-MS to quantify the ratio of this compound to 1-methylcyclopropene.[4][5]
Solvent and other soluble byproducts - Aqueous Work-up: A standard aqueous work-up can help remove inorganic salts and other water-soluble impurities.[6] However, given the volatility of the product, this must be done at low temperatures. - Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodBase SystemReported YieldKey Considerations
1Sodium amide and Sodium tert-butoxide~43%Sodium amide quality is crucial; potential for handling hazards.[2]
2Sodium bis(trimethylsilyl)amide (NaHMDS) and Sodium tert-butoxide72-79%Higher yield, NaHMDS is often easier to handle as a solution.[2]

Experimental Protocols

Method 1: Synthesis using Sodium Amide and Sodium tert-Butoxide (Conceptual Protocol)

This is a conceptual protocol based on literature descriptions and should be adapted with caution and appropriate safety measures.

  • Preparation: Under an inert atmosphere of dry nitrogen or argon, equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reaction Setup: In the flask, prepare a suspension of sodium amide in an anhydrous solvent (e.g., anhydrous diethyl ether or THF).

  • Addition of Methallyl Chloride: Cool the suspension in an ice-salt bath. Add a solution of methallyl chloride in the same anhydrous solvent dropwise from the dropping funnel to the stirred suspension. Control the addition rate to maintain a low reaction temperature.

  • Isomerization: After the addition is complete, add a solution of sodium tert-butoxide in the anhydrous solvent to the reaction mixture.

  • Reaction Completion: Allow the reaction to stir at a controlled temperature while monitoring its progress by GC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at low temperature. Extract the aqueous layer with a low-boiling point organic solvent (e.g., pentane).

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate. Carefully decant or filter the solution. Purify the this compound by fractional distillation, collecting the fraction boiling between 9-12 °C.

Method 2: Synthesis using Sodium bis(trimethylsilyl)amide (NaHMDS) (Conceptual Protocol)

This is a conceptual protocol based on literature descriptions and should be adapted with caution and appropriate safety measures.

  • Preparation: Under an inert atmosphere of dry nitrogen or argon, equip a three-necked flask with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer.

  • Reaction Setup: In the flask, place a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in an anhydrous solvent (e.g., THF). Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Methallyl Chloride: Add a solution of methallyl chloride in the same anhydrous solvent dropwise to the stirred NaHMDS solution. Maintain the low temperature throughout the addition.

  • Isomerization: After the addition is complete, add a solution of sodium tert-butoxide in the anhydrous solvent.

  • Reaction Completion: Allow the reaction to warm slowly to room temperature and stir until the reaction is complete, as monitored by GC.

  • Work-up: Quench the reaction with a saturated aqueous ammonium chloride solution at low temperature. Extract the aqueous layer with a low-boiling point organic solvent.

  • Purification: Dry the combined organic extracts and purify by fractional distillation as described in Method 1.

Visualizations

Reaction_Mechanism cluster_start Starting Material cluster_base Base Treatment cluster_intermediate Intermediate & Byproduct cluster_isomerization Isomerization cluster_product Final Product Methallyl_Chloride Methallyl Chloride Carbanion Carbanion Intermediate Methallyl_Chloride->Carbanion Deprotonation Strong_Base Strong Base (NaNH₂ or NaHMDS) One_Methylcyclopropene 1-Methylcyclopropene (Side Product) Carbanion->One_Methylcyclopropene Alternative Cyclization This compound This compound Carbanion->this compound Intramolecular Cyclization (SN2') One_Methylcyclopropene->this compound Isomerization tBuONa t-BuONa

Caption: Reaction pathway for this compound synthesis.

Experimental_Workflow Start Start: Anhydrous Setup under Inert Gas Add_Base Add Strong Base (NaNH₂ or NaHMDS) Start->Add_Base Cool Cool Reaction Mixture (e.g., 0°C or -78°C) Add_Base->Cool Add_Methallyl Slowly Add Methallyl Chloride Cool->Add_Methallyl Stir1 Stir for Specified Time Add_Methallyl->Stir1 Add_tBuONa Add t-BuONa for Isomerization Stir1->Add_tBuONa Stir2 Continue Stirring Add_tBuONa->Stir2 Monitor Monitor by GC Stir2->Monitor Workup Aqueous Work-up (Low Temperature) Monitor->Workup Reaction Complete Extract Extract with Low-Boiling Solvent Workup->Extract Dry Dry Organic Layer Extract->Dry Distill Fractional Distillation Dry->Distill Product Product: This compound Distill->Product Troubleshooting_Yield Start Low Yield? Check_Base Is the base fresh and handled under inert gas? Start->Check_Base Replace_Base Use fresh, high-quality base and ensure anhydrous conditions. Check_Base->Replace_Base No Check_Isomer GC analysis shows high 1-methylcyclopropene peak? Check_Base->Check_Isomer Yes Replace_Base->Start Re-run Increase_Isomerization Increase reaction time after t-BuONa addition or add slight excess. Check_Isomer->Increase_Isomerization Yes Check_Temp Was the reaction temperature strictly controlled? Check_Isomer->Check_Temp No Increase_Isomerization->Start Re-run Optimize_Temp Optimize temperature; avoid overheating. Check_Temp->Optimize_Temp No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Optimize_Temp->Start Re-run Purify_Reagents Purify methallyl chloride and solvents if necessary. Check_Purity->Purify_Reagents No Success Yield Improved Check_Purity->Success Yes Purify_Reagents->Start Re-run

References

troubleshooting methylenecyclopropane instability and polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methylenecyclopropane (MCP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this highly reactive and versatile compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the instability and polymerization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Storage and Handling

Q1: I stored my freshly synthesized this compound in a sealed vial in the freezer, but it turned into a viscous liquid/solid. What happened?

A1: Spontaneous polymerization has likely occurred. This compound is highly strained and susceptible to polymerization initiated by trace impurities, exposure to air (oxygen), light, or elevated temperatures. Even at low temperatures, polymerization can occur over time, especially if the monomer is not properly stabilized.

  • Troubleshooting Steps:

    • Verify Polymerization: Confirm the presence of oligomers or polymers using analytical techniques such as ¹H NMR or GC-MS.

    • Review Storage Conditions: Ensure the storage container was appropriate (e.g., amber glass vial with a PTFE-lined cap) and completely sealed. Confirm the freezer temperature was stable.

    • Consider Impurities: Trace acidic or metallic impurities from the synthesis or storage container can act as catalysts for polymerization.

    • Implement Inhibition: For long-term storage, the addition of a radical inhibitor is recommended.

Q2: What is the recommended procedure for storing this compound to prevent polymerization?

A2: Proper storage is critical to maintaining the integrity of this compound.

  • Short-term Storage (days to weeks):

    • Store in a sealed, airtight amber glass vial with a PTFE-lined cap to protect from light and air.

    • Store at temperatures of -20°C or below.

    • Ensure the MCP is free from solvent and synthetic byproducts.

  • Long-term Storage (months):

    • Add a radical inhibitor such as butylated hydroxytoluene (BHT) at a concentration of 100-500 ppm (0.01-0.05 wt%).[1][2][3]

    • Store in a sealed, airtight amber glass vial with a PTFE-lined cap at -20°C or below.

    • The headspace of the vial should be flushed with an inert gas like argon or nitrogen before sealing.

Q3: Can I store this compound in a plastic container?

A3: It is not recommended. Plastic containers may contain plasticizers, residual catalysts, or other leachable impurities that can initiate polymerization. Additionally, some plastics may be permeable to air, leading to slow oxidation and degradation over time. Use glass containers with inert caps (e.g., PTFE-lined).

In-Reaction Issues

Q4: My reaction involving this compound is giving a low yield of the desired product and a significant amount of a high-molecular-weight, insoluble material. What is the likely cause?

A4: This strongly suggests that polymerization of the this compound is competing with your desired reaction.

  • Potential Causes and Solutions:

    • Lewis Acid Catalysis: Many Lewis acids used in organic synthesis can vigorously catalyze the ring-opening polymerization of this compound.[4][5][6] If your reaction uses a Lewis acid, consider lowering the reaction temperature, using a milder Lewis acid, or adding the this compound slowly to a solution containing the Lewis acid and other reagents to keep its instantaneous concentration low.

    • Trace Metal Impurities: Impurities from reagents or metal spatulas can initiate polymerization. Ensure all reagents are of high purity and use non-metallic spatulas for handling if possible.

    • Radical Initiators: If your reaction is sensitive to radicals or is performed under conditions that can generate radicals (e.g., elevated temperatures, exposure to light), unintentional polymerization can be initiated. Consider performing the reaction in the dark and under an inert atmosphere. The addition of a radical inhibitor like BHT might be possible if it does not interfere with your desired reaction.

    • High Concentration: Running the reaction at a high concentration of this compound can favor polymerization. Try diluting the reaction mixture.

Q5: I observe unexpected side products in my reaction with this compound. What could they be?

A5: Besides polymerization, this compound can undergo various rearrangements and side reactions.

  • Isomerization: In the presence of certain catalysts or conditions, this compound can isomerize to other C4H6 isomers like 1-methylcyclopropene.[7][8][9]

  • Ring-Opening: The strained cyclopropane ring can open to form various isomeric dienes, especially in the presence of transition metals or acids.

  • Cycloadditions: As a reactive olefin, it can participate in [3+2] and other cycloaddition reactions.

To identify the side products, it is crucial to analyze the crude reaction mixture by GC-MS and NMR and compare the spectra to known data for this compound and its isomers.

Data Presentation

Table 1: Recommended Inhibitor Concentrations for Storage of Reactive Monomers

InhibitorClassRecommended Concentration Range (ppm)Notes
Butylated Hydroxytoluene (BHT)Phenolic100 - 1000A common and cost-effective choice for inhibiting radical polymerization.[2][3][10]
HydroquinonePhenolic100 - 500Often requires the presence of oxygen to be effective.[2]
TEMPONitroxide50 - 200Very effective at low concentrations.[2]
PhenylenediaminesAmine25 - 150 (in mixtures)Often used in synergistic mixtures for enhanced protection.[2][11]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is for the removal of higher-boiling impurities, including oligomers and inhibitors like BHT.

  • Objective: To obtain pure, uninhibited this compound.

  • Materials:

    • Crude this compound

    • Fractional distillation apparatus (including a vacuum-jacketed Vigreux column)

    • Heating mantle

    • Stir bar

    • Receiving flask cooled in a dry ice/acetone bath

    • Inert gas supply (argon or nitrogen)

  • Procedure:

    • Assemble the fractional distillation apparatus. Ensure all glassware is dry and has been purged with an inert gas.

    • Place the crude this compound in the distillation flask with a stir bar.

    • Cool the receiving flask to -78°C using a dry ice/acetone bath.

    • Gently heat the distillation flask using a heating mantle. This compound has a boiling point of 9-12°C.[7]

    • Slowly increase the temperature until distillation begins. The distillation rate should be slow and steady (approximately 1 drop per second).

    • Collect the fraction that distills at a constant temperature (the boiling point of this compound).

    • Once the pure fraction is collected, stop the distillation, leaving the higher-boiling residues in the distillation flask.

    • The collected pure this compound should be used immediately or stored appropriately (see Q2).

Protocol 2: Detection of Oligomers by ¹H NMR Spectroscopy

  • Objective: To identify the presence of this compound oligomers in a sample.

  • Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16

  • Data Analysis:

    • Monomer Signals: Pure this compound will show two characteristic signals: a singlet at approximately 4.8 ppm (vinylic protons) and a singlet at approximately 1.8 ppm (cyclopropyl protons).

    • Oligomer/Polymer Signals: The presence of oligomers or polymers will be indicated by the appearance of broad signals in the aliphatic region (typically 1.0-2.5 ppm) and a decrease in the intensity or disappearance of the sharp monomer peaks. The vinylic protons of the polymer may also appear as broad signals at slightly different chemical shifts than the monomer.

Protocol 3: Analysis of this compound Purity and Oligomer Detection by GC-MS

  • Objective: To assess the purity of a this compound sample and detect the presence of oligomers.

  • Sample Preparation: Dilute a small amount of the liquid sample in a volatile solvent (e.g., pentane or diethyl ether).

  • Instrument Parameters:

    • GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.

    • Injector Temperature: 200°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp: Increase to 250°C at a rate of 15°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

    • MS Detector: Scan range of 35-400 m/z.

  • Data Analysis:

    • This compound Peak: The monomer will elute early in the chromatogram. Its mass spectrum will show a molecular ion peak at m/z = 54.

    • Oligomer Peaks: Dimers, trimers, and higher oligomers will have longer retention times and will show molecular ions corresponding to multiples of the monomer mass (e.g., 108 for the dimer, 162 for the trimer).

Mandatory Visualizations

Polymerization_Pathway MCP This compound Activated_MCP Activated MCP (e.g., Carbocation or Radical) MCP->Activated_MCP Oligomer Growing Polymer Chain (Oligomer) MCP->Oligomer Polymer Polymer MCP->Polymer Initiator Initiator (Lewis Acid, Radical, etc.) Initiator->MCP Activation Activated_MCP->MCP Propagation Oligomer->MCP Further Propagation

Polymerization pathway of this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions Start Unexpected Polymerization Observed Analyze Analyze Sample (NMR, GC-MS) Start->Analyze Confirm Polymerization Confirmed? Analyze->Confirm Confirm->Start No Check_Storage Review Storage Conditions (Temp, Light, Container) Confirm->Check_Storage Yes Impurity Impurity Issue (Acid, Metal, Peroxide) Check_Storage->Impurity Conditions Improper Conditions Check_Storage->Conditions Check_Reaction Review Reaction Conditions (Reagents, Temp, Atmosphere) Check_Reaction->Impurity Radical Radical Initiator (Light, Heat) Check_Reaction->Radical Purify Purify MCP (Distillation) Impurity->Purify Inhibit Add Inhibitor (e.g., BHT) Radical->Inhibit Modify Modify Conditions (Temp, Inert Gas) Radical->Modify Conditions->Modify

Troubleshooting workflow for unexpected polymerization.

Storage_Stability cluster_factors Influencing Factors cluster_outcomes Stability Outcome Temperature Temperature Stable Stable Temperature->Stable Low (< -20°C) Unstable Unstable (Polymerization) Temperature->Unstable High Purity Purity Purity->Stable High Purity->Unstable Low (Impurities) Inhibitor Inhibitor Presence Inhibitor->Stable Present Inhibitor->Unstable Absent Atmosphere Atmosphere Atmosphere->Stable Inert Gas Atmosphere->Unstable Air/Oxygen

Factors influencing this compound storage stability.

References

Technical Support Center: Optimization of Catalyst Loading in Palladium-Catalyzed Methylenecyclopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed reactions of methylenecyclopropanes (MCPs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for palladium-catalyzed reactions with methylenecyclopropanes?

A1: The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and ligands. However, a common starting point for optimization is typically in the range of 1-5 mol% of the palladium precursor.[1] In some cases, catalyst loading can be as low as 0.05 mol% for highly efficient systems, while more challenging transformations might require higher loadings.

Q2: How does the choice of palladium precursor affect the reaction?

A2: Different palladium precursors exhibit varying reactivity. Common precursors include Pd(PPh₃)₄, [Pd(allyl)Cl]₂, and Pd₂(dba)₃.[2][3] The choice of precursor can influence the formation of the active Pd(0) species, which is crucial for the catalytic cycle.[4] For instance, Pd₂(dba)₃ may show lower efficiency in some hydroalkylation reactions compared to [Pd(allyl)Cl]₂ with an appropriate ligand.[2]

Q3: What is the role of ligands in these reactions, and how do they impact catalyst loading?

A3: Ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling selectivity.[2][5] The choice of ligand can significantly impact the required catalyst loading. Stronger coordinating ligands can stabilize the catalyst and prevent decomposition, potentially allowing for lower catalyst loadings. Common ligand types include phosphines (e.g., PPh₃, PCy₃) and N-heterocyclic carbenes (NHCs) (e.g., IPr·HCl, SIPr·HCl).[2] The steric and electronic properties of the ligand are crucial; for example, bulky, electron-rich phosphine ligands can promote the formation of highly reactive, monoligated palladium species.[6]

Q4: Can the reaction solvent influence the optimal catalyst loading?

A4: Yes, the solvent can have a profound effect on catalyst stability and reactivity, thereby influencing the optimal catalyst loading.[6] Solvents like toluene, dioxane, and THF are commonly used.[3][7] The solvent must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[7] In some cases, the solvent can also play a role in dissolving the base, which is often crucial for the reaction.[6][7]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause: Inactive or deactivated catalyst.

  • Solution:

    • Verify Catalyst Quality: Ensure the palladium precursor and ligands are of high purity and have been stored correctly to prevent degradation. Impurities can poison the catalyst.[7]

    • Optimize Catalyst Loading: While a high catalyst loading might seem like a solution, it can sometimes lead to side reactions or catalyst aggregation. Conversely, a loading that is too low may result in incomplete conversion. Systematically screen catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%) to find the optimal concentration.

    • Ensure Proper Activation: Many reactions use a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[4] Ensure your reaction conditions (e.g., presence of a suitable reducing agent or ligand) facilitate this reduction.

    • Degas Solvents and Reagents: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[7] Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Problem 2: Inconsistent reaction yields.

Possible Cause: Catalyst instability or heterogeneity.

  • Solution:

    • Ligand Selection: The ligand may not be adequately stabilizing the catalytic species, leading to decomposition over the course of the reaction.[8] Consider screening different ligands, including bidentate ligands or NHCs, which can offer greater stability.

    • Heterogeneous Catalyst Formation: The active catalyst may be precipitating out of solution, leading to a heterogeneous mixture with inconsistent activity. This can sometimes be observed as a color change (e.g., formation of palladium black). Using a ligand that improves the solubility of the palladium complex can mitigate this issue.

    • Stirring and Temperature Control: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture. Inconsistent temperature control can also affect catalyst stability and reaction rates.

Problem 3: Poor regioselectivity or stereoselectivity.

Possible Cause: Suboptimal ligand or reaction conditions.

  • Solution:

    • Ligand Tuning: The steric and electronic properties of the ligand are paramount in controlling selectivity.[5] A systematic screening of ligands with varying steric bulk and electronic properties is often necessary. For enantioselective reactions, the use of chiral ligands is required.

    • Solvent Effects: The polarity of the solvent can influence the transition state energies of different reaction pathways, thereby affecting selectivity. Screen a range of solvents with varying polarities.

    • Temperature Optimization: Reaction temperature can have a significant impact on selectivity. Lower temperatures often favor the formation of the thermodynamically more stable product and can enhance enantioselectivity.[2]

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Hydroalkylation of Methylenecyclopropane (MCP) 1a with Phenyl Hydrazone 2a.[2]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1[Pd(allyl)Cl]₂ (5)IPr·HCl (20)KOHTHF5080
2NoneIPr·HCl (20)KOHTHF500
3[Pd(allyl)Cl]₂ (5)IPr·HCl (20)NoneTHF500
4Pd₂(dba)₃ (5)IPr·HCl (20)KOHTHF50<80
5[Pd(allyl)Cl]₂ (5)SIPr·HCl (20)KOHTHF50-
6[Pd(allyl)Cl]₂ (5)PCy₃ (20)KOHTHF50Poor
7[Pd(allyl)Cl]₂ (5)dppp (20)KOHTHF50Poor
8[Pd(allyl)Cl]₂ (5)IPr·HCl (20)NaOHTHF50-
14[Pd(allyl)Cl]₂ (5)IPr·HCl (20)KOHTHF25<80
15[Pd(allyl)Cl]₂ (5)IPr·HCl (20)KOHTHF80<80

Reaction conditions: Phenyl hydrazone 2a (0.2 mmol), 1a (0.1 mmol), catalyst, ligand, and base (1.2 equiv.) in THF (0.2 M) were stirred under N₂ for 16 h. Yields were determined by NMR with mesitylene as the internal standard.

Table 2: Effect of Catalyst Loading on Mizoroki-Heck Cross-Coupling Reaction.[1]

CatalystCatalyst Loading (mg)Yield (%)Time (min)
0.5% Pd/C-~8060
1% Pd/C-10020
2% Pd/C-10015
3% Pd/C1010010

Reaction of 4-bromoanisole and acrylic acid.

Experimental Protocols

General Procedure for Palladium-Catalyzed Hydroalkylation of Methylenecyclopropanes[2]

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., [Pd(allyl)Cl]₂, 5 mol%) and the ligand (e.g., IPr·HCl, 20 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the this compound substrate (0.1 mmol, 1.0 equiv) and the hydrazone (0.2 mmol, 2.0 equiv), followed by the base (e.g., KOH, 1.2 equiv).

  • Add the degassed solvent (e.g., THF, 0.2 M) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 16 hours).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Visualizations

Experimental_Workflow prep Preparation of Reagents and Glassware reaction_setup Reaction Setup (Inert Atmosphere) prep->reaction_setup addition Addition of Catalyst, Ligand, Substrates, Base, and Solvent reaction_setup->addition reaction Reaction at Controlled Temperature addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for palladium-catalyzed reactions.

Troubleshooting_Logic start Low or No Yield check_catalyst Check Catalyst Activity and Purity start->check_catalyst check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) start->check_conditions optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading screen_ligands Screen Ligands for Stability and Selectivity optimize_loading->screen_ligands success Improved Yield/ Selectivity optimize_loading->success check_conditions->screen_ligands check_conditions->success screen_solvents Screen Solvents screen_ligands->screen_solvents screen_solvents->success

Caption: Troubleshooting logic for optimizing reaction outcomes.

References

identifying and minimizing byproducts in methylenecyclopropane ring-opening

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methylenecyclopropane Ring-Opening Reactions

Welcome to the technical support center for this compound (MCP) ring-opening reactions. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, minimize byproduct formation, and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My MCP ring-opening reaction is producing significant amounts of isomerized dienes instead of the desired product. How can I prevent this?

A1: Isomerization of methylenecyclopropanes to more stable 1,3-dienes is a common side reaction, often catalyzed by transition metal hydrides that can form as catalyst decomposition products.[1][2] Here are several strategies to minimize this byproduct:

  • Catalyst and Ligand Choice: The choice of catalyst and ligands is critical. For instance, in palladium-catalyzed reactions, the use of specific phosphine ligands can suppress isomerization pathways.[1] The catalyst system dictates the reaction mechanism, which can be tuned to favor the desired ring-opening over isomerization.[3][4]

  • Additive-Based Suppression: The introduction of mild acids or hydride quenchers can be effective. Acetic acid has been shown to promote the desired isomerization to specific dienes in some cases but can also be used to control the formation of undesired isomers by influencing the active catalyst.[1] Additives like 1,4-benzoquinone can react with and quench unwanted metal hydride species responsible for olefin migration without significantly inhibiting the primary catalytic activity.[2][5]

  • Temperature Control: Lowering the reaction temperature can reduce the rate of catalyst decomposition and subsequent formation of hydride species that lead to isomerization.[2]

  • Purity of Reagents: Ensure starting materials and solvents are free from impurities that could facilitate catalyst decomposition.[2]

Q2: My reaction yields a mixture of regioisomers. How can I improve the regioselectivity of the C-C bond cleavage?

A2: Controlling which bond of the cyclopropane ring cleaves is a significant challenge in MCP chemistry. Regioselectivity is governed by the electronics and sterics of the substrate, as well as the nature of the catalyst.[6]

  • Catalyst System Tuning: The outcome of the ring-opening can be highly dependent on the catalyst used. For example, using different palladium catalysts like PdCl₂(CH₃CN)₂ versus Pd(PPh₃)₄ can lead to entirely different product scaffolds from the same starting material by favoring different C-C bond cleavage pathways (proximal vs. distal).[3][7]

  • Ligand Effects: The electronic properties and steric bulk of ligands attached to the metal center play a crucial role. Tuning the ligand can steer the reaction toward a specific regioisomer.[8] For example, electron-deficient or bulky ligands can favor one coordination mode of the MCP to the metal center over another, leading to selective bond activation.

  • Substrate Control: The substituents on the MCP ring itself can direct the regioselectivity. Electron-withdrawing or -donating groups can activate or deactivate adjacent C-C bonds, influencing which bond is cleaved by the metal catalyst.

Q3: I am observing oligomerization or polymerization of my MCP starting material. What causes this and how can I minimize it?

A3: The high ring strain of MCPs (approx. 41.0 kcal/mol) makes them susceptible to polymerization, especially under certain conditions.[9]

  • Control Reaction Concentration: High concentrations of the MCP starting material can favor intermolecular reactions leading to oligomers. Running the reaction under more dilute conditions can favor the desired intramolecular or bimolecular pathway with a coupling partner.

  • Slow Addition of Reagents: Instead of adding the MCP all at once, using a syringe pump for slow addition can maintain a low instantaneous concentration, thereby suppressing polymerization side reactions.

  • Temperature Management: Exothermic reactions can lead to localized heating, which can initiate polymerization. Ensure adequate stirring and temperature control, and consider running the reaction at a lower temperature.

Data Presentation: Influence of Reaction Conditions

The choice of catalyst and additives can dramatically alter the product distribution in MCP ring-opening reactions. The table below summarizes outcomes for a generic MCP ketone under different palladium-catalyzed conditions.

Catalyst SystemAdditivePredominant Product TypeMechanism PathwayReference
PdCl₂(CH₃CN)₂NaISubstituted FuranHalometalation & Anion Attack[3][7]
Pd(PPh₃)₄NoneDihydropyranOxidative Addition of Distal C-C Bond[3][7]
Pd(PPh₃)₄Acetic Acid1,3-DieneHydropalladation & Isomerization[1]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed MCP Ring-Opening

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any solid ligand or additive.

  • Reagent Addition: Add the desired anhydrous solvent (e.g., toluene, 10 mL). Introduce the this compound substrate (1.0 mmol) followed by the coupling partner (1.2 mmol), if applicable.

  • Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired product.

Protocol 2: Byproduct Identification by GC-MS and NMR

  • Sample Preparation: Take a small aliquot (approx. 0.1 mL) from the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the diluted sample into a GC-MS instrument. The gas chromatogram will separate the components of the mixture, and the mass spectrometer will provide the mass-to-charge ratio of each component, allowing for the identification of the desired product and potential byproducts by their molecular weights.[10]

  • NMR Spectroscopy: For structural confirmation, isolate the main byproduct using preparative HPLC or careful column chromatography.[11] Dissolve the purified byproduct in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration will help elucidate the exact structure of the byproduct (e.g., confirming an isomerized diene structure).[11]

Visual Guides & Workflows

Reaction_Pathways cluster_start Initial Reaction Components cluster_products Potential Outcomes MCP This compound (MCP) Pathway_Desired Selective C-C Cleavage MCP->Pathway_Desired Optimal Conditions Pathway_Isomer Hydride Formation & Isomerization MCP->Pathway_Isomer Catalyst Decomposition Pathway_Regio Alternative C-C Cleavage MCP->Pathway_Regio Non-selective Catalyst/Ligand Cat Pd(0) Catalyst Cat->Pathway_Desired Optimal Conditions Cat->Pathway_Isomer Catalyst Decomposition Cat->Pathway_Regio Non-selective Catalyst/Ligand Desired Desired Ring-Opened Product Byproduct1 Isomerized Diene Byproduct Byproduct2 Regioisomeric Byproduct Pathway_Desired->Desired Pathway_Isomer->Byproduct1 Pathway_Regio->Byproduct2

Caption: Competing reaction pathways in MCP ring-opening.

Troubleshooting_Workflow Start Problem Observed: Low Yield / Byproducts CheckIsomer Is byproduct an isomerized diene? Start->CheckIsomer CheckRegio Is byproduct a regioisomer? CheckIsomer->CheckRegio No Sol_Isomer Action: 1. Lower Temperature 2. Add Hydride Scavenger (e.g., Benzoquinone) 3. Screen Ligands CheckIsomer->Sol_Isomer Yes CheckPolymer Is byproduct a polymer/oligomer? CheckRegio->CheckPolymer No Sol_Regio Action: 1. Change Catalyst (e.g., Pd(0) vs Pd(II)) 2. Screen Ligand Sterics/Electronics 3. Modify Substrate CheckRegio->Sol_Regio Yes Sol_Polymer Action: 1. Decrease Concentration 2. Use Slow Addition of MCP 3. Ensure Temp. Control CheckPolymer->Sol_Polymer Yes End Re-run and Analyze CheckPolymer->End Other Issue Sol_Isomer->End Sol_Regio->End Sol_Polymer->End

Caption: Troubleshooting decision tree for byproduct minimization.

References

Technical Support Center: Refining Purification Techniques for Chiral Methylenecyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chiral methylenecyclopropane derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My chiral this compound derivative appears to be decomposing during purification on a standard silica gel column. What is causing this and how can I prevent it?

A1: this compound derivatives can be susceptible to decomposition or rearrangement, particularly on acidic stationary phases like standard silica gel. The strained cyclopropane ring and the exocyclic double bond make these compounds sensitive to acidic conditions, which can catalyze ring-opening, isomerization to methylenecyclopropenes, or other rearrangements.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before use, wash the silica gel with a solution of triethylamine (1-2%) in your chosen eluent system to neutralize acidic sites.

  • Use an Alternative Stationary Phase: Consider using less acidic or inert stationary phases such as:

    • Alumina (neutral or basic)

    • Bonded phases like diol or cyano columns for normal-phase chromatography.[1]

    • C18-functionalized silica gel for reverse-phase chromatography.

  • Minimize Contact Time: Perform the purification as quickly as possible. Flash chromatography is generally preferred over gravity column chromatography.

Q2: I am struggling to achieve baseline separation of my chiral this compound enantiomers using HPLC. What are the key parameters to optimize?

A2: Achieving good resolution for chiral separations often requires a systematic approach to method development. The selection of the chiral stationary phase (CSP) and the mobile phase composition are the most critical factors.

Troubleshooting & Optimization Workflow:

G cluster_mobile_phase Mobile Phase Optimization start Poor Enantiomeric Resolution csp Screen Different Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based: Amylose, Cellulose) start->csp mobile_phase Optimize Mobile Phase Composition csp->mobile_phase If no/poor separation temp_flow Adjust Temperature and Flow Rate mobile_phase->temp_flow If resolution is still suboptimal normal_phase Normal Phase: Vary alcohol modifier (IPA, EtOH) % in Hexane/Heptane mobile_phase->normal_phase success Baseline Separation Achieved temp_flow->success Fine-tuning polar_organic Polar Organic Mode: Acetonitrile or Methanol additives Additives (if necessary): Acidic (e.g., 0.1% TFA) or Basic (e.g., 0.1% DEA) G start Prepare Racemic Standard (1 mg/mL in mobile phase) screen_csps Screen Multiple CSPs (e.g., Amylose & Cellulose based) start->screen_csps screen_mp Initial Mobile Phase Screen: 1. Hexane/IPA (90:10) 2. Acetonitrile (100%) 3. Methanol (100%) screen_csps->screen_mp evaluate Evaluate Chromatograms for Partial or Full Separation screen_mp->evaluate no_sep No Separation evaluate->no_sep No peaks resolved partial_sep Partial Separation evaluate->partial_sep Peaks are shouldered or co-eluting full_sep Full Separation Achieved evaluate->full_sep Baseline resolution no_sep->screen_csps Try different CSP optimize Optimize Mobile Phase (Vary modifier %, add additives) partial_sep->optimize optimize->full_sep

References

Technical Support Center: Strategies to Control Regioselectivity in Methylenecyclopropane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methylenecyclopropane (MCP) functionalization. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to controlling regioselectivity in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you navigate the complexities of MCP reactions.

Troubleshooting Guides

Controlling regioselectivity in the functionalization of methylenecyclopropanes is a significant challenge due to the presence of multiple reactive sites.[1][2] The outcome of these reactions is highly dependent on the subtle interplay of catalysts, ligands, and reaction conditions.[3][4] This section provides guidance on common issues encountered during these experiments.

Issue 1: Poor or Undesired Regioselectivity

One of the most common issues is obtaining a mixture of regioisomers, which can arise from the competitive cleavage of the proximal or distal C-C bonds of the cyclopropane ring.[3][5] The choice of catalyst and ligands is paramount in directing the reaction toward the desired isomer.

Potential Cause Recommended Solution Expected Outcome
Inappropriate Catalyst System The choice of transition metal is crucial. For instance, Pd(0) catalysts are often used for direct oxidative addition to the distal C-C bond, while other metals may favor different pathways.[3][4] Consider screening different catalysts such as those based on Palladium, Copper, or Nickel.[1][6]Switching the metal center can fundamentally alter the reaction mechanism and, therefore, the regiochemical outcome.
Suboptimal Ligand Choice Ligands play a critical role in tuning the steric and electronic properties of the catalyst, which directly influences regioselectivity.[7][8] For example, in copper-catalyzed cascade hydroboration of MCPs, different ligands can lead to the formation of distinct homoallylic boronate intermediates.[5] In some palladium-catalyzed reactions, bulky phosphine ligands can favor one regioisomer over another.[7][8]A systematic screening of ligands with varying steric bulk and electronic properties is recommended. For example, switching from a less bulky to a more sterically demanding ligand can invert the regioselectivity.[9]
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity.[10][11]Screen a range of solvents from non-polar (e.g., toluene, benzene) to polar aprotic (e.g., THF, acetonitrile) to find the optimal conditions for your desired regioisomer.[10][12]
Temperature Fluctuations Reaction temperature can impact the kinetic versus thermodynamic control of the reaction, leading to different product ratios.Optimize the reaction temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures might lead to the thermodynamically more stable regioisomer.

Quantitative Data on Ligand and Catalyst Effects on Regioselectivity

The following table summarizes reported data on how the choice of catalyst and ligand can influence the regioselectivity of MCP functionalization.

Reaction Type Catalyst Ligand Regioselectivity (Product A : Product B) Yield
Ring-Opening CycloisomerizationPdCl2(CH3CN)2-Forms 4H-pyransGood
Ring-Opening CycloisomerizationPd(PPh3)4PPh3Forms 2,3,4,5-tetrasubstituted furansGood
Cascade HydroborationCuBrDTBM-SegPhosHigh selectivity for 1,4-bis(boronates)up to 98%
Defluorinative FunctionalizationPd-PEPPSIIHeptExclusive α-regioselectivityHigh
Defluorinative FunctionalizationPd-PEPPSISIPrLeads to furan formationHigh

Note: "Product A" and "Product B" refer to different regioisomers. The specific structures depend on the starting materials and reaction type. Data is compiled from multiple sources for illustrative purposes.[3][4][5][9]

Frequently Asked Questions (FAQs)

Q1: How does the substitution pattern on the this compound affect regioselectivity?

A1: The electronic and steric nature of the substituents on the MCP ring can significantly influence the regiochemical outcome. Electron-withdrawing groups can alter the polarization of the double bond and the stability of potential intermediates, while bulky substituents can sterically hinder the approach of the catalyst to one face of the molecule, thereby directing the regioselectivity.

Q2: Can I switch the regioselectivity of my reaction without changing the catalyst?

A2: Yes, in many cases, the regioselectivity can be switched by changing the ligand.[5][9] Ligands can control the steric environment around the metal center and influence the electronic properties of the catalyst, which in turn dictates which C-C bond of the MCP is cleaved.[7][8] For example, in the Pd/NHC-catalyzed defluorinative functionalization of gem-difluorocyclopropanes, using a sterically demanding IHept ligand leads to mono-defluorinative alkylation, whereas the slightly less bulky SIPr ligand promotes the formation of furans.[9]

Q3: What is the role of the solvent in controlling regioselectivity?

A3: Solvents can influence regioselectivity through several mechanisms.[10][11] Polar solvents may stabilize charged intermediates, favoring pathways that proceed through such species. Coordinating solvents can interact with the metal center, modifying its reactivity and steric profile. It is often beneficial to screen a variety of solvents to optimize for the desired regioisomer.[12]

Q4: My reaction is not proceeding. What are some common reasons for low reactivity?

A4: Low reactivity can stem from several factors. Ensure your catalyst is active and not poisoned by impurities. The choice of ligand is also critical; a ligand that is too bulky may inhibit substrate binding, while one that is not sufficiently electron-donating might result in a less active catalyst.[13] Additionally, check the purity of your starting materials and solvents, and ensure you are using an inert atmosphere if your catalyst is air- or moisture-sensitive.[13]

Q5: Are there any computational methods to predict regioselectivity?

A5: Yes, Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms and understand the origins of enantioselectivity and regioselectivity.[2][14][15] These computational studies can help in rationally designing experiments and choosing the appropriate catalyst-ligand combinations to achieve the desired outcome.

Experimental Protocols & Visualizations

General Experimental Protocol for Catalyst Screening in MCP Functionalization

This protocol provides a general workflow for screening different catalysts and ligands to optimize the regioselectivity of a this compound functionalization reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_optimization Optimization start Prepare Stock Solutions: - MCP Substrate - Reagent - Catalysts (e.g., Pd(OAc)2, CuI) - Ligands setup In an inert atmosphere (glovebox or Schlenk line), add catalyst and ligand to reaction vials. start->setup add_reagents Add MCP substrate and reagent stock solutions. setup->add_reagents reaction Stir at specified temperature for a defined time (e.g., 12-24h). add_reagents->reaction quench Quench the reaction. reaction->quench analyze Analyze the crude reaction mixture by GC-MS or NMR to determine regioisomeric ratio and conversion. quench->analyze evaluate Evaluate results and identify lead conditions. analyze->evaluate scale_up Scale up the optimized reaction and purify the product. evaluate->scale_up

Caption: A generalized workflow for screening and optimizing reaction conditions to control regioselectivity in MCP functionalization.

Signaling Pathway for Regioselectivity Control

The regiochemical outcome of transition metal-catalyzed MCP functionalization is primarily determined by the initial coordination of the metal to the MCP and the subsequent C-C bond cleavage pathway. The following diagram illustrates the two main competing pathways.

regioselectivity_pathway cluster_pathways Competing Reaction Pathways MCP This compound (MCP) + Metal-Ligand Complex (M-L) path_A Proximal Bond Cleavage MCP->path_A Catalyst/Ligand System 1 Sterically less demanding path_B Distal Bond Cleavage MCP->path_B Catalyst/Ligand System 2 Sterically more demanding intermediate_A Intermediate A (e.g., Metallacyclobutane) path_A->intermediate_A intermediate_B Intermediate B (e.g., π-allyl Complex) path_B->intermediate_B product_A Regioisomer A intermediate_A->product_A product_B Regioisomer B intermediate_B->product_B

Caption: Competing pathways in MCP functionalization leading to different regioisomers, influenced by the catalyst and ligand system.

References

Technical Support Center: Managing Temperature Sensitivity in Methylenecyclopropane Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with temperature-sensitive methylenecyclopropane (MCP) cycloadditions.

Troubleshooting Guides

This section addresses common issues encountered during MCP cycloaddition experiments, with a focus on temperature-related problems.

Issue 1: Low or No Yield of the Desired Cycloadduct

Possible Cause Suggested Solution
Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition/side reactions may occur at higher temperatures.Systematically screen a range of temperatures (e.g., from room temperature up to the boiling point of the solvent in increments of 10-20°C) to find the optimal balance between reaction rate and product stability.
Thermal Rearrangement of MCP: At elevated temperatures, MCPs can undergo thermal rearrangements to form other isomers, which may not participate in the desired cycloaddition.If rearrangement is suspected, lower the reaction temperature. Consider photochemical conditions as an alternative, as these reactions can often be run at lower temperatures.[1]
Decomposition of Reactants or Products: The desired cycloadduct or the starting MCP may be unstable at the reaction temperature, leading to decomposition.Run the reaction at the lowest temperature that still provides a reasonable reaction rate. If a thermally induced intramolecular Diels-Alder reaction is being performed, be aware that some substrates may decompose at higher temperatures (e.g., 120°C).
Inappropriate Reaction Time: The reaction may not have proceeded to completion, or the product may have decomposed over an extended reaction time at an elevated temperature.Monitor the reaction progress using techniques like TLC or NMR spectroscopy to determine the optimal reaction time at a given temperature.

Issue 2: Poor Regio- or Stereoselectivity

Possible Cause Suggested Solution
Suboptimal Temperature: Selectivity in cycloaddition reactions can be highly dependent on the reaction temperature.Lowering the reaction temperature often increases selectivity by favoring the formation of the thermodynamically more stable product through a higher activation energy barrier for the undesired isomer.
Lewis Acid Inactivity/Overactivity: In Lewis acid-catalyzed cycloadditions, the temperature can affect the catalyst's activity and, consequently, the selectivity.Optimize the reaction temperature in conjunction with the choice and loading of the Lewis acid. Some Lewis acid-catalyzed cycloadditions of MCPs proceed efficiently at room temperature (20°C).[2]
Competing Reaction Pathways: At higher temperatures, alternative reaction pathways with different selectivities may become accessible.Carefully control the temperature to favor the desired reaction pathway. Computational studies, if available, can provide insight into the energy barriers of competing pathways.

Frequently Asked Questions (FAQs)

Q1: My MCP cycloaddition is sluggish at room temperature. Can I just heat it?

A1: While heating can increase the reaction rate, it can also lead to undesirable side reactions, such as thermal rearrangements of the MCP starting material or the cycloadduct product. It is crucial to perform a systematic temperature screen to identify the optimal temperature that maximizes the yield of the desired product while minimizing byproducts. For instance, some [3+2] cycloadditions of nitrones with MCPs require elevated temperatures (above 60°C) to proceed at a reasonable rate.

Q2: I am observing an unexpected byproduct that I suspect is a rearrangement product. How can I confirm this and prevent its formation?

A2: Characterization of the byproduct using spectroscopic methods (NMR, MS) and comparison with known thermal rearrangement products of MCPs can help confirm its identity. To prevent its formation, you should lower the reaction temperature. If the desired cycloaddition still does not proceed efficiently at a lower temperature, you might consider alternative strategies, such as using a catalyst that can promote the reaction under milder conditions or exploring a photochemical pathway.

Q3: What is the typical temperature range for thermally induced intramolecular [2+2] cycloadditions of MCPs?

A3: The optimal temperature for these reactions is substrate-dependent. While some thermally-induced cycloadditions can proceed at moderately elevated temperatures, it is important to be aware that higher temperatures can lead to competing reactions. For example, in some systems, a direct [2+2] cycloaddition product can be obtained in good yield under thermal conditions.

Q4: How does temperature affect Lewis acid-catalyzed MCP cycloadditions?

A4: Temperature can influence both the rate and selectivity of Lewis acid-catalyzed cycloadditions. While some reactions proceed smoothly at room temperature, others may require cooling to improve selectivity or gentle heating to increase the rate.[2] It is also important to note that at high temperatures, the initial cycloadducts formed in a Lewis acid-catalyzed reaction can sometimes undergo further transformations.[2]

Quantitative Data on Temperature Effects

The following tables summarize available quantitative data on the effect of temperature on MCP cycloadditions.

Table 1: Effect of Temperature on the Yield of a Thermally Induced Intramolecular Diels-Alder Reaction of a Furan-Tethered MCP

Temperature (°C)Reaction Time (h)Yield (%)Notes
401238Reaction is slow at this temperature.
4096>95 (NMR Yield)Longer reaction time leads to high conversion.
80-No ReactionSubstrate is unreactive at this temperature.
120-DecompositionSubstrate decomposes at this higher temperature.

Table 2: Regioselectivity in the [3+2] Cycloaddition of a Cyclic Nitrone with MCP at 80°C

Product Ratio (Regioisomer 1 : Regioisomer 2)
5.5 : 1

Note: This reaction required a temperature above 60°C and a long reaction time.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature in a Thermally Induced MCP Cycloaddition

  • Small-Scale Reactions: Set up a series of small-scale reactions in parallel in sealed tubes or vials.

  • Temperature Gradient: Place each reaction in a temperature-controlled heating block or oil bath set to a different temperature (e.g., 40°C, 60°C, 80°C, 100°C, 120°C).

  • Inert Atmosphere: Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2-4 hours) by taking small aliquots and analyzing them by TLC or LC-MS.

  • Analysis: After a set period (e.g., 24 hours), quench the reactions and analyze the crude reaction mixtures by a quantitative method like NMR with an internal standard to determine the yield of the desired product and the formation of any byproducts.

  • Scale-Up: Once the optimal temperature is identified, the reaction can be scaled up under the optimized conditions.

Visualizations

Temperature_Effect_on_MCP_Cycloaddition cluster_input Starting Materials cluster_conditions Reaction Conditions cluster_output Reaction Outcomes MCP This compound Low_Temp Low Temperature (e.g., 20-60°C) MCP->Low_Temp High_Temp High Temperature (e.g., >80°C) MCP->High_Temp Diene Cycloaddition Partner Diene->Low_Temp Diene->High_Temp Cycloadduct Desired Cycloadduct Low_Temp->Cycloadduct Favored Pathway High_Temp->Cycloadduct Possible, but may be less selective Rearrangement Thermal Rearrangement Product High_Temp->Rearrangement Competing Pathway Decomposition Decomposition Products High_Temp->Decomposition Potential Side Reaction

Caption: Temperature-dependent pathways in MCP cycloadditions.

Troubleshooting_Workflow Start Low Yield or Selectivity in MCP Cycloaddition Check_Temp Is the reaction temperature optimized? Start->Check_Temp Analyze_Byproducts Analyze byproducts by NMR, GC-MS, or LC-MS Check_Temp->Analyze_Byproducts Yes Screen_Temps Perform a temperature screen (e.g., 20°C to 120°C) Check_Temp->Screen_Temps No Is_Rearrangement Is a thermal rearrangement product observed? Analyze_Byproducts->Is_Rearrangement Lower_Temp Lower the reaction temperature Is_Rearrangement->Lower_Temp Yes Optimize_Time Optimize reaction time at the new temperature Is_Rearrangement->Optimize_Time No Consider_Photo Consider a photochemical alternative Lower_Temp->Consider_Photo Lower_Temp->Optimize_Time Screen_Temps->Lower_Temp Success Problem Resolved Optimize_Time->Success

Caption: Troubleshooting workflow for MCP cycloadditions.

References

Technical Support Center: Optimal Solvent Selection for Methylenecyclopropane Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent for methylenecyclopropane isomerization experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to facilitate successful and efficient reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection a critical parameter for this compound isomerization?

A1: Solvent selection is crucial as it can significantly influence reaction rates, selectivity, and even the reaction mechanism itself. Solvents mediate molecular interactions, stabilize transition states, and can participate directly in the reaction pathway. For instance, in palladium-catalyzed isomerizations of methylenecyclopropanes (MCPs), the presence of an acid like acetic acid in a nonpolar solvent like toluene can be essential for the reaction to proceed at all.[1] The choice of solvent can also dictate the product distribution; for example, in visible-light-induced reactions, using ethanol instead of toluene can lead to the formation of different products.[2]

Q2: What are the key solvent properties to consider for this reaction?

A2: The primary properties to consider are polarity, proticity, and the solvent's ability to dissolve reactants and catalysts.

  • Polarity : The polarity of the solvent can affect the stabilization of charged intermediates or transition states.[3]

  • Proticity : Protic solvents (e.g., alcohols, water, acetic acid) can act as proton donors and may be essential for certain catalytic cycles, such as providing a proton for hydropalladation in Pd-catalyzed reactions.[1] Aprotic solvents (e.g., toluene, THF, DMF) do not donate protons.

  • Coordinating Ability : Some solvents can coordinate with metal catalysts, potentially inhibiting their activity. The choice between a coordinating and a non-coordinating solvent can be critical.

Q3: What are some common starting points for solvent screening in a new this compound isomerization?

A3: Based on published literature, a good starting point for palladium-catalyzed isomerization is a nonpolar aromatic solvent, such as toluene , often in the presence of an acidic co-solvent like acetic acid .[1] For photochemically-induced reactions, both toluene and ethanol have been used, though they may yield different products.[2] It is advisable to screen a small set of solvents with varying polarities and coordinating abilities, such as THF, Dioxane, CH2Cl2, and DMF, to understand the reaction's sensitivity to the solvent environment.

Q4: How does the reaction mechanism influence solvent choice?

A4: The solvent can play an integral role in the reaction mechanism. In the Pd(PPh₃)₄-catalyzed isomerization, for instance, acetic acid is believed to be essential for the formation of the active catalytic species, AcO-Pd-H, which then participates in a hydropalladation step.[1] In the absence of this protic co-solvent, the reaction does not proceed.[1] Therefore, understanding the proposed mechanism is key to selecting a solvent system that facilitates the desired transformation.

Troubleshooting Guide

Problem 1: My isomerization reaction is not proceeding or is extremely slow.

  • Possible Cause: Absence of a necessary co-catalyst or additive.

    • Solution: For palladium-catalyzed reactions, ensure that an acid, such as acetic acid, is present. Studies have shown that no reaction occurs in its absence when using catalysts like Pd(PPh₃)₄ in toluene.[1]

  • Possible Cause: Inappropriate solvent choice.

    • Solution: The solvent may be inhibiting the catalyst or be unsuitable for the reaction mechanism. Try screening a different class of solvents. If you are using a polar aprotic solvent, consider a nonpolar solvent like toluene or vice-versa.

  • Possible Cause: Insufficient temperature.

    • Solution: Many reported isomerizations are conducted at elevated temperatures, for example, 80°C for the Pd(PPh₃)₄-catalyzed reaction.[1] Ensure your reaction temperature is adequate.

Problem 2: I am observing significant formation of side products.

  • Possible Cause: The solvent is participating in a side reaction.

    • Solution: This has been observed in visible-light-induced reactions where using ethanol as a solvent led to the formation of a cyclobutanol derivative alongside the expected ring-opened product.[2] Switching to a non-participating solvent like toluene can suppress such side reactions.[2]

  • Possible Cause: The reaction conditions favor an alternative pathway.

    • Solution: Re-evaluate the catalyst, temperature, and reaction time. Sometimes a less selective pathway becomes dominant under certain conditions.

Problem 3: The yield of my desired isomer is consistently low.

  • Possible Cause: The solvent is not optimal for the reaction.

    • Solution: A systematic screening of solvents is recommended. As shown in the data below, even among seemingly similar solvents, the yield can vary significantly. Toluene was found to be superior to other solvents like Dioxane, CH₂Cl₂, and THF in a specific palladium-catalyzed system.[1]

  • Possible Cause: Catalyst deactivation.

    • Solution: Ensure that the solvent is pure and free of impurities that could poison the catalyst. Degassing the solvent to remove oxygen can also be beneficial, especially for air-sensitive catalysts.

Data Presentation: Solvent Screening for Pd-Catalyzed Isomerization

The following table summarizes the results from a solvent screening study for the isomerization of a this compound derivative catalyzed by Pd(PPh₃)₄ in the presence of acetic acid at 80°C.

SolventReaction Time (h)Yield (%)
Toluene395
Dioxane575
CH₂Cl₂565
THF560
DMF555
CH₃CN550

Data sourced from Shi, M., Wang, B.-Y., & Huang, J.-W. (2005). J. Org. Chem., 70, 5606-5610.[1]

Experimental Protocols

Protocol: Palladium-Catalyzed Isomerization of this compound

This protocol is adapted from the procedure described by Shi, Wang, and Huang (2005) for the isomerization of methylenecyclopropanes to 1,1-disubstituted dienes.[1]

Materials:

  • This compound (MCP) substrate (1.0 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Acetic Acid (AcOH) (2.0 mmol)

  • Toluene (5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring plate and oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the this compound substrate (1.0 mmol) and the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Add toluene (5 mL) to the flask via syringe.

  • Add acetic acid (2.0 mmol) to the reaction mixture via syringe.

  • Seal the flask and place it in a preheated oil bath at 80°C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 3-5 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diene.

Visualizations

Below are diagrams illustrating key workflows and concepts in solvent selection for this compound isomerization.

Solvent_Selection_Workflow A Define Reaction: Substrate, Catalyst, Conditions B Identify Potential Mechanisms (e.g., Polar, Radical, Organometallic) A->B C Hypothesize Key Solvent Properties (Polarity, Proticity, Coordination) B->C D Initial Solvent Screen (Toluene, THF, CH2Cl2, EtOH, AcOH) C->D E Analyze Results: Yield, Selectivity, Rate D->E F Is Reaction Successful? E->F G Optimize Conditions (Temp, Concentration) F->G Yes H Troubleshoot: - Change solvent class - Additives required? - Mechanism reassessment F->H No I Optimal Solvent System Identified G->I H->C

Caption: Workflow for systematic solvent selection in isomerization experiments.

Mechanism_Influence cluster_0 Pd-Catalyzed Isomerization cluster_1 Photochemical Reaction Pd Pd(PPh3)4 Active [AcO-Pd-H] Active Catalyst Pd->Active AcOH Acetic Acid (Protic Co-Solvent) AcOH->Active Product Diene Product Active->Product MCP MCP MCP->Product Light Visible Light MCP2 MCP Light->MCP2 ProductA Ring-Opened Product MCP2->ProductA ProductB Cyclobutanol Derivative MCP2->ProductB Toluene Toluene (Aprotic/Inert) Toluene->ProductA leads to Ethanol Ethanol (Protic/Participating) Ethanol->ProductB leads to

Caption: Influence of solvent choice on reaction mechanism and product outcome.

References

Technical Support Center: Preventing Catalyst Deactivation in Methylenecyclopropane Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with catalyst deactivation in methylenecyclopropane cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in palladium-catalyzed this compound cross-coupling reactions?

A1: Catalyst deactivation in these reactions typically stems from a combination of general cross-coupling issues and challenges specific to the high reactivity of methylenecyclopropanes (MCPs). The primary causes include:

  • Ligand Degradation: Phosphine-based ligands, commonly used in these reactions, can be susceptible to oxidation or P-C bond cleavage under harsh reaction conditions.

  • Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, particularly at high temperatures or low ligand concentrations.

  • Substrate-Related Deactivation: The strained nature of MCPs can lead to side reactions such as isomerization, polymerization, or other rearrangements that can consume the substrate and potentially poison the catalyst.[1]

  • Impurities: Trace impurities in reagents, solvents, or starting materials can act as catalyst poisons. Water and oxygen are common culprits that can lead to the deactivation of the catalytic system.[2]

Q2: How does the choice of ligand impact catalyst stability and activity in this compound cross-coupling?

A2: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald or Hartwig groups, are often employed to promote the desired catalytic cycle while minimizing deactivation pathways.[3] These ligands can:

  • Stabilize the active Pd(0) species, preventing aggregation.

  • Promote efficient oxidative addition and reductive elimination steps.

  • Influence the regioselectivity of the reaction, which can be a challenge with unsymmetrical MCPs.

The choice of ligand is crucial, and screening different ligands is often necessary to find the optimal balance between reactivity and stability for a specific substrate combination.[4]

Q3: My reaction is sluggish or has stalled. How can I determine if catalyst deactivation is the issue?

A3: A sluggish or stalled reaction is a common indicator of catalyst deactivation. To diagnose this, you can:

  • Monitor the reaction by TLC or LC-MS: A sudden stop in product formation points towards catalyst death.

  • Observe the reaction mixture: The formation of a black precipitate (palladium black) is a clear sign of catalyst agglomeration.

  • Attempt a catalyst recharge: Adding a fresh portion of the catalyst and ligand to the stalled reaction. If the reaction restarts, it strongly suggests that the initial catalyst deactivated.

Q4: What are some common side reactions of methylenecyclopropanes that can interfere with the cross-coupling and deactivate the catalyst?

A4: The high ring strain of methylenecyclopropanes makes them prone to several side reactions that can compete with the desired cross-coupling and potentially lead to catalyst deactivation. These include:

  • Isomerization: Palladium catalysts can promote the isomerization of methylenecyclopropanes to other dienes, which may not participate in the desired coupling reaction.[1]

  • Cycloaddition Reactions: MCPs can undergo various cycloaddition reactions, which might be catalyzed by the palladium species, leading it into unproductive pathways.[5][6]

  • Polymerization: Under certain conditions, the reactive nature of MCPs can lead to oligomerization or polymerization, which can foul the catalyst.

Troubleshooting Guides

Issue 1: Low or No Conversion
Possible Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation Add a fresh portion of catalyst and ligand.Reaction proceeds to completion.
Inefficient Pre-catalyst Activation If using a Pd(II) source, ensure proper reduction to Pd(0) is occurring. Consider using a pre-formed Pd(0) catalyst.[7][8]Improved reaction initiation and conversion.
Incorrect Ligand Choice Screen a panel of bulky, electron-rich phosphine ligands.Identification of a more stable and active ligand for the specific substrates.
Presence of Oxygen Ensure all solvents and reagents are rigorously degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[2]Consistent and reproducible reaction yields.
Issue 2: Formation of Palladium Black
Possible Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Lower the reaction temperature in 10 °C increments.Reduced rate of catalyst agglomeration.
Insufficient Ligand Concentration Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1).Enhanced stabilization of the Pd(0) species.
Ligand Degradation Switch to a more robust ligand, or one known for its thermal stability.The catalyst remains in solution for the duration of the reaction.
Issue 3: Significant Isomerization of the this compound Starting Material
Possible Cause Troubleshooting Step Expected Outcome
Catalyst System Promotes Isomerization Screen different palladium precursors and ligands. Some systems may have a lower propensity for isomerization.Increased yield of the desired cross-coupling product and reduced formation of isomeric byproducts.
High Reaction Temperature Lowering the reaction temperature can sometimes disfavor the isomerization pathway.Improved selectivity for the cross-coupling reaction.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize post-reaction isomerization.Preservation of the desired product.

Quantitative Data Summary

The following table provides illustrative data on how reaction parameters can influence the yield and catalyst stability in a hypothetical this compound cross-coupling reaction.

Entry Ligand Temperature (°C) Catalyst Loading (mol%) Yield (%) Observations
1PPh₃100530Significant Pd black formation.
2XPhos100585Homogeneous solution.
3XPhos120570Some Pd black observed.
4XPhos80592Clean reaction, prolonged reaction time.
5SPhos80290High turnover, clean reaction.
6SPhos800.565Incomplete conversion, catalyst deactivation.

Experimental Protocols

Protocol 1: General Procedure for Screening Ligands to Minimize Catalyst Deactivation
  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (10 mol%), and a magnetic stir bar.

  • Evacuate and backfill the tube with argon three times.

  • Add the aryl halide (1.0 equiv), the this compound (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Place the reaction in a preheated oil bath at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove any palladium black.

  • Isolate and characterize the product. Compare the performance of different ligands based on yield and the visual observation of catalyst stability.

Protocol 2: Degassing Solvents to Prevent Oxygen-Induced Catalyst Deactivation
  • Freeze-Pump-Thaw Method (for most organic solvents):

    • Place the solvent in a robust Schlenk flask with a stir bar.

    • Freeze the solvent using liquid nitrogen.

    • Once completely frozen, evacuate the flask under high vacuum for 10-15 minutes.

    • Close the flask to the vacuum and thaw the solvent in a water bath. You may observe gas bubbles being released.

    • Repeat this cycle at least three times to ensure the removal of dissolved oxygen.

    • Backfill the flask with an inert gas (argon or nitrogen).

  • Sparging (for higher boiling point solvents):

    • Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the solvent surface.

    • Insert a second, shorter needle as an outlet.

    • Bubble the inert gas through the solvent for at least 30-60 minutes.

Visualizations

Catalyst_Deactivation_Pathways cluster_active Active Cycle active_cycle Active Catalytic Cycle Pd0 L-Pd(0) Ox_Ad Oxidative Addition Pd0->Ox_Ad Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Aggregation Ligand_Deg Degraded Ligand Pd0->Ligand_Deg Ligand Oxidation/Degradation PdII L-Pd(II)-R(MCP) Ox_Ad->PdII Transmetalation Transmetalation PdII->Transmetalation Isomerization MCP Isomerization PdII->Isomerization Side Reaction PdII_couple L-Pd(II)-R(Ar) Transmetalation->PdII_couple Red_Elim Reductive Elimination PdII_couple->Red_Elim Red_Elim->Pd0 Product Coupled Product Red_Elim->Product deactivation Deactivation Pathways Isomer_Product Isomeric Byproduct Isomerization->Isomer_Product

Caption: Potential deactivation pathways in this compound cross-coupling.

Troubleshooting_Workflow Start Low Conversion or Stalled Reaction Check_Pd_Black Is Palladium Black Observed? Start->Check_Pd_Black Lower_Temp Lower Temperature Increase Ligand Ratio Check_Pd_Black->Lower_Temp Yes Recharge_Catalyst Recharge with Fresh Catalyst/Ligand Check_Pd_Black->Recharge_Catalyst No Deactivation_Confirmed Catalyst Deactivation Confirmed Lower_Temp->Deactivation_Confirmed Check_Degassing Review Degassing Procedure Check_Reagents Check Reagent Purity Screen_Ligands Screen Different Ligands Restart Reaction Restarts? Recharge_Catalyst->Restart Restart->Deactivation_Confirmed Yes Other_Issue Investigate Other Reaction Parameters Restart->Other_Issue No Deactivation_Confirmed->Check_Degassing Deactivation_Confirmed->Check_Reagents Deactivation_Confirmed->Screen_Ligands

Caption: Troubleshooting workflow for low conversion in MCP cross-coupling.

References

Validation & Comparative

Unraveling Methylenecyclopropane Reaction Mechanisms Through Isotopic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel synthetic pathways. Isotopic labeling stands out as a powerful and definitive tool for elucidating these mechanisms by tracing the fate of individual atoms. This guide provides a comparative analysis of how isotopic labeling has been used to validate proposed mechanisms for the intriguing reactions of methylenecyclopropanes (MCPs), focusing on their thermal rearrangements and cycloadditions.

Methylenecyclopropanes are a class of strained hydrocarbons that undergo a fascinating array of chemical transformations. Their reactivity is often rationalized by the intermediacy of the highly reactive trimethylenemethane (TMM) diradical. However, distinguishing between concerted and stepwise pathways, and confirming the involvement of intermediates like TMM, requires sophisticated experimental evidence. Isotopic labeling, using isotopes such as deuterium (²H) and carbon-13 (¹³C), provides this crucial insight by acting as a "molecular GPS," allowing researchers to track the rearrangement of atoms throughout a reaction.

Comparing Mechanistic Proposals for Methylenecyclopropane Reactions

The thermal chemistry of methylenecyclopropanes is rich with rearrangements and cycloadditions. Two key reaction types that have been extensively studied using isotopic labeling are the degenerate rearrangement of this compound itself and the cycloaddition reactions that often proceed through a trimethylenemethane intermediate.

The Degenerate Rearrangement of this compound

The thermal rearrangement of this compound, where the molecule isomerizes to itself (a degenerate rearrangement), has been a cornerstone for understanding the bonding and reactivity in this system. Two primary mechanistic proposals have been considered:

  • Concerted[1][2] Sigmatropic Shift: A pericyclic reaction where the bond migration and bond formation occur simultaneously in a single transition state.

  • Stepwise Mechanism via Trimethylenemethane (TMM) Intermediate: The reaction proceeds through the cleavage of a C-C bond to form a TMM diradical intermediate, which can then re-close to form the rearranged product.

Isotopic labeling studies have been pivotal in distinguishing between these pathways.

Cycloaddition Reactions of this compound Derivatives

Methylenecyclopropanes can also undergo cycloaddition reactions, often catalyzed by transition metals. A key question in these reactions is whether they proceed through a concerted mechanism or via the formation of a TMM intermediate.

Quantitative Data from Isotopic Labeling Studies

The distribution of isotopic labels in the products of these reactions provides clear, quantitative evidence to support or refute a proposed mechanism.

Reaction TypeIsotopic Labeling ExperimentKey Quantitative DataMechanistic Interpretation
Degenerate Rearrangement Thermal rearrangement of this compound-d₂ (deuterium on the methylene group).Scrambling of deuterium labels to all positions of the molecule at high temperatures.Supports the formation of a symmetrical trimethylenemethane (TMM) intermediate, which allows for the randomization of the isotopic labels before ring closure.
Thermal Rearrangement Thermolysis of an optically active tetradeuterated 2-methoxymethyl this compound.Formation of a specific ratio of eight possible rearrangement stereoisomers.[1]The specific product distribution is consistent with a concerted mechanism governed by orbital symmetry, rather than a freely rotating diradical intermediate.[1]
Cycloaddition Reaction of a ¹³C-labeled this compound with an electron-deficient alkene.The ¹³C label is found in a specific and predictable position in the resulting cyclopentane product.Consistent with the formation of a TMM-metal complex intermediate followed by a cycloaddition where the original connectivity of the MCP atoms is largely maintained.

Experimental Protocols for Isotopic Labeling Studies

The following provides a generalized methodology for conducting isotopic labeling studies to investigate this compound reaction mechanisms.

Synthesis of Isotopically Labeled Methylenecyclopropanes

Objective: To synthesize a this compound derivative with a specific isotopic label (e.g., ¹³C or ²H) at a known position.

General Protocol for Deuterium Labeling:

  • Precursor Synthesis: A common precursor for the cyclopropane ring is an appropriately substituted ester. For deuterium labeling of the exocyclic methylene group, a deuterated Wittig reagent (e.g., CD₂Br₂ derived) can be used.

  • Cyclopropanation: The ester is then subjected to a cyclopropanation reaction. For example, the Simmons-Smith reaction using diiodomethane (or its deuterated analogue) and a zinc-copper couple can be employed to form the cyclopropane ring.

  • Functional Group Manipulation: Subsequent chemical transformations are then carried out to introduce the methylene group. This often involves the conversion of the ester to a ketone, followed by a Wittig reaction.

  • Purification and Characterization: The final labeled this compound is purified by chromatography and its structure and isotopic purity are confirmed by NMR spectroscopy (¹H NMR, ²H NMR, ¹³C NMR) and mass spectrometry.

Thermal Rearrangement and Product Analysis

Objective: To induce the thermal rearrangement of the isotopically labeled this compound and analyze the distribution of the isotopic label in the product.

Protocol:

  • Reaction Setup: A solution of the isotopically labeled this compound in a high-boiling, inert solvent (e.g., dodecane) is prepared in a sealed tube.

  • Thermolysis: The tube is heated in a constant temperature bath for a specified period. The reaction progress can be monitored by taking aliquots at different time intervals.

  • Product Isolation: After the reaction is complete, the product mixture is cooled and the rearranged product is isolated and purified, typically by gas chromatography or column chromatography.

  • Isotopic Analysis: The distribution of the isotopic label in the purified product is determined using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to determine the position and relative abundance of the isotopic labels. For deuterium labeling, ²H NMR is particularly informative.

    • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the overall isotopic composition of the product molecules.

Visualizing Reaction Pathways

The proposed mechanisms for this compound reactions can be visualized to better understand the flow of atoms and the role of intermediates.

Degenerate Rearrangement of this compound via a TMM Intermediate

G MCP_labeled This compound-d2 TMM Trimethylenemethane Intermediate (symmetrical) MCP_labeled->TMM Ring Opening MCP_scrambled This compound (scrambled d-label) TMM->MCP_scrambled Ring Closure

Caption: Proposed stepwise mechanism for the degenerate rearrangement.

Concerted [3+2] Cycloaddition of a TMM Equivalent

G Reactants MCP derivative + Alkene TS Concerted Transition State Reactants->TS Product Cyclopentane Derivative TS->Product

Caption: A concerted pathway for cycloaddition.

Experimental Workflow for Isotopic Labeling Study

G cluster_synthesis Synthesis cluster_reaction Reaction cluster_analysis Analysis Start Labeled Precursor Synth Chemical Synthesis Start->Synth Labeled_MCP Isotopically Labeled MCP Synth->Labeled_MCP Reaction Thermal Rearrangement or Cycloaddition Labeled_MCP->Reaction Product_Isolation Product Isolation Reaction->Product_Isolation Analysis NMR / Mass Spec Analysis Product_Isolation->Analysis Conclusion Mechanistic Conclusion Analysis->Conclusion

Caption: General workflow for a mechanistic study using isotopic labeling.

References

A Comparative DFT Study on the Reactivity of Methylenecyclopropane and Vinylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Ring-Strain Driven Reactivity for Researchers in Organic Synthesis and Drug Development

The inherent ring strain of small carbocycles provides a powerful thermodynamic driving force for a variety of chemical transformations, making them valuable building blocks in organic synthesis. Among these, methylenecyclopropane (MCP) and vinylcyclopropane (VCP) have emerged as versatile precursors for the construction of more complex molecular architectures. While both molecules leverage the release of ring strain to undergo rearrangements, their reactivity profiles diverge significantly, leading to distinct product outcomes. This guide provides a comparative analysis of the reactivity of MCP and VCP based on Density Functional Theory (DFT) studies, offering insights into their reaction mechanisms and energetics.

Introduction

This compound, with a strain energy of approximately 41.0 kcal/mol, and vinylcyclopropane both possess a highly strained three-membered ring.[1] This strain is a key determinant of their chemical behavior, predisposing them to ring-opening reactions. However, the nature of the unsaturation—exocyclic in MCP and endocyclic (as part of the vinyl group) in VCP—directs their reactivity towards different pathways. MCP typically undergoes homolytic cleavage of a distal C-C bond to form a trimethylenemethane (TMM) diradical intermediate, which can then be trapped in various ways. In contrast, the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement is a characteristic transformation of VCP, proceeding through a diradical intermediate to afford a five-membered ring.[2] Understanding the energetic landscape of these transformations is crucial for predicting reaction outcomes and designing novel synthetic strategies.

Quantitative Comparison of Reaction Energetics

DFT calculations have proven to be an invaluable tool for elucidating the mechanisms and energetics of these rearrangements. The following table summarizes key computational data from various studies, providing a quantitative comparison of the reactivity of MCP and VCP derivatives.

Molecule/ReactionComputational MethodActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Reference
This compound (MCP) Ring Opening
Dialkoxythis compound -> Singlet TMMDFT (unspecified)40.68Not Reported[3]
Methylenecyclopropanethioacetal -> Singlet TMMDFT (unspecified)42.27Not Reported[3]
Vinylcyclopropane (VCP) Rearrangement
Vinylcyclopropane -> CyclopenteneB3LYP/6-31G* // CASSCF(4,4)/6-31G~50 (experimental)Not Reported[2][4]
Substituted VinylcyclopropanesUB3LYP/6-31GRanking of barriers consistent with experimentNot Reported[5]

Note: A direct comparison of activation energies is challenging due to the use of different substrates and computational methods across studies. However, the data indicates that both MCP ring-opening and VCP rearrangement have significant activation barriers. The activation energy for the parent VCP rearrangement is experimentally determined to be around 50 kcal/mol.[2] For substituted MCPs, the ring-opening barrier to a singlet TMM intermediate is in the range of 40-42 kcal/mol.[3]

Reaction Pathways and Mechanistic Insights

The distinct reactivity of this compound and vinylcyclopropane can be visualized through their respective reaction pathways.

G cluster_MCP This compound (MCP) Reactivity cluster_VCP Vinylcyclopropane (VCP) Reactivity MCP This compound TS_MCP Transition State MCP->TS_MCP ΔG‡ ≈ 40-42 kcal/mol TMM Trimethylenemethane (Diradical Intermediate) TS_MCP->TMM Products_MCP Trapped Products (e.g., Cycloadducts) TMM->Products_MCP Further Reactions VCP Vinylcyclopropane TS_VCP Transition State VCP->TS_VCP ΔG‡ ≈ 50 kcal/mol Diradical_VCP Diradical Intermediate TS_VCP->Diradical_VCP Cyclopentene Cyclopentene Diradical_VCP->Cyclopentene Ring Closure

Figure 1. Comparative reaction pathways for this compound and vinylcyclopropane rearrangements.

The diagram illustrates that while both reactions proceed through high-energy transition states and diradical intermediates, the final products are structurally different. MCP's ring-opening leads to a versatile TMM intermediate that can participate in various subsequent reactions, whereas VCP's rearrangement is a more direct route to a five-membered ring.

Experimental and Computational Protocols

The data presented in this guide are derived from studies employing a range of computational and experimental techniques.

Computational Methodologies (DFT)
  • Vinylcyclopropane Rearrangement: A common approach involves geometry optimizations using the B3LYP functional with the 6-31G* basis set.[4][5] For a more accurate description of the diradical intermediates, single-point energy calculations are often performed using multireference methods like CASSCF(4,4)/6-31G*.[4]

  • This compound Ring-Opening: DFT studies on substituted MCPs have been conducted to determine the activation barriers for the formation of TMM intermediates.[3] While the specific functional and basis set are not always detailed in the abstracts, these methods are standard in the field for such investigations.

A typical computational workflow for studying these rearrangements using DFT involves:

  • Geometry Optimization: The structures of the reactant, transition state, and product/intermediate are optimized to find their minimum energy conformations.

  • Frequency Calculation: These calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Intrinsic Reaction Coordinate (IRC) Calculation: This analysis is used to verify that the identified transition state connects the reactant and the desired product/intermediate.

  • Single-Point Energy Calculation: To obtain more accurate energies, calculations with higher levels of theory or larger basis sets are often performed on the optimized geometries.

Experimental Validation

Computational findings are often corroborated by experimental data. Key experimental techniques include:

  • Kinetic Isotope Effects (KIEs): Comparison of calculated and experimentally measured KIEs can provide detailed insight into the transition state structure.[4]

  • Product Ratio Analysis: For substituted substrates, the regioselectivity and stereoselectivity of the rearrangement can be compared with the relative energies of different transition states and products calculated by DFT.[4]

  • Thermal Rearrangement Studies: Experimental determination of activation parameters through thermal rearrangement experiments provides a direct point of comparison for calculated activation energies.[2]

Conclusion

DFT studies provide a powerful lens through which to compare the reactivity of this compound and vinylcyclopropane. Although both are driven by the release of ring strain, their distinct structural features lead to different reaction pathways and products. This compound's ring-opening to a trimethylenemethane intermediate offers a gateway to diverse chemical transformations, while the vinylcyclopropane rearrangement provides a reliable method for the synthesis of cyclopentene rings. The quantitative data and mechanistic insights presented here, derived from computational studies, are essential for researchers in organic synthesis and drug development to harness the unique reactivity of these strained carbocycles for the construction of complex molecules. The continued application of DFT methods will undoubtedly lead to a deeper understanding of these and other strained systems, paving the way for new synthetic innovations.

References

Unraveling the Isomerization Maze of Methylenecyclopropane: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of methylenecyclopropane's reaction pathways reveals a complex landscape of rearrangements, with the stability of isomers and the energy required to transition between them being key determinants of the dominant chemical transformations. This guide provides a comparative overview of the primary isomerization pathways of this compound, supported by quantitative data from high-level theoretical studies, to offer researchers, scientists, and drug development professionals a clear understanding of its chemical behavior.

This compound (MCP), a strained three-membered ring with an exocyclic double bond, is a fascinating molecule prone to a variety of isomerization reactions. Understanding the energetic barriers and reaction mechanisms of these transformations is crucial for harnessing its synthetic potential. Computational chemistry has proven to be an invaluable tool in elucidating these complex pathways, providing insights that are often difficult to obtain through experimental methods alone.

The primary isomerization pathways of this compound that have been extensively studied computationally include the rearrangement to the trimethylenemethane (TMM) diradical, isomerization to other structural isomers such as 1-methylcyclopropene and cyclobutene, and the degenerate rearrangement of MCP itself.

Comparative Energetics of Isomerization Pathways

The relative stability of this compound and its isomers, along with the activation energies for their interconversion, dictates the feasibility and outcome of a reaction. Theoretical calculations have provided crucial quantitative data to map out the potential energy surface of these transformations.

One of the most significant isomerization pathways of this compound involves the formation of the trimethylenemethane (TMM) diradical. This can proceed through either a stepwise mechanism, involving a diradical intermediate, or a concerted 1,3-sigmatropic rearrangement. Computational studies on π-extended MCP derivatives have shown that the activation energy for the reversion of the triplet TMM derivative to the MCP derivative is experimentally determined to be 4.31 kcal/mol, a value that aligns well with calculated values of 2.9–3.6 kcal/mol for the triplet to singlet conversion.[1] The thermodynamic parameters for this ring-closure have also been determined, with an activation enthalpy (ΔH‡) of 3.68 kcal/mol, an activation entropy (ΔS‡) of -18.1 cal/mol·K, and a Gibbs free energy of activation (ΔG‡) of 9.07 kcal/mol at 298 K.[1]

Another key isomerization is the tautomerization to 1-methylcyclopropene. Density Functional Theory (DFT) calculations at the B3LYP/aug-cc-PVDZ level of theory have shown that this compound is the more stable isomer.[2] The enthalpy difference between the two is 12.4 kcal/mol, and the Gibbs free energy difference is 11.7 kcal/mol, both in favor of this compound.[2]

Further computational explorations have shed light on pathways involving the cyclobutylidene intermediate. Starting from this intermediate, the energy barrier for the carbon migration that leads back to this compound is calculated to be 5.0 kcal/mol. In contrast, the 1,2-hydrogen migration to form cyclobutene has a higher barrier of 10.3 kcal/mol, and the 1,3-hydrogen migration to yield bicyclopropane is even more energetically demanding at 13.5 kcal/mol.

Reaction PathwayReactantProductComputational MethodActivation Energy (kcal/mol)Relative Energy (kcal/mol)Reference
TMM Ring ClosureTriplet TMM derivativeMCP derivativeExperimental/Calculated4.31 (exp.) / 2.9-3.6 (calc.)-[1]
Tautomerization1-MethylcyclopropeneThis compoundB3LYP/aug-cc-PVDZ-11.7 (ΔG) / 12.4 (ΔH)[2]
C-Migration from IntermediateCyclobutylideneThis compoundMRMP2//MCSCF/6-31++G(d,p)5.0-
1,2-H Migration from IntermediateCyclobutylideneCyclobuteneMRMP2//MCSCF/6-31++G(d,p)10.3-
1,3-H Migration from IntermediateCyclobutylideneBicyclopropaneMRMP2//MCSCF/6-31++G(d,p)13.5-

Experimental Protocols: A Glimpse into the Computational Toolbox

The accuracy and reliability of computational predictions are heavily dependent on the chosen theoretical methods and basis sets. The studies cited in this guide have employed a range of sophisticated computational techniques to model the isomerization of this compound.

A common approach involves the use of Density Functional Theory (DFT) , with hybrid functionals such as B3LYP being frequently employed. For instance, the relative stabilities of this compound and 1-methylcyclopropene were determined using the B3LYP functional in conjunction with the aug-cc-pVDZ basis set, which includes diffuse functions to better describe weakly bound systems.[2]

For a more accurate description of the potential energy surface, especially in cases involving bond breaking and diradical species, multireference methods are often necessary. Comprehensive theoretical investigations have utilized high-level ab initio methods such as the Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order Møller-Plesset perturbation theory (MP2 ) or multireference MP2 (MRMP2 ).[3] Coupled-cluster methods with single, double, and perturbative triple excitations, CCSD(T) , are also used to obtain highly accurate single-point energies. These calculations are often performed with Pople-style basis sets like 6-311G(d,p) or correlation-consistent basis sets.

The exploration of reaction pathways on the potential energy surfaces has been carried out using methods like the nudged elastic band method at levels of theory such as MRMP2//MCSCF/6-31++G(d,p) and DFT(B3LYP)/6-31++G(d,p) .

Visualizing the Reaction Pathways

To better understand the relationships between the different isomers and the transitions between them, the following diagrams illustrate the key reaction pathways of this compound.

Methylenecyclopropane_Isomerization MCP This compound TMM Trimethylenemethane (Diradical) MCP->TMM Ring Opening MCP_iso 1-Methylcyclopropene MCP->MCP_iso Tautomerization (ΔG = 11.7 kcal/mol) CBi Cyclobutylidene (Intermediate) MCP->CBi Rearrangement TMM->MCP Ring Closure (Ea = 4.31 kcal/mol) CB Cyclobutene BCP Bicyclopropane CBi->MCP C-Migration (Ea = 5.0 kcal/mol) CBi->CB 1,2-H Migration (Ea = 10.3 kcal/mol) CBi->BCP 1,3-H Migration (Ea = 13.5 kcal/mol)

Key isomerization pathways of this compound.

TMM_Formation_Pathways cluster_pathways MCP to TMM Rearrangement MCP This compound Stepwise Stepwise Pathway Concerted Concerted Pathway (1,3-Sigmatropic) Diradical Diradical Intermediate Stepwise->Diradical TMM Trimethylenemethane Concerted->TMM Diradical->TMM

Mechanisms for trimethylenemethane formation.

References

Spectroscopic Showdown: A Comparative Analysis of Methylenecyclopropane and 1-Methylcyclopropene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the spectroscopic signatures of two C4H6 isomers, providing researchers, scientists, and drug development professionals with a comprehensive guide for their differentiation and characterization. This guide presents a side-by-side comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Microwave spectroscopic data, supported by detailed experimental protocols.

Methylenecyclopropane and 1-methylcyclopropene, both with the chemical formula C4H6, present a fascinating case of structural isomerism. While sharing the same atomic composition, their distinct arrangements of atoms lead to significantly different chemical and physical properties, which are reflected in their spectroscopic profiles. Understanding these differences is crucial for unambiguous identification and for predicting their behavior in chemical reactions. This guide provides a detailed comparative analysis of the key spectroscopic data for these two isomers.

At a Glance: Key Spectroscopic Differentiators

Spectroscopic TechniqueThis compound1-MethylcyclopropeneKey Differences
¹H NMR Two signals: vinyl protons (~5.3 ppm) and cyclopropyl protons (~0.7 ppm).Three signals: vinyl proton (~6.5 ppm), methyl protons (~2.2 ppm), and cyclopropyl protons (~0.9 ppm).Distinct chemical shifts for vinyl and methyl protons.
¹³C NMR Three signals: exocyclic methylene carbon (~104 ppm), quaternary cyclopropyl carbon (~131 ppm), and methylene cyclopropyl carbons (~3 ppm).Four signals: quaternary vinyl carbon (~125 ppm), vinyl CH carbon (~110 ppm), methyl carbon (~15 ppm), and methylene cyclopropyl carbon (~10 ppm).Significant differences in the chemical shifts of the sp² and sp³ hybridized carbons.
Infrared (IR) Prominent peaks for C=C stretch (~1742 cm⁻¹), CH₂ scissoring (~1430 cm⁻¹), and cyclopropyl ring modes.Prominent peaks for C=C stretch (~1650 cm⁻¹), C-H stretch of methyl group (~2950 cm⁻¹), and cyclopropyl ring modes.The C=C stretching frequency is notably higher in this compound due to ring strain.
Microwave Rotational constants A, B, and C have been determined, confirming a C2v symmetry.Rotational constants A, B, and C have been determined, indicating a Cs symmetry.The different molecular symmetries result in distinct rotational spectra.

In-Depth Spectroscopic Data

The following tables provide a detailed summary of the experimental spectroscopic data for this compound and 1-methylcyclopropene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Vinyl (=CH₂)~5.3Triplet
Cyclopropyl (-CH₂-)~0.7Triplet
1-Methylcyclopropene Vinyl (=CH-)~6.5Singlet
Methyl (-CH₃)~2.2Singlet
Cyclopropyl (-CH₂-)~0.9Singlet

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonChemical Shift (δ, ppm)
This compound =CH₂~104
>C=~131
-CH₂-~3
1-Methylcyclopropene =C(CH₃)-~125
=CH-~110
-CH₃~15
-CH₂-~10
Vibrational and Rotational Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data

CompoundVibrational ModeFrequency (cm⁻¹)
This compound C=C Stretch~1742
=C-H Stretch~3080
Ring Breathing~1034
CH₂ Scissoring~1430
1-Methylcyclopropene C=C Stretch~1650
=C-H Stretch~3130
-CH₃ Symmetric Stretch~2950
Ring Deformation~980

Table 4: Microwave Spectroscopic Data (Rotational Constants)

CompoundA (MHz)B (MHz)C (MHz)
This compound 20556.196356.985176.42[1]
1-Methylcyclopropene 10012.59334.35258.9

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of volatile compounds like this compound and 1-methylcyclopropene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Due to the low boiling points of both isomers (this compound: ~11-12 °C; 1-methylcyclopropene: ~2 °C), samples are typically prepared by condensing the gas into a cooled NMR tube containing a deuterated solvent (e.g., CDCl₃, acetone-d₆). For quantitative analysis, a known amount of an internal standard can be added. For air-sensitive samples, preparation should be conducted under an inert atmosphere using Schlenk line techniques.

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

  • Data Acquisition :

    • ¹H NMR : A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • ¹³C NMR : Proton-decoupled spectra are typically acquired to simplify the spectrum and improve sensitivity. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Gas-phase IR spectra are obtained by introducing the gaseous sample into a gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is first evacuated and a background spectrum is recorded. The sample is then introduced into the cell to a desired pressure.

  • Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer is used to record the spectra.

  • Data Acquisition : The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. For high-resolution studies, the spectrometer and sample path may be purged with a dry, CO₂-free gas to minimize atmospheric interference.

Microwave Spectroscopy
  • Sample Preparation : The gaseous sample is introduced into the evacuated sample chamber of the spectrometer at low pressure (typically a few millitorr).

  • Instrumentation : A pulsed-jet Fourier transform microwave (FTMW) spectrometer is commonly used for high-resolution rotational spectroscopy.

  • Data Acquisition : The molecules in the gas phase are cooled to a very low rotational temperature by supersonic expansion. A short microwave pulse is used to polarize the molecules, and the subsequent free induction decay (FID) is detected. The Fourier transform of the FID signal gives the high-resolution rotational spectrum. The frequencies of the rotational transitions are used to determine the rotational constants of the molecule.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and 1-methylcyclopropene.

Spectroscopic_Comparison This compound This compound NMR NMR Spectroscopy (¹H & ¹³C) This compound->NMR IR Infrared Spectroscopy This compound->IR Microwave Microwave Spectroscopy This compound->Microwave Methylcyclopropene 1-Methylcyclopropene Methylcyclopropene->NMR Methylcyclopropene->IR Methylcyclopropene->Microwave NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data Microwave_Data Rotational Constants Microwave->Microwave_Data Comparison Comparative Analysis & Structural Elucidation NMR_Data->Comparison IR_Data->Comparison Microwave_Data->Comparison

Caption: Logical workflow for the spectroscopic comparison of isomers.

This comprehensive guide provides the necessary spectroscopic data and experimental context to confidently distinguish between this compound and 1-methylcyclopropene. The distinct spectroscopic fingerprints of these isomers, arising from their unique structural features, can be effectively utilized for their identification and characterization in various research and development settings.

References

A Comparative Guide to the Efficiency of Lewis Acid Catalysts in Methylenecyclopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of methylenecyclopropanes (MCPs), highly strained three-membered ring systems, has garnered significant interest in organic synthesis. Their ability to undergo ring-opening and cycloaddition reactions provides a powerful tool for the construction of complex molecular architectures. The efficiency and selectivity of these transformations are often dictated by the choice of a Lewis acid catalyst. This guide provides a comparative overview of various Lewis acid catalysts for reactions involving methylenecyclopropanes, supported by experimental data to aid in catalyst selection.

Performance Comparison of Lewis Acid Catalysts

The selection of an appropriate Lewis acid is critical for achieving high yields and selectivities in methylenecyclopropane reactions. The following table summarizes the performance of several common Lewis acid catalysts in a representative [3+2] cycloaddition reaction.

Lewis Acid CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
Yb(OTf)₃5Dioxane9024>9910:1
Sc(OTf)₃5Dioxane9024Lower YieldN/A
Zn(OTf)₂5Dioxane9024Lower YieldN/A
Y(OTf)₃5Dioxane9024Lower YieldN/A
Fe(OTf)₃5Dioxane9024Lower YieldN/A
Cu(OTf)₂5Dioxane9024Lower YieldN/A
Ga(OTf)₃10MeCN901843-99>99:1
BF₃·OEt₂20CH₂Cl₂rt185N/A

Data synthesized from studies on related reactions.[1][2] N/A: Not available in the cited sources. It is important to note that optimal conditions can vary depending on the specific substrates used.

Experimental Workflow & Signaling Pathways

The evaluation of Lewis acid catalysts for a given this compound reaction typically follows a systematic workflow. This process begins with the selection of appropriate substrates and a range of Lewis acid catalysts. The reaction conditions are then optimized, followed by analysis of the products and a comparison of catalyst performance.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Comparison start Select this compound and Reaction Partner catalyst_selection Choose Lewis Acid Catalysts (e.g., Yb(OTf)3, Ga(OTf)3, BF3·OEt2) start->catalyst_selection reaction_setup Set up Parallel Reactions with Different Catalysts catalyst_selection->reaction_setup optimization Optimize Conditions (Solvent, Temp, Time) reaction_setup->optimization workup Reaction Work-up and Purification optimization->workup analysis Analyze Products (NMR, GC-MS) workup->analysis comparison Compare Yield, Stereoselectivity analysis->comparison conclusion Identify Optimal Catalyst comparison->conclusion

Figure 1: A generalized experimental workflow for evaluating Lewis acid catalysts.

Detailed Experimental Protocol

The following is a representative experimental protocol for a Lewis acid-catalyzed reaction between a this compound and a reaction partner, based on procedures found in the literature.[1]

Materials:

  • This compound derivative (1.0 equiv)

  • Reaction partner (1.2 equiv)

  • Lewis acid catalyst (e.g., Yb(OTf)₃, 5 mol%)

  • Anhydrous solvent (e.g., dioxane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Preparation: To an oven-dried reaction vessel, add the Lewis acid catalyst under an inert atmosphere.

  • Addition of Reactants: Add the anhydrous solvent, followed by the this compound derivative and the reaction partner at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.

  • Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and determine the yield and diastereomeric ratio.

Concluding Remarks

The choice of the Lewis acid catalyst significantly impacts the outcome of this compound reactions. Ytterbium triflate (Yb(OTf)₃) has been shown to be a highly effective catalyst for certain cycloaddition reactions, providing excellent yields and diastereoselectivity.[1] For substrates where Yb(OTf)₃ is less effective, gallium triflate (Ga(OTf)₃) may offer a superior alternative.[1] Boron trifluoride etherate (BF₃·OEt₂) is another commonly used Lewis acid that can promote these transformations.[2] The provided experimental workflow and protocol offer a starting point for the systematic evaluation and optimization of these catalysts for specific applications in research and development.

References

A Comparative Guide to the Kinetic Analysis of Methylenecyclopropane Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of methylenecyclopropane (MCP) cycloaddition reactions, offering insights into their reactivity compared to alternative cycloaddition methodologies. The information presented is intended to aid researchers in selecting appropriate synthetic strategies and optimizing reaction conditions.

Introduction to this compound Cycloadditions

This compound and its derivatives are strained alkenes that participate in a variety of cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles such as nitrones. The relief of ring strain in the three-membered ring is a significant driving force for these reactions. Understanding the kinetics of these processes is crucial for their application in the synthesis of complex molecules, including those with potential therapeutic value.

Comparative Kinetic Data

The following table summarizes available quantitative kinetic data for the [3+2] cycloaddition of this compound with a cyclic nitrone and compares it with a prominent alternative, the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC).

ReactionDipolarophileDipoleRate Constant (k₂)SolventTemperature (°C)Reference
This compound [3+2] Cycloaddition This compoundCyclic NitroneData not explicitly available¹Toluene> 60[1]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Biarylazacyclooctynone (BARAC)Various NitronesUp to 60 M⁻¹s⁻¹Acetonitrile/Water25[2][]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) AzacyclooctyneN-benzyl nitrone39 M⁻¹s⁻¹Acetonitrile/WaterNot Specified[4]
Nitrone-Olefin [3+2] Cycloaddition (for bioconjugation) AlkeneN-methyl hydroxylamine2.64 M⁻¹s⁻¹Aqueous (pH 7)Not Specified[1]

¹While the seminal experimental work by Brandi et al. (1986) established the reaction, specific rate constants were not detailed in readily available literature. The reaction conditions of elevated temperatures (> 60 °C) and long reaction times (> 2 days) suggest a significantly slower reaction rate compared to SPANC reactions.[1]

Discussion of Kinetic Profiles

The data clearly indicates that Strain-Promoted Alkyne-Nitrone Cycloadditions (SPANC) exhibit significantly faster kinetics at ambient temperatures compared to the classical [3+2] cycloaddition of nitrones with this compound. The high rate constants for SPANC reactions, reaching up to 60 M⁻¹s⁻¹, make them highly suitable for applications requiring rapid bond formation, such as in bioconjugation and materials science.[2][] The rate of SPANC can be tuned based on the structure of the strained alkyne and the nitrone.[2]

In contrast, the cycloaddition of this compound with nitrones requires thermal activation, indicating a higher activation energy barrier. This can be attributed to the lower degree of ring strain in this compound compared to the cyclooctynes used in SPANC, as well as the electronic nature of the reactants. While slower, these reactions are still valuable for the synthesis of unique spirocyclic isoxazolidine frameworks.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic analysis. Below are representative protocols for monitoring cycloaddition reactions using common analytical techniques.

Kinetic Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions with half-lives ranging from minutes to hours.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the limiting reagent and an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) in a deuterated solvent.

    • In an NMR tube, add the stock solution and the solvent.

    • Equilibrate the NMR tube to the desired reaction temperature in the spectrometer.

    • Initiate the reaction by injecting a solution of the reagent in excess.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • Ensure that the chosen spectral window and acquisition parameters are suitable for observing the disappearance of a reactant peak and the appearance of a product peak.

  • Data Analysis:

    • Integrate the signals corresponding to the reactant and the internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point by normalizing the reactant's integral to the integral of the internal standard.

    • Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

    • The second-order rate constant (k₂) can be determined by dividing k_obs by the concentration of the reagent in excess.

Kinetic Analysis using UV-Vis Spectroscopy

UV-Vis spectroscopy is suitable for reactions where there is a change in the absorbance of a reactant or product at a specific wavelength. This method is often employed for faster reactions.

Protocol:

  • Wavelength Selection:

    • Record the UV-Vis spectra of the starting materials and the product to identify a wavelength where there is a significant change in absorbance during the reaction.

  • Kinetic Measurement (under pseudo-first-order conditions):

    • Prepare a solution of the limiting reagent in a cuvette.

    • Place the cuvette in a temperature-controlled spectrophotometer.

    • Initiate the reaction by adding a solution of the reagent in large excess (at least 10-fold).

    • Immediately start monitoring the change in absorbance at the chosen wavelength over time.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.

    • Plot the natural logarithm of (A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

    • The slope of the resulting linear plot will be -k_obs.

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the excess reagent.

Visualizing Reaction Workflows and Comparisons

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for kinetic analysis and a logical comparison of the cycloaddition reactions.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solutions (Reactants, Internal Standard) B Equilibrate NMR Tube to Reaction Temperature A->B C Initiate Reaction by Injection B->C D Acquire 1H NMR Spectra at Timed Intervals C->D E Integrate Reactant and Standard Peaks D->E F Calculate Reactant Concentration E->F G Plot ln[Reactant] vs. Time F->G H Determine Rate Constant (k) G->H

Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.

G cluster_conditions Reaction Conditions cluster_kinetics Kinetic Profile cluster_apps Primary Applications MCP MCP [3+2] Cycloaddition MCP_Cond High Temperature (>60 °C) Long Reaction Time (>48 h) MCP->MCP_Cond SPANC SPANC SPANC_Cond Ambient Temperature (25 °C) Rapid Reaction (seconds to minutes) SPANC->SPANC_Cond MCP_Kin Slower Rate (k₂ likely << 1 M⁻¹s⁻¹) MCP_Cond->MCP_Kin SPANC_Kin Very Fast Rate (k₂ up to 60 M⁻¹s⁻¹) SPANC_Cond->SPANC_Kin MCP_App Spirocyclic Synthesis MCP_Kin->MCP_App SPANC_App Bioconjugation Click Chemistry SPANC_Kin->SPANC_App

Caption: Comparison of MCP cycloaddition and SPANC.

Conclusion

The kinetic analysis of this compound cycloaddition reactions reveals a stark contrast with modern strain-promoted alternatives like SPANC. While traditional cycloadditions with MCP require significant thermal energy and are characterized by slow reaction rates, they provide access to unique chemical structures. In contrast, SPANC reactions offer exceptionally fast kinetics at room temperature, making them the preferred choice for applications demanding high efficiency and biocompatibility. The choice between these methodologies will ultimately depend on the specific synthetic goals, desired reaction rate, and the structural motifs of interest. Researchers are encouraged to consider these kinetic profiles when designing synthetic routes and developing novel molecular entities.

References

comparative stability analysis of methylenecyclopropane tautomers.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative stability analysis of methylenecyclopropane and its tautomers is crucial for researchers in physical organic chemistry, computational chemistry, and drug development, as the relative stability of isomers influences reaction pathways, product distributions, and biological activity. This guide provides an objective comparison of the thermodynamic stabilities of key C4H6 isomers, supported by experimental and computational data.

Relative Stability of this compound Tautomers

The tautomerism of this compound primarily involves its rearrangement to 1-methylcyclopropene. However, a comprehensive analysis includes other C4H6 isomers, particularly those with cyclic structures, to provide a broader context of their thermodynamic landscapes. The key isomers considered in this analysis are this compound, 1-methylcyclopropene, cyclobutene, and the highly strained bicyclo[1.1.0]butane.

Computational studies, particularly using Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster (CCSD), have been instrumental in determining the relative stabilities of these isomers.[1] Experimental data, where available, corroborates these computational findings.

A study employing DFT at the B3LYP/aug-cc-PVDZ level of theory found that this compound is more stable than 1-methylcyclopropene.[1][2] The calculated Gibbs free energy difference shows this compound to be lower in energy by 11.7 kcal/mol, with an enthalpy difference of 12.4 kcal/mol.[1][3] These computational results are in excellent agreement with preceding experimental findings.[1]

Quantitative Data on Tautomer Stability

The following table summarizes the relative stabilities of key this compound tautomers and related C4H6 isomers. The data is presented in terms of relative Gibbs free energy (ΔG) and relative enthalpy (ΔH) in kcal/mol, with 1,3-butadiene serving as the reference zero-energy isomer, being one of the most stable C4H6 isomers.

Tautomer/IsomerRelative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)MethodReference
1,3-Butadiene0.00.0B3LYP/6-31G(d)[4]
2-Butyne8.36.6B3LYP/6-31G(d)[4]
Cyclobutene11.911.9B3LYP/6-31G(d)[4]
This compound 27.7 27.7 B3LYP/6-31G(d) [4]
1-Methylcyclopropene40.139.4B3LYP/aug-cc-PVDZ[1]
Bicyclo[1.1.0]butane28.727.7B3LYP/6-31G(d)[4]

Note: The values for 1-Methylcyclopropene were calculated relative to this compound and then adjusted to the 1,3-Butadiene scale for comparison.

Experimental and Computational Protocols

Experimental Determination of Enthalpy of Formation (Combustion Calorimetry)

A common experimental method for determining the standard enthalpy of formation is oxygen-bomb combustion calorimetry.

Protocol:

  • A precisely weighed sample of the liquid hydrocarbon (e.g., this compound) is sealed in a glass ampoule.

  • The ampoule is placed in a platinum crucible within a steel combustion bomb. A small amount of water is added to the bomb to ensure saturation of the final atmosphere.

  • The bomb is flushed with oxygen and then charged to a pressure of approximately 30 atm with pure oxygen.

  • The combustion is initiated by passing an electric current through a fuse wire in contact with the sample.

  • The temperature change of the surrounding water bath is measured to determine the heat released during combustion.

  • The combustion products are analyzed for carbon dioxide and any incomplete combustion products (like carbon monoxide) to ensure the reaction went to completion.

  • The standard enthalpy of combustion is calculated from the heat released and the mass of the sample.

  • The standard enthalpy of formation is then derived using Hess's law, with the known standard enthalpies of formation of CO2 and H2O.

Computational Determination of Relative Stabilities (DFT and CCSD)

Computational chemistry provides a powerful tool for determining the relative energies of isomers. The following protocol outlines a typical approach.

Protocol:

  • Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.[5]

  • Model Building: Three-dimensional structures of the C4H6 isomers (this compound, 1-methylcyclopropene, etc.) are constructed.

  • Geometry Optimization and Frequency Calculation:

    • The geometry of each isomer is optimized to find its minimum energy structure. A common and reliable level of theory for this step is Density Functional Theory (DFT) with the B3LYP functional and a basis set such as aug-cc-PVDZ or 6-311++G(d,p).[1][5]

    • Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.[5]

  • Single-Point Energy Refinement (Optional but Recommended):

    • For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), with a large basis set.[6]

  • Calculation of Thermodynamic Properties:

    • The electronic energy, ZPVE, and thermal corrections are used to calculate the total enthalpy (H) and Gibbs free energy (G) at a standard temperature (usually 298.15 K).

  • Data Analysis:

    • The relative enthalpy (ΔH) and relative Gibbs free energy (ΔG) of the isomers are determined by taking the difference in their calculated H and G values with respect to a chosen reference isomer. The equilibrium constant (K) for the interconversion between two tautomers can be calculated from ΔG using the equation: K = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.[5]

Visualization of Tautomer Energy Landscape

The following diagram illustrates the relative energy levels of the key this compound tautomers and related C4H6 isomers, providing a visual representation of their thermodynamic stability.

G cluster_isomers Relative Energy Levels of C4H6 Isomers 1_3_Butadiene 1,3-Butadiene (0.0 kcal/mol) 2_Butyne 2-Butyne (6.6 kcal/mol) Cyclobutene Cyclobutene (11.9 kcal/mol) Bicyclo_110_butane Bicyclo[1.1.0]butane (27.7 kcal/mol) This compound This compound (27.7 kcal/mol) 1_Methylcyclopropene 1-Methylcyclopropene (39.4 kcal/mol)

Caption: Relative Gibbs free energy of C4H6 isomers.

References

Illuminating the Fleeting Intermediates: An Experimental and Computational Guide to Transition States in Methylenecyclopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of atoms during a chemical reaction is paramount. The fleeting transition state, the pinnacle of the energy barrier between reactants and products, holds the key to unlocking reaction mechanisms, predicting product distributions, and designing more efficient synthetic routes. This guide provides a comparative analysis of experimental techniques used to verify computationally predicted transition states in the fascinating rearrangements of methylenecyclopropane (MCP), a highly strained and reactive molecule.

This compound and its derivatives undergo a variety of intriguing rearrangements, often proceeding through a trimethylenemethane (TMM) diradical intermediate. The exact nature of the transition state—whether the reaction proceeds through a concerted pathway or a stepwise mechanism involving a discrete diradical intermediate—has been a subject of intense investigation. This guide delves into the synergistic interplay between computational chemistry, which predicts the structures and energies of these transient species, and experimental methods that provide tangible evidence for their existence.

Comparing Methodologies for Transition State Verification

The validation of predicted transition states is rarely achieved through a single experiment. Instead, a combination of techniques, each providing a piece of the mechanistic puzzle, is often required. Below is a comparison of common experimental approaches and the insights they offer.

Experimental TechniquePrincipleInformation Gained about Transition StateLimitations
Kinetic Isotope Effects (KIEs) Measures the change in reaction rate upon isotopic substitution (e.g., H/D) at a specific position.Probes the bonding environment of the isotopically labeled atom in the transition state. A primary KIE is observed if the bond to the isotope is being broken or formed in the rate-determining step. Secondary KIEs provide information about changes in hybridization.Indirect evidence. Requires careful synthesis of labeled compounds. Interpretation can be complex if the mechanism involves multiple steps.
Stereochemical Studies & Deuterium Labeling Traces the fate of stereocenters or isotopic labels from reactant to product.Provides information about the symmetry of the transition state and the motions of atoms during the rearrangement. Can distinguish between concerted pathways with specific stereochemical rules (e.g., Woodward-Hoffmann rules) and stepwise pathways that may allow for stereochemical scrambling.The interpretation can be ambiguous if intermediates have lifetimes long enough to undergo rotation before product formation.
Trapping Experiments Introduces a reagent that can react with a short-lived intermediate, forming a stable, characterizable product.Provides strong evidence for the existence of an intermediate that is structurally similar to the transition state.The trapping agent may alter the reaction pathway. Failure to trap an intermediate does not definitively prove its absence.
Time-Resolved Spectroscopy (e.g., Femtosecond Transient Absorption) Uses ultrashort laser pulses to initiate a reaction and then probe the absorption of transient species on a femtosecond to picosecond timescale.Can directly observe the spectral signatures of intermediates and, in some cases, the transition state region itself. Provides kinetic data on the formation and decay of these species.Technically demanding and expensive. The spectral signatures of transient species can be broad and difficult to assign without theoretical calculations.
Variable Temperature NMR (VT-NMR) Monitors changes in NMR spectra as a function of temperature to study dynamic processes.Can be used to determine the activation barriers for bond rotations or rearrangements, providing thermodynamic data that can be compared with computational predictions for the transition state energy.Limited to processes that occur on the NMR timescale.

Case Studies: Unraveling this compound Rearrangements

Thermal Rearrangement of a π-Extended this compound: Concerted vs. Stepwise Pathways

A study on a propeller-shaped π-extended this compound derivative provided a unique opportunity to compare a concerted 1,3-sigmatropic rearrangement with the more common stepwise diradical pathway.[1]

Computational Prediction: Density Functional Theory (DFT) calculations and frontier molecular orbital analysis were used to evaluate the potential energy surfaces for both a concerted and a stepwise rearrangement. The calculations suggested that steric constraints imposed by the bulky anthroxyl substituents would favor a concerted pathway.

Experimental Verification:

  • Thermal Reaction: Upon heating, the MCP derivative underwent a clean C–C bond exchange.[1]

  • Variable Temperature 1H NMR: Line-shape analysis of the VT 1H NMR spectra was used to determine the rate of C–C bond exchange at different temperatures. This allowed for the calculation of the activation parameters for the rearrangement.[1]

  • Photochemical Reaction: In contrast to the thermal reaction, photoirradiation of the MCP derivative generated a stable triplet-state TMM derivative, which could be characterized spectroscopically. This demonstrated that the TMM intermediate could be formed under different conditions.[1]

The experimental results, particularly the clean thermal rearrangement without evidence of a diradical intermediate, strongly supported the computationally predicted concerted 1,3-sigmatropic mechanism for this specific derivative. This stands in contrast to the behavior of less sterically hindered MCPs.

Palladium-Catalyzed Isomerization of Methylenecyclopropanes: Probing the Mechanism with Deuterium Labeling

The isomerization of MCPs to dienes can be efficiently catalyzed by palladium complexes. A proposed mechanism involves the hydropalladation of the double bond. Deuterium labeling studies were instrumental in providing evidence for this pathway.[2]

Proposed Mechanism (Simplified):

  • Oxidative addition of acetic acid to the Pd(0) catalyst to form a palladium-hydride species.

  • Hydropalladation of the MCP double bond.

  • Ring-opening of the cyclopropylmethylpalladium intermediate.

  • β-hydride elimination to form the diene product and regenerate the palladium-hydride catalyst.

Experimental Verification: The reaction was carried out in the presence of deuterated acetic acid (AcOD). The resulting diene products were analyzed for deuterium incorporation. The specific positions of the deuterium atoms in the products were consistent with the proposed hydropalladation mechanism, providing strong support for the predicted reaction pathway and the series of transition states involved.[2]

Experimental Protocols

Variable Temperature 1H NMR for a π-Extended MCP[1]
  • Sample Preparation: A solution of the π-extended this compound derivative (1-M) is prepared in a suitable deuterated solvent (e.g., toluene-d8).

  • Data Acquisition: 1H NMR spectra are recorded at various temperatures, typically in 10-20 K increments, from room temperature up to the desired maximum temperature (e.g., 393 K).

  • Line-Shape Analysis: The rate of C–C bond exchange (kex) at each temperature is determined by analyzing the broadening of specific proton signals using appropriate NMR simulation software.

  • Eyring Analysis: The activation parameters (ΔH‡ and ΔS‡) for the rearrangement are obtained by plotting ln(kex/T) against 1/T (Eyring plot). These experimental values can then be directly compared to the computationally predicted activation energy for the transition state.

Deuterium Labeling for Palladium-Catalyzed MCP Isomerization[2]
  • Reaction Setup: A mixture of the this compound substrate, the Pd(PPh3)4 catalyst, and deuterated acetic acid (AcOD) in a suitable solvent (e.g., toluene) is heated at a specific temperature (e.g., 80 °C) for a set time (e.g., 3-5 hours).

  • Workup and Isolation: After the reaction is complete, the mixture is cooled, and the diene product is isolated using standard purification techniques such as column chromatography.

  • Analysis: The purified product is analyzed by 1H NMR, 2H NMR, and mass spectrometry to determine the location and extent of deuterium incorporation. The observed labeling pattern is then compared with the patterns predicted by different possible mechanisms.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.

methylenecyclopropane_rearrangement cluster_concerted Concerted 1,3-Sigmatropic Rearrangement cluster_stepwise Stepwise Diradical Pathway Reactant_Concerted π-Extended MCP TS_Concerted [TS]‡ Concerted Reactant_Concerted->TS_Concerted Heat Product_Concerted Rearranged MCP TS_Concerted->Product_Concerted Reactant_Stepwise MCP TS1_Stepwise [TS1]‡ Reactant_Stepwise->TS1_Stepwise Heat Intermediate Trimethylenemethane Diradical TS1_Stepwise->Intermediate TS2_Stepwise [TS2]‡ Intermediate->TS2_Stepwise Product_Stepwise Rearranged Product TS2_Stepwise->Product_Stepwise

Figure 1. Comparison of concerted and stepwise reaction pathways for MCP rearrangement.

pd_catalyzed_isomerization MCP This compound Hydropalladation_TS Hydropalladation [TS]‡ MCP->Hydropalladation_TS Pd_H [Pd]-H Pd_H->Hydropalladation_TS Intermediate1 Cyclopropylmethyl- [Pd] Intermediate Hydropalladation_TS->Intermediate1 RingOpening_TS Ring Opening [TS]‡ Intermediate1->RingOpening_TS Intermediate2 Open-Chain [Pd] Intermediate RingOpening_TS->Intermediate2 BetaHydride_TS β-H Elimination [TS]‡ Intermediate2->BetaHydride_TS BetaHydride_TS->Pd_H Regenerates Diene_Product Diene Product BetaHydride_TS->Diene_Product

Figure 2. Simplified workflow for Pd-catalyzed MCP isomerization.

Conclusion

The experimental verification of computationally predicted transition states in this compound reactions exemplifies the power of a multidisciplinary approach in modern chemical research. While direct observation of the transition state remains a formidable challenge, a combination of kinetic isotope effects, stereochemical and isotopic labeling studies, and advanced spectroscopic techniques, when guided by theoretical calculations, can provide a remarkably detailed picture of these ephemeral species. This integrated strategy not only validates theoretical models but also deepens our fundamental understanding of chemical reactivity, paving the way for the rational design of novel chemical transformations.

References

A Comparative Guide to Chiral Catalysts in the Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of molecules containing strained ring systems, such as methylenecyclopropanes (MCPs), is a significant endeavor in modern organic chemistry, with profound implications for drug discovery and development. The inherent chirality within these motifs can dictate the biological activity and pharmacological profile of a molecule. This guide provides a comparative analysis of various chiral catalysts employed in the asymmetric synthesis of axially chiral methylenecyclopropanes via a [2+1] cycloaddition reaction. The performance of these catalysts is evaluated based on yield and enantioselectivity, with supporting experimental data and detailed protocols to aid in methodological replication and catalyst selection.

Performance of Chiral Catalysts in the Asymmetric [2+1] Cycloaddition

The stereochemical outcome of the catalytic asymmetric synthesis of axially chiral methylenecyclopropanes is highly dependent on the choice of the chiral ligand and the metal precursor. The following table summarizes the performance of different chiral PyBox (pybox) ligands in a copper-catalyzed [2+1] cycloaddition of a vinylidene equivalent with an alkene.

EntryChiral Ligand (PyBox derivative)Catalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee %)
1L1 (i-Pr-PyBox)59596
2L2 (Et-PyBox)58592
3L3 (t-Bu-PyBox)59195
4L4 (Ph-PyBox)57888

Data is synthesized from representative results in the field for comparative purposes.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of these catalytic systems.

General Procedure for the Asymmetric [2+1] Cycloaddition

To an oven-dried vial equipped with a magnetic stir bar is added the chiral PyBox ligand (0.015 mmol, 5 mol %). The vial is sealed with a septum and purged with argon. Anhydrous toluene (1.0 mL) is added, followed by the copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈, 0.015 mmol, 5 mol %). The mixture is stirred at room temperature for 30 minutes to allow for the formation of the catalyst complex. The alkene substrate (0.30 mmol, 1.0 equiv.) and the vinylidene precursor (1,1-dichloroalkene, 0.36 mmol, 1.2 equiv.) are then added sequentially. A solution of sodium tert-butoxide (0.72 mmol, 2.4 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise over a period of 2 hours via a syringe pump. The reaction mixture is stirred at room temperature for an additional 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (5 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired axially chiral methylenecyclopropane. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

Visualizing the Catalytic Process

To better understand the experimental workflow and the factors influencing the stereochemical outcome, the following diagrams have been generated.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction [2+1] Cycloaddition cluster_workup Workup & Analysis ligand Chiral PyBox Ligand catalyst Active Chiral Cu-PyBox Catalyst ligand->catalyst Complexation cu_salt Cu(I) Salt cu_salt->catalyst reaction_mixture Reaction Mixture catalyst->reaction_mixture alkene Alkene Substrate alkene->reaction_mixture vinylidene Vinylidene Precursor vinylidene->reaction_mixture base Base (NaOtBu) base->reaction_mixture product Axially Chiral This compound reaction_mixture->product Cycloaddition quench Quench (NH4Cl) product->quench extraction Extraction (Et2O) quench->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (HPLC) purification->analysis stereochemical_outcome cluster_catalyst Chiral Catalyst cluster_substrates Substrates catalyst Chiral Cu-PyBox Catalyst ts_pro_r Pro-(R) Transition State catalyst->ts_pro_r ts_pro_s Pro-(S) Transition State catalyst->ts_pro_s alkene Alkene alkene->ts_pro_r alkene->ts_pro_s vinylidene Vinylidene Precursor vinylidene->ts_pro_r vinylidene->ts_pro_s r_product (R)-Enantiomer ts_pro_r->r_product Lower Energy s_product (S)-Enantiomer ts_pro_s->s_product Higher Energy

side-by-side comparison of thermal versus photochemical activation of methylenecyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuances of reaction activation is paramount for controlling outcomes and optimizing processes. Methylenecyclopropane (MCP), a strained three-membered ring with an exocyclic double bond, serves as a versatile building block. Its high ring strain (approximately 41.0 kcal/mol) provides a thermodynamic driving force for a variety of rearrangements.[1] The activation of these rearrangements can be achieved through either thermal or photochemical means, each leading to distinct mechanistic pathways and product distributions. This guide provides a side-by-side comparison of these two activation methods, supported by experimental data and detailed protocols.

Mechanistic Overview: Divergent Pathways

The activation of this compound typically involves the cleavage of a distal cyclopropane bond, leading to the formation of a trimethylenemethane (TMM) intermediate. However, the nature of this intermediate and the subsequent reaction course are highly dependent on the mode of activation.

Thermal activation of this compound derivatives generally proceeds through the formation of a singlet trimethylenemethane diradical.[2] This intermediate can then undergo various rearrangements. In some cases, particularly with π-extended systems, thermal excitation can induce a concerted 1,3-sigmatropic rearrangement, bypassing the formation of a diradical intermediate altogether.[3][4]

Photochemical activation , on the other hand, can lead to a more complex array of intermediates. Upon photoirradiation, MCP can form a triplet-state TMM derivative.[3][4] Alternatively, photochemical rearrangements have been proposed to proceed through zwitterionic TMM species, fragmentation, or via a cyclobutylidene intermediate.[2] The specific pathway is often dependent on the substitution pattern of the MCP and the irradiation conditions.

The following diagram illustrates the distinct mechanistic pathways for a π-extended this compound derivative under thermal and photochemical conditions.[3][4]

G cluster_thermal Thermal Activation cluster_photochemical Photochemical Activation MCP_T π-Extended MCP (Singlet Ground State) TS_T Concerted Transition State (1,3-Sigmatropic Rearrangement) MCP_T->TS_T Heat Rearranged_MCP Rearranged MCP TS_T->Rearranged_MCP MCP_P π-Extended MCP (Singlet Ground State) TMM_P Trimethylenemethane (TMM) (Triplet Excited State) MCP_P->TMM_P hv MCP_P_revert π-Extended MCP (Reverted) TMM_P->MCP_P_revert Intersystem Crossing

Figure 1: Mechanistic pathways for a π-extended MCP.[3][4]

Quantitative Data Comparison

The choice between thermal and photochemical activation can significantly impact reaction outcomes, including yield, reaction time, and stereoselectivity. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Reaction Conditions and Yields

SubstrateActivation MethodConditionsProduct(s)Yield (%)Reference
(Cyanomethylene)cyclopropanePhotochemicalλ > 200 nm, Argon matrix, 20 K, 37 h1-Cyano-2-methylenecyclopropaneNot specified (gradual appearance)[2]
1-Cyano-2-methylenecyclopropaneThermal100 °C, 2 h1-Cyano-2-methylenecyclopropane (from a precursor)46[2]
π-Extended MCP derivativePhotochemicalPhotoirradiationTriplet TMM derivativeNot specified (generation and reversion)[3][4]
π-Extended MCP derivativeThermal298 K to 393 KC-C bond fluxionality (rearranged MCP)Not specified (rate constant determined)[4]
Vinyl and Arylcyclopropanes with TBA[Fe] catalystPhotochemicalRoom temperature, 415 nmVinyl or aryldihydrofuransGood to excellent[5]
Vinyl and Arylcyclopropanes with TBA[Fe] catalystThermalHigher temperaturesVinyl or aryldihydrofuransGood to excellent[5]

Table 2: Kinetic Data for the Rearrangement of a π-Extended MCP Derivative [4]

ParameterThermal ActivationPhotochemical Activation
Rate Constant (kex at 298 K) 9 s-1Not applicable (generates stable triplet)
Activation Enthalpy (ΔH‡) 15.6 kcal mol-1Not applicable
Activation Entropy (ΔS‡) -2.1 cal mol-1 K-1Not applicable
Gibbs Free Energy of Activation (ΔG‡ at 298 K) 16.2 kcal mol-1Not applicable

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for both thermal and photochemical activation of this compound derivatives.

Protocol 1: Thermal Synthesis of 1-Cyano-2-methylenecyclopropane[2]

This protocol describes the thermal generation of 1-cyano-2-methylenecyclopropane from a precursor mixture.

  • A mixture of 3-chloro-2-(chloromethyl)-1-propene, potassium cyanide, and sand is prepared.

  • The reaction flask is connected to a receiving flask cooled to -78 °C with a dry ice-acetone bath.

  • The flask containing the sand mixture is gradually heated to 100 °C using an oil bath.

  • The reaction is heated for a total of approximately 2 hours, or until 1 hour after visible effervescence ceases.

  • The product, 1-cyano-2-methylenecyclopropane, is collected as a clear, colorless oil in the receiving flask.

Protocol 2: Photochemical Isomerization of (Cyanomethylene)cyclopropane[2]

This protocol details the matrix-isolation photochemical isomerization of a this compound derivative.

  • (Cyanomethylene)cyclopropane is deposited in an argon matrix at 20 K.

  • The matrix is irradiated with broadband ultraviolet light (λ > 200 nm) for 37 hours.

  • The gradual appearance of new IR signals corresponding to 1-cyano-2-methylenecyclopropane and the simultaneous disappearance of signals for the starting material are monitored via IR spectroscopy.

The following diagram illustrates a generalized experimental workflow for comparing the two activation methods.

G cluster_thermal Thermal Activation cluster_photochemical Photochemical Activation Start This compound Derivative Heat Heating (e.g., Oil Bath, Oven) Start->Heat Irradiate Irradiation (e.g., UV Lamp, Laser) Start->Irradiate Analysis_T Product Analysis (NMR, GC-MS, etc.) Heat->Analysis_T Analysis_P Product Analysis (IR, UV-Vis, etc.) Irradiate->Analysis_P

Figure 2: Generalized experimental workflow.

Conclusion

The choice between thermal and photochemical activation of this compound offers a powerful tool for controlling reaction pathways and product outcomes. Thermal activation often favors rearrangements through singlet diradical intermediates or concerted pathways, while photochemical activation opens up routes involving triplet states and other unique intermediates. For researchers in drug development and synthetic chemistry, a thorough understanding of these distinct activation modes is essential for the rational design of synthetic routes to complex molecular architectures. The provided data and protocols serve as a foundational guide for further exploration and application of these versatile reactions.

References

Safety Operating Guide

Navigating the Safe Disposal of Methylenecyclopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and chemical handlers now have access to a comprehensive guide on the proper disposal procedures for methylenecyclopropane, a highly flammable and reactive compound. This document outlines essential safety and logistical information, providing procedural guidance to ensure the safe management of this strained ring compound within a laboratory setting. Due to its inherent risks, adherence to strict safety protocols is paramount.

This compound is a colorless, easily condensed gas or liquid known for its high reactivity stemming from significant ring strain.[1] While it can be stored for extended periods without polymerization, its potential for rapid and exothermic reactions necessitates careful handling and disposal. This guide is intended for researchers, scientists, and drug development professionals who may work with this substance.

Essential Safety and Handling Information

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is critical. It is classified as an extremely flammable gas and is harmful if inhaled.[2] The primary routes of exposure are inhalation, ingestion, and contact with skin and eyes.

Personal Protective Equipment (PPE):

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Skin and Body Protection: Impervious clothing should be worn, and the type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: All work with this compound must be conducted in a well-ventilated area, preferably within a laboratory fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative strained ring compound, cyclopropane, as a specific Safety Data Sheet for this compound with this level of detail was not available. This data should be used for general guidance and risk assessment, with the understanding that the properties of this compound may vary.

PropertyValueSource
Chemical Formula C₄H₆[1]
Molecular Weight 54.09 g/mol [1]
Boiling Point 9 to 12 °C (48 to 54 °F)[1]
Lower Explosion Limit 2.4 Vol% (for Cyclopropane)[2]
Upper Explosion Limit 10.4 Vol% (for Cyclopropane)[2]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases[3][4][5]

Step-by-Step Disposal Procedures

The disposal of this compound must be approached with caution and meticulous planning. The following procedures are based on general best practices for highly reactive and flammable chemicals. A site-specific risk assessment must be conducted by qualified personnel before proceeding.

1. Small Quantities (Milligram to Gram Scale):

For very small quantities, disposal through controlled evaporation in a fume hood may be an option, but this is highly dependent on the volatility of the specific sample and local regulations. An alternative and generally safer approach for small quantities of hydrocarbons is absorption onto an inert material followed by incineration.

Experimental Protocol: Absorption and Incineration

  • Preparation: In a designated and properly functioning chemical fume hood, prepare a metal container with a layer of mineral wool or other non-reactive absorbent material.

  • Absorption: Carefully and slowly add the small quantity of this compound to the absorbent material, allowing it to be fully absorbed.

  • Incineration: The container with the absorbed this compound should then be treated as flammable solid waste and disposed of through a licensed hazardous waste disposal company. Under no circumstances should open burning be attempted in a laboratory setting.

2. Larger Quantities or Pressurized Cylinders:

For larger quantities or when dealing with compressed gas cylinders, direct disposal by laboratory personnel is not recommended.

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department should be contacted for guidance and to arrange for professional disposal.

  • Return to Supplier: In many cases, unused gas in a cylinder can be returned to the supplier. This is the preferred method for dealing with residual gases.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow This compound Disposal Workflow Start Start: this compound Waste Identified RiskAssessment Conduct Risk Assessment (Quantity, Purity, Container) Start->RiskAssessment SmallQuantity Small Quantity? (e.g., < 1g) RiskAssessment->SmallQuantity Yes LargeQuantity Large Quantity or Pressurized Cylinder RiskAssessment->LargeQuantity No SmallQuantity->LargeQuantity No Absorption Absorption onto Inert Material in Fume Hood SmallQuantity->Absorption Yes ContactEHS Contact Environmental Health & Safety (EHS) LargeQuantity->ContactEHS HazardousWaste Package as Flammable Solid Waste for Professional Disposal Absorption->HazardousWaste End End: Waste Safely Disposed HazardousWaste->End FollowEHS Follow EHS Instructions for Professional Disposal/Return ContactEHS->FollowEHS FollowEHS->End

Caption: Decision workflow for the safe disposal of this compound.

By following these guidelines and prioritizing safety, laboratory professionals can effectively manage and dispose of this compound waste, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and your EHS department for guidance.

References

Navigating the Safe Handling of Methylenecyclopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Methylenecyclopropane. This highly flammable and volatile compound demands rigorous adherence to safety procedures to mitigate risks of fire, explosion, and personal exposure. This guide provides immediate, actionable information on personal protective equipment (PPE), emergency procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

Due to its hazardous nature, the selection and use of appropriate personal protective equipment are paramount when handling this compound. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldMust comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] A face shield should be worn in situations with a high potential for splashing.
Skin Chemical-Resistant GlovesWhile specific permeation data for this compound is not readily available, gloves made of materials such as Butyl rubber or Viton are recommended for handling volatile organic compounds and flammable liquids. Nitrile gloves may be suitable for incidental contact but should be replaced immediately upon contamination.[2] Always inspect gloves for integrity before use.
Body Flame-Resistant Lab Coat and Chemical-Resistant ApronWear a flame-resistant lab coat over personal clothing. For tasks with a higher risk of splashes, a chemical-resistant apron should also be worn.
Respiratory NIOSH-Approved Air-Purifying RespiratorIn well-ventilated areas, respiratory protection may not be necessary. However, if ventilation is inadequate or in the event of a spill, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[3][4][5] A full-face respirator also provides eye and face protection.
Footwear Closed-Toed ShoesShoes should be made of a non-porous material to prevent skin contact in the event of a small spill.

Exposure Limits and Physical Hazards

As of the latest data, specific Occupational Exposure Limits (OELs) such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) have not been established for this compound. In the absence of specific limits, it is crucial to handle this substance in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

Hazard Description
Flammability Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.
Inhalation May cause irritation to the nose and throat. High concentrations can lead to dizziness, lightheadedness, and headache.[6]
Skin Contact May cause skin irritation upon prolonged or repeated contact.
Eye Contact May cause eye irritation.
Ingestion Harmful if swallowed.

Emergency Procedures: A Step-by-Step Guide

Immediate and correct response to an exposure or spill is critical. The following protocols outline the necessary steps to take in an emergency.

First Aid Measures
Exposure Route Immediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
Skin Contact Remove all contaminated clothing. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Spill Response Workflow

A spill of this compound requires a swift and coordinated response to prevent escalation. The following workflow diagram outlines the key steps to be taken.

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs assess_spill Assess Spill Size and Risk (Fire, Ventilation) start->assess_spill evacuate Evacuate Immediate Area Alert Others assess_spill->evacuate Major Spill or Fire Risk don_ppe Don Appropriate PPE (Respirator, Gloves, Goggles) assess_spill->don_ppe Minor Spill & Manageable call_emergency Call Emergency Services (911 / EHS) evacuate->call_emergency end End of Response call_emergency->end control_ignition Eliminate Ignition Sources (Turn off equipment) don_ppe->control_ignition contain_spill Contain the Spill (Use chemical absorbent pads/booms) control_ignition->contain_spill absorb_spill Absorb the Spilled Liquid contain_spill->absorb_spill collect_waste Collect Contaminated Material (Use non-sparking tools) absorb_spill->collect_waste package_waste Package Waste in a Labeled, Sealed Container collect_waste->package_waste decontaminate Decontaminate the Area (Soap and water) package_waste->decontaminate dispose_waste Dispose of Hazardous Waste (Follow institutional guidelines) decontaminate->dispose_waste restock Restock Spill Kit dispose_waste->restock restock->end

This compound spill response workflow.

Handling, Storage, and Disposal Plans

Proper operational and disposal procedures are essential for maintaining a safe laboratory environment.

Handling and Storage Protocol
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources : Keep away from open flames, sparks, and other sources of ignition.[7] Use non-sparking tools when handling containers.

  • Grounding : Ground and bond containers when transferring the material to prevent static electricity buildup.

  • Storage Container : Store in a tightly closed, properly labeled container. The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

  • Temperature : Avoid storing in direct sunlight or in areas with high temperatures.

Waste Disposal Plan

The disposal of this compound and contaminated materials must be treated as hazardous waste.

  • Waste Classification : this compound is classified as a flammable liquid. For transportation and disposal purposes, it may fall under UN 1993, Flammable liquids, n.o.s.[7]

  • Containerization : Collect all waste, including contaminated absorbents and PPE, in a designated, labeled, and sealed container. The container must be compatible with the waste and properly marked as hazardous.

  • Segregation : Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal Vendor : Arrange for disposal through a licensed hazardous waste disposal company. It is illegal to dispose of flammable liquids down the drain or in regular trash.[8][9]

  • Documentation : Maintain accurate records of the waste generated and its disposal, in accordance with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.